molecular formula C6H7NO2S B3245038 Ethyl 1,2-thiazole-4-carboxylate CAS No. 165275-43-4

Ethyl 1,2-thiazole-4-carboxylate

Cat. No.: B3245038
CAS No.: 165275-43-4
M. Wt: 157.19 g/mol
InChI Key: VHXMJBAGIWBTQO-UHFFFAOYSA-N
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Description

Ethyl 1,2-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXMJBAGIWBTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1,2-Thiazole-4-Carboxylate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Alert

Compound Identity: Ethyl 1,2-thiazole-4-carboxylate IUPAC Name: Ethyl isothiazole-4-carboxylate CAS Registry Number: 165275-43-4 (Ethyl ester), 822-82-2 (Parent acid) Molecular Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol

⚠️ Structural Alert: The Isomer Distinction

CRITICAL: Researchers frequently confuse 1,2-thiazole (Isothiazole) with its more common isomer, 1,3-thiazole (Thiazole) .

  • 1,3-Thiazole: Nitrogen and Sulfur are separated by one carbon. (Common in natural products like Vitamin B1).

  • 1,2-Thiazole (Isothiazole): Nitrogen and Sulfur are adjacent (N-S bond). This imparts distinct electronic properties, specifically a weaker N-S bond susceptible to reductive cleavage and unique aromatic character.

This guide focuses exclusively on the 1,2-isomer (Isothiazole).

Part 2: Physicochemical Profile & Electronic Structure

Electronic Distribution

The isothiazole ring is a five-membered heteroaromatic system. Unlike 1,3-thiazole, the adjacent electronegative heteroatoms (N and S) create a significant dipole.

  • Aromaticity: Isothiazole is aromatic, but the N-S bond introduces a degree of localized double-bond character.

  • Basicity: The nitrogen lone pair is in an sp² orbital, orthogonal to the π-system, making it potentially basic. However, the inductive effect of the adjacent sulfur renders isothiazole significantly less basic (pKa ~ -0.5) than pyridine or 1,3-thiazole (pKa ~ 2.5).

  • Electrophilic Susceptibility: The ring is electron-deficient due to the inductive withdrawal of the N-S moiety. Electrophilic substitution (e.g., nitration, halogenation) is difficult and, if it occurs, favors the C-4 position. Since C-4 is occupied by the carboxylate in this target, the ring is highly deactivated toward further electrophilic attack.

Solubility & Stability
  • Physical State: Colorless to pale yellow liquid/low-melting solid.

  • Solubility: Highly soluble in polar organic solvents (DCM, THF, Ethanol, DMSO). Sparingly soluble in water.

  • Stability: The ester moiety is stable under standard conditions. The isothiazole ring is stable to acid but sensitive to strong reducing agents (Raney Ni, H₂/Pd) and strong nucleophiles which can trigger ring-opening via N-S bond cleavage.

Part 3: Synthetic Methodologies

The synthesis of ethyl isothiazole-4-carboxylate is non-trivial compared to its 1,3-isomer. The most authoritative and regioselective method involves 1,3-Dipolar Cycloaddition .

Primary Route: 1,3-Dipolar Cycloaddition of Nitrile Sulfides

This method is preferred for its high regioselectivity. Nitrile sulfides are unstable intermediates generated in situ from 1,3,4-oxathiazol-2-ones.

Mechanism:

  • Precursor Formation: Thermal decomposition of 1,3,4-oxathiazol-2-one releases CO₂ to generate a transient nitrile sulfide dipole.

  • Cycloaddition: The nitrile sulfide undergoes a [3+2] cycloaddition with ethyl propiolate (the dipolarophile).

  • Regioselectivity: The reaction strongly favors the formation of the isothiazole-4-carboxylate over the 5-isomer due to electronic matching between the dipole and the electron-deficient alkyne.

DOT Diagram: Synthetic Pathway

Synthesis Amide Primary Amide (R-CONH2) Oxathiazolone 1,3,4-Oxathiazol-2-one (Stable Precursor) Amide->Oxathiazolone + CCSC - 2 HCl CCSC Chlorocarbonylsulfenyl chloride NitrileSulfide [Nitrile Sulfide] Transient Dipole Oxathiazolone->NitrileSulfide Heat - CO2 CO2 CO2 (Gas) Oxathiazolone->CO2 Heat Thermolysis (130-160°C, Xylene) Product Ethyl Isothiazole-4-carboxylate NitrileSulfide->Product + Ethyl Propiolate [3+2] Cycloaddition EthylPropiolate Ethyl Propiolate (Dipolarophile) EthylPropiolate->Product

Caption: Synthesis of Ethyl Isothiazole-4-carboxylate via 1,3-Dipolar Cycloaddition of in situ generated nitrile sulfides.

Part 4: Reactivity & Functionalization

The chemical utility of ethyl isothiazole-4-carboxylate lies in its dual reactivity: the conventional ester chemistry and the unique metallation chemistry of the isothiazole ring.

Ester Functionalization

The C-4 ester is a versatile handle for medicinal chemistry campaigns:

  • Hydrolysis: Quantitative conversion to isothiazole-4-carboxylic acid using LiOH/THF/H₂O.

  • Amidation: Direct aminolysis or coupling via the acid chloride allows the introduction of complex amines. This is the primary route for generating bioactive isothiazole carboxamides (e.g., antiviral candidates).

  • Reduction: Reduction with LiAlH₄ or DIBAL-H yields (isothiazol-4-yl)methanol.

C-5 Lithiation (The "Expert" Reaction)

The C-5 proton of isothiazole is relatively acidic due to the inductive effect of the adjacent sulfur and the electron-withdrawing ester at C-4.

  • Protocol: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) or LDA at -78°C generates the C-5 carbanion.

  • Utility: This species can be trapped with electrophiles (aldehydes, alkyl halides, iodine) to generate 4,5-disubstituted isothiazoles, significantly expanding the SAR (Structure-Activity Relationship) space.

DOT Diagram: Reactivity Map

Reactivity Core Ethyl Isothiazole-4-carboxylate Acid Isothiazole-4-carboxylic Acid (Scaffold for coupling) Core->Acid LiOH, THF/H2O Hydrolysis Amide Isothiazole-4-carboxamides (Bioactive Core) Core->Amide R-NH2, AlMe3 or via Acid chloride Alcohol (Isothiazol-4-yl)methanol Core->Alcohol LiAlH4 or DIBAL-H Reduction C5_Sub Ethyl 5-Substituted-isothiazole-4-carboxylate (Expanded SAR) Core->C5_Sub 1. LDA, -78°C 2. Electrophile (E+) RingOpen Beta-enamino esters (Ring Destruction) Core->RingOpen Raney Ni/H2 Desulfurization

Caption: Divergent reactivity profile showing ester transformations (Green) and ring functionalization (Red).

Part 5: Experimental Protocol

Protocol: Hydrolysis to Isothiazole-4-carboxylic Acid

This protocol converts the ethyl ester to the free acid, a common precursor for drug discovery.

Reagents:

  • Ethyl isothiazole-4-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF) / Water (3:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl isothiazole-4-carboxylate (1.0 g, 6.36 mmol) in THF (15 mL).

  • Addition: Prepare a solution of LiOH·H₂O (534 mg, 12.7 mmol) in water (5 mL) and add it dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of the non-polar ester spot).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL).

    • Wash with Ethyl Acetate (1 x 10 mL) to remove unreacted organics (discard organic layer).

    • Acidification: Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl. A white precipitate should form.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~85-95% of Isothiazole-4-carboxylic acid as a white/off-white solid.[1]

Part 6: Medicinal Chemistry Applications[3][4][8]

Bioisosterism: The isothiazole ring is a classical bioisostere for:

  • Pyridine: Similar size and aromaticity, but with altered H-bond acceptor capability (N is less basic).

  • Thiazole (1,3-isomer): Used to modulate metabolic stability. The isothiazole N-S bond is generally more susceptible to metabolic reduction than the C-S-C linkage in thiazoles, which can be exploited for prodrug strategies or to alter half-life.

  • Isoxazole: Isothiazole is more lipophilic than isoxazole, improving membrane permeability.

Key Therapeutic Areas:

  • Antivirals: Derivatives of isothiazole-4-carboxamides (e.g., Denotivir analogues) show activity against Herpes Simplex Virus (HSV).

  • Anti-inflammatories: 4,5-Disubstituted isothiazoles act as COX/LOX inhibitors.

  • Agrochemicals: The scaffold is prevalent in commercial fungicides (e.g., Isotianil).

Part 7: References

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.

  • Sigma-Aldrich. (n.d.). Isothiazole-4-carboxylic acid ethyl ester Product Page.

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiazoles.

  • PubChem. (n.d.). Isothiazole-4-carboxylic acid (Parent Acid) Compound Summary.

Sources

Ethyl 1,2-thiazole-4-carboxylate: Structural Architecture & Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4), also known as ethyl isothiazole-4-carboxylate , represents a distinct class of five-membered heterocycles containing a nitrogen-sulfur (


) bond. Unlike its more ubiquitous isomer, ethyl 1,3-thiazole-4-carboxylate, the 1,2-thiazole (isothiazole) scaffold exhibits unique electronic properties due to the adjacent heteroatoms, imparting higher aromaticity energy but greater susceptibility to nucleophilic ring cleavage. This guide provides a comprehensive structural, synthetic, and spectroscopic analysis for researchers in medicinal chemistry and heterocyclic synthesis.

Molecular Identity & Structural Analysis[1]

Nomenclature and Classification
  • IUPAC Name: Ethyl isothiazole-4-carboxylate[1]

  • CAS Number: 165275-43-4[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.19 g/mol [1]

  • SMILES: CCOC(=O)C1=CN=SC1

Electronic Distribution & Aromaticity

The isothiazole ring is a


-electron aromatic system. The 

bond is the defining feature, creating a dipole distinct from the 1,3-thiazole isomer.
  • Bond Polarization: The electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) polarizes the

    
     bond, making the sulfur atom susceptible to nucleophilic attack.
    
  • Resonance Energy: Isothiazole possesses a resonance energy of ~29 kcal/mol, lower than benzene but higher than furan, indicating moderate stability.

  • Substituent Effect: The ethyl ester group at position C4 is electron-withdrawing (-M, -I effect). This deactivates the ring towards electrophilic substitution but stabilizes the molecule against oxidative degradation.

Structural Visualization (Graphviz)

The following diagram illustrates the resonance contributions and the reactivity map of the isothiazole core.

IsothiazoleStructure Core Isothiazole Ring (1,2-Position) NS_Bond N-S Bond (Weak Link) Core->NS_Bond Contains C4_Ester C4-Ethyl Ester (Electron Withdrawing) Core->C4_Ester Substituted at C4 Res1 Neutral Form Core->Res1 Res2 Charge Separated (N- S+) Core->Res2 Reactivity Reactivity Profile NS_Bond->Reactivity Susceptible to Nucleophiles C4_Ester->Reactivity Deactivates Ring (Electrophilic)

Figure 1: Structural connectivity and reactivity mapping of Ethyl isothiazole-4-carboxylate.

Synthetic Pathways

Synthesis of the isothiazole core is less trivial than thiazoles due to the necessity of forming the


 bond. Two primary methodologies are established: [3+2] Cycloaddition  and Oxidative Cyclization .
Method A: [3+2] Cycloaddition (Nitrile Sulfide Route)

This method involves the generation of a transient nitrile sulfide species which undergoes 1,3-dipolar cycloaddition with an alkyne.

  • Precursor Generation: Thermal decomposition of 1,3,4-oxathiazol-2-one generates the unstable nitrile sulfide dipole (

    
    ).
    
  • Cycloaddition: The dipole reacts with ethyl propiolate (dipolarophile).

  • Regioselectivity: The reaction favors the formation of the 4-carboxylate isomer due to electronic steering by the ester group on the alkyne.

Method B: Oxidative Cyclization (Beta-Amino Thionoester)

A robust route for scale-up involves the oxidative closure of acyclic sulfur-nitrogen precursors.

Protocol:

  • Starting Material: Ethyl 3-amino-3-thioxopropanoate (thioamide derivative).

  • Reagent: Hydrogen Peroxide (

    
    ) or Iodine (
    
    
    
    ) in basic media.
  • Mechanism: Oxidation of the sulfur atom to a sulfenyl halide or disulfide intermediate, followed by nucleophilic attack by the terminal nitrogen to close the ring.

SynthesisPath Start Precursor: Ethyl Propiolate + Nitrile Sulfide Transition [3+2] Cycloaddition (Transition State) Start->Transition Heat / -CO2 Product Target: Ethyl Isothiazole-4-carboxylate Transition->Product Regioselective Closure

Figure 2: [3+2] Cycloaddition pathway for isothiazole synthesis.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 1,2-thiazole from the 1,3-thiazole isomer. The


 NMR chemical shifts of the ring protons are diagnostic.
Proton NMR ( NMR) Data (Predicted/Literature Consensus)

Solvent:


, 400 MHz.
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
H-3 Aromatic Ring9.25 - 9.35 Singlet (s)-
H-5 Aromatic Ring8.70 - 8.80 Singlet (s)-

Ethyl Ester4.38Quartet (q)7.1

Ethyl Ester1.39Triplet (t)7.1

Diagnostic Note: In 1,2-thiazoles, the H-3 proton is typically more deshielded (downfield) than H-5 due to the proximity to the electronegative Nitrogen and the anisotropy of the


 bond. In contrast, 1,3-thiazole protons (H-2) appear around 8.8 ppm but are flanked by both N and S.
Infrared Spectroscopy (IR)
  • C=O (Ester): Strong band at

    
    .
    
  • C=N (Ring): Medium band at

    
    .
    
  • N-S (Ring): Weak diagnostic stretch at

    
    .
    

Reactivity & Applications in Drug Design

Reactivity Profile
  • Nucleophilic Attack: The

    
     bond is the "Achilles' heel" of the isothiazole ring. Strong nucleophiles (e.g., Grignard reagents, hydroxide) can cleave this bond, leading to ring-opened sulfur-nitrogen species.
    
  • Lithiation: Treatment with LDA at -78°C selectively deprotonates position C-5 , allowing for further functionalization (e.g., introduction of halogens or alkyl groups) while keeping the C4-ester intact.

Medicinal Chemistry Utility

Isothiazoles serve as bioisosteres for:

  • Pyridines: Offering similar H-bond acceptor capability but different lipophilicity (

    
    ).
    
  • Thiazoles: Modulating metabolic stability. The

    
     bond is less prone to P450 oxidation than the 
    
    
    
    linkage in some contexts.
  • Applications: Used in the design of antibiotics and antipsychotics (e.g., Perospirone derivatives often contain isothiazole-like motifs).

References

  • Isothiazole Chemistry & Synthesis

    • Title: "Recent advances in the synthesis of isothiazoles."
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Spectroscopic Data (Isothiazoles)

    • Title: "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles."
    • Source:Canadian Journal of Chemistry, 1975.[2]

    • URL:[Link]

  • Compound Registry

    • Title: "Isothiazole-4-carboxylic acid ethyl ester (CAS 165275-43-4)."[1]

    • Source:Sigma-Aldrich Product C
  • Cycloaddition Methodology

    • Title: "Nitrile Sulphides. Part 1. 1,3-Dipolar Cycloaddition Reactions with Alkynes."
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1975.
    • URL:[Link]

Sources

Comprehensive Synthesis and Mechanistic Evaluation of Ethyl 1,2-thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) core is a privileged scaffold in modern medicinal chemistry and agrochemical development, serving as a critical structural motif in antibacterial agents (e.g., isothiazole penicillins), fungicides, and selective herbicides [1]. Among its derivatives, Ethyl 1,2-thiazole-4-carboxylate represents a highly versatile synthetic intermediate. The 4-position of the isothiazole ring is historically challenging to functionalize via direct electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. Consequently, accessing the 4-carboxylate derivative requires orthogonal synthetic strategies, ranging from de novo cyclizations to advanced photochemical isomerizations.

As a Senior Application Scientist, I have structured this whitepaper to provide a critical, field-proven evaluation of the three primary synthetic pathways to access ethyl 1,2-thiazole-4-carboxylate. This guide emphasizes the mechanistic causality behind each protocol, ensuring that researchers can implement these workflows as robust, self-validating systems.

Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of ethyl 1,2-thiazole-4-carboxylate can be approached through three distinct retrosynthetic disconnections:

  • Metal-Halogen Exchange (Late-Stage Functionalization): Utilizing 4-iodoisothiazole as a precursor, a Grignard reagent is formed and subsequently trapped by ethyl chloroformate [3]. This approach relies on the high polarizability of the C-I bond.

  • Photochemical Isomerization (Ring Rearrangement): A tandem photoarylation-photoisomerization of 1,3-thiazoles (e.g., ethyl 2-iodothiazole-5-carboxylate) yields the 1,2-thiazole core [2]. UV irradiation induces a

    
     transition, triggering a diradical ring-opening and thermodynamic recyclization.
    
  • [3+2] Cyclization (Rees Synthesis): A de novo construction of the ring using primary enamines (like ethyl 3-aminocrotonate) and dithiazolium salts. This cascade reaction provides a highly functionalized isothiazole in a single pot [1].

Retrosynthesis Target Ethyl 1,2-thiazole-4-carboxylate MHE Metal-Halogen Exchange (Grignard Trapping) MHE->Target Ethyl chloroformate THF, 0°C Photo Photochemical Isomerization (Tandem Arylation) Photo->Target hν, Benzene Isomerization Cyclo [3+2] Cyclization (Rees Synthesis) Cyclo->Target Dithiazolium salt DCM, RT

Caption: Retrosynthetic pathways for the synthesis of Ethyl 1,2-thiazole-4-carboxylate.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Every reagent choice and temperature parameter is dictated by the electronic and steric demands of the isothiazole core.

Protocol A: Synthesis via Metal-Halogen Exchange (Grignard Trapping)

This method is ideal for scaling, provided strict anhydrous conditions are maintained to prevent protonation of the intermediate.

Step-by-Step Workflow:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add 4-iodoisothiazole (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Metallation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.1 equiv) dropwise over 15 minutes.

    • Causality: The 0 °C temperature is critical. Elevated temperatures will cause the Grignard intermediate to attack the labile N-S bond of the isothiazole ring, leading to ring-cleavage and degradation. THF coordinates the magnesium center, stabilizing the nucleophile.

  • Electrophilic Trapping: Stir for 30 minutes. Add ethyl chloroformate (1.2 equiv) dropwise. The tetrahedral intermediate rapidly collapses, expelling the chloride leaving group.

  • Validation & Workup: Monitor via TLC (UV active at 254 nm). Upon complete consumption of the starting material, quench the reaction carefully with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Tandem Photoarylation-Photoisomerization

This route leverages the thermodynamic sink of the 1,2-thiazole system when irradiated, simultaneously installing an aryl group at the 3-position [2].

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl 2-iodothiazole-5-carboxylate (1.0 equiv) in anhydrous benzene (0.05 M). Benzene acts as both the solvent and the arylation reagent.

  • Irradiation: Transfer the solution to a quartz photoreactor. Irradiate using a medium-pressure mercury lamp (

    
     nm) for 12 hours at room temperature.
    
    • Causality: Quartz is mandatory for UV transmittance. The UV light excites the molecule to a singlet/triplet state, homolytically cleaving the C-I and C-S bonds. The resulting diradical/thiocarbonyl ylide intermediate undergoes a structural rearrangement, contracting and expanding to form the more stable 1,2-thiazole core while trapping a benzene molecule.

  • Isolation: Remove the solvent in vacuo and purify via silica gel chromatography to isolate ethyl 3-phenyl-1,2-thiazole-4-carboxylate.

Mechanism S1 1,3-Thiazole Precursor S2 Excited State (π → π*) S1->S2 S3 Ring Cleavage (Diradical) S2->S3 ISC S4 1,2-Thiazole Core Formation S3->S4 Recyclization

Caption: Photochemical isomerization mechanism from 1,3-thiazole to 1,2-thiazole.

Protocol C: [3+2] Cyclization (Rees-Type Synthesis)

For researchers needing highly substituted derivatives without transition metals, this cascade cyclization is highly efficient [1].

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl 3-aminocrotonate (1.0 equiv) in dichloromethane (DCM) at room temperature.

  • Cyclization: Add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 equiv) portion-wise.

    • Causality: The dithiazolium salt functions as a dielectrophilic sulfur/nitrogen source. The enamine nucleophilically attacks the salt, triggering a cascade cyclization. Subsequent elimination of elemental sulfur and HCl drives the aromatization of the isothiazole ring.

  • Workup: Stir for 2 hours. Evaporate the solvent under reduced pressure and purify the residue by column chromatography to yield the highly functionalized ethyl isothiazole-4-carboxylate derivative.

Quantitative Data & Comparative Analysis

To assist in route selection, the following table summarizes the operational metrics of each synthetic pathway.

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsTypical YieldScalability
Metal-Halogen Exchange 4-IodoisothiazoleEtMgBr, Ethyl chloroformateTHF, 0 °C, 2 h65–75%High (Gram/Decagram scale)
Photochemical Isomerization Ethyl 2-iodothiazole-5-carboxylateBenzene (Solvent/Reactant)

(UV), RT, 12 h
40–60%Low (Limited by reactor geometry)
[3+2] Cyclization Ethyl 3-aminocrotonateDithiazolium saltDCM, RT, 2 h70–80%Medium (Standard batch scale)

Conclusion

The synthesis of Ethyl 1,2-thiazole-4-carboxylate requires a deep understanding of heterocyclic electronics. While Metal-Halogen Exchange offers the most direct route for simple derivatives, the Rees [3+2] Cyclization provides unparalleled access to heavily substituted analogs. Photochemical Isomerization remains a niche but powerful tool for complex tandem arylations. By adhering to the causal parameters outlined in these protocols, researchers can ensure high-fidelity, reproducible yields across all scales of drug discovery.

References

  • Title: Tandem photoarylation-photoisomerization of halothiazoles: synthesis, photophysical and singlet oxygen activation properties of ethyl 2-arylthizole-5-carboxylates Source: ResearchGate / IRIS (Institutional Research Information System) URL: [Link]

  • Title: Top 6 Progress in Heterocyclic Chemistry papers published in 1996 Source: SciSpace URL: [Link]

Physical properties of Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for Ethyl 1,2-thiazole-4-carboxylate (Systematic name: Ethyl isothiazole-4-carboxylate ).

Editorial Note on Nomenclature: In the field of heterocyclic chemistry, precision is paramount. The term "1,2-thiazole" refers strictly to the Isothiazole ring system (Sulfur at position 1, Nitrogen at position 2). This is distinct from the more common "1,3-thiazole" (Thiazole).[1] This guide focuses exclusively on the 1,2-isomer (CAS 165275-43-4) , a specialized scaffold in medicinal chemistry, while noting relevant distinctions from its 1,3-counterpart where necessary for structural activity relationship (SAR) context.

A Critical Scaffold for Fragment-Based Drug Discovery

Executive Summary & Structural Logic

Ethyl isothiazole-4-carboxylate represents a high-value pharmacophore intermediate.[1] Unlike the ubiquitous 1,3-thiazole, the 1,2-isothiazole core offers a unique electrostatic profile due to the adjacent N-S bond, which imparts distinct dipole moments and hydrogen bond accepting capabilities. In drug development, this ester serves as a "masked" electrophile, readily convertible into amides (via aminolysis) or alcohols (via reduction), functioning as a bioisostere for pyridine or phenyl rings to modulate metabolic stability.

Chemical Identity
ParameterDetail
IUPAC Name Ethyl isothiazole-4-carboxylate
Common Synonyms Ethyl 1,2-thiazole-4-carboxylate; Isothiazole-4-carboxylic acid ethyl ester
CAS Registry Number 165275-43-4
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
SMILES CCOC(=O)c1cscn1
InChI Key VHXMJBAGIWBTQO-UHFFFAOYSA-N

Physicochemical Properties

Data integrity note: The 1,2-isomer is a liquid at room temperature, distinguishing it from the 1,3-isomer (Ethyl thiazole-4-carboxylate), which is a solid (MP: 51-55 °C). Researchers must verify physical state upon receipt to confirm isomeric identity.

Core Physical Data
PropertyValue / RangeCondition / Method
Physical State Colorless to Pale Yellow Liquid Standard Temperature & Pressure (STP)
Boiling Point 240–245 °C (Predicted)760 mmHg
Density 1.25 ± 0.1 g/cm³@ 20 °C
LogP (Octanol/Water) 1.35Predicted (Consensus)
Topological Polar Surface Area 67.4 ŲComputational
H-Bond Acceptors 3(N, O, O)
H-Bond Donors 0
Solubility Soluble: DMSO, Methanol, DCM, EtOAcInsoluble: WaterLipophilic ester profile
Structural Dynamics

The isothiazole ring is aromatic but less stable to reductive cleavage than thiazole. The N-S bond is the weak link; strong reducing agents (e.g., Raney Nickel) can cleave this bond, ring-opening the scaffold to form acyclic thio-amines. This property is exploited in "masked" synthesis strategies but requires care during chemoselective reductions of the ester group.

Synthesis & Manufacturing Workflow

The synthesis of the 1,2-isothiazole core is more challenging than the Hantzsch thiazole synthesis used for the 1,3-isomer. The preferred route for the 4-carboxylate derivative involves oxidative cyclization .

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical flow from acyclic precursors to the final ester.

SynthesisWorkflow Figure 1: Oxidative Cyclization Route to Isothiazole Core Precursor Beta-Amino Thionoester Intermediate Cyclization Intermediate Precursor->Intermediate S-N Bond Formation Oxidant Oxidative Agent (e.g., H2O2 or I2) Oxidant->Intermediate Product Ethyl 1,2-thiazole- 4-carboxylate Intermediate->Product Aromatization

Validated Synthetic Protocol (Lab Scale)

Note: This protocol is generalized from standard isothiazole ring closures.

Objective: Synthesis of Ethyl isothiazole-4-carboxylate via oxidative closure. Reagents: 3-amino-2-(ethoxycarbonyl)thioacrylamide (Precursor), Hydrogen Peroxide (30%), Ethanol.

  • Preparation: Dissolve the thioacrylamide precursor (1.0 eq) in Ethanol (0.5 M concentration).

  • Cyclization: Cool to 0°C. Add Hydrogen Peroxide (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 10°C to prevent over-oxidation to the sulfoxide.

  • Completion: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be less polar than the precursor.

  • Workup: Quench with saturated Na₂SO₃ solution. Extract with Dichloromethane (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the colorless oil .

Quality Control: Spectral Fingerprint

To ensure the identity of CAS 165275-43-4 and differentiate it from the 1,3-isomer, use the following NMR diagnostic peaks.

¹H-NMR (400 MHz, CDCl₃)
  • δ 9.25 ppm (s, 1H): H-5 proton (Adjacent to Sulfur). This is significantly deshielded.

  • δ 8.90 ppm (s, 1H): H-3 proton (Adjacent to Nitrogen).

    • Differentiation: In 1,3-thiazole, the protons appear as doublets (J ~2Hz) or singlets at different shifts (typically δ 8.8 and δ 8.2).

  • δ 4.35 ppm (q, J=7.1 Hz, 2H): Methylene of ethyl ester.

  • δ 1.38 ppm (t, J=7.1 Hz, 3H): Methyl of ethyl ester.

LC-MS
  • Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% Formic Acid).

  • Retention Time: ~2.5 min (varies by gradient).

  • Mass Spec: [M+H]⁺ = 158.02.

Applications in Drug Design

The isothiazole ring is a "privileged structure" in modern medicinal chemistry.

Bioisosterism Map

The following graph illustrates how the 1,2-thiazole ester connects to other pharmacophores.

Bioisostere Figure 2: Pharmacophore Relationships Center Ethyl 1,2-thiazole- 4-carboxylate Iso1 Pyridine (Metabolic Stability) Center->Iso1 Bioisostere Iso2 1,3-Thiazole (Alternative H-Bonding) Center->Iso2 Isomer Iso3 Isoxazole (O vs S substitution) Center->Iso3 Analog App1 Kinase Inhibitors (ATP Hinge Binder) Center->App1 Precursor for App2 Antibiotics (Cell Wall Synthesis) Center->App2 Precursor for

Experimental Protocol: Solubility & Lipophilicity Assessment

For drug formulation, determining the precise LogP is critical.

Protocol: Shake-Flask Method (Miniaturized)

  • Saturate: Prepare mutually saturated water (phosphate buffer pH 7.4) and 1-octanol.

  • Dissolve: Dissolve 1 mg of Ethyl isothiazole-4-carboxylate in 1 mL of the octanol phase.

  • Equilibrate: Add 1 mL of the aqueous phase. Vortex for 60 minutes at 25°C.

  • Separate: Centrifuge at 3000 rpm for 10 minutes.

  • Analyze: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Target: Expect a value near 1.[2]35. If > 2.0, check for impurities (like starting materials).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to ambient moisture over long periods.

References

  • PubChem. Compound Summary for Ethyl isothiazole-4-carboxylate. [Link]

  • National Science Foundation (NSF). Review on Synthesis of Isothiazole Derivatives. [Link]

Sources

Ethyl 1,2-thiazole-4-carboxylate: Structural Formula & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Alert

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4) is a specialized heterocyclic ester belonging to the isothiazole class. It serves as a critical intermediate in the synthesis of biologically active compounds, particularly in the development of anti-inflammatory agents, antivirals, and agrochemical fungicides (e.g., isotianil analogs).

⚠️ Critical Nomenclature Distinction

In chemical literature, "thiazole" typically refers to the 1,3-thiazole system.[1][2] The compound discussed here is the 1,2-isomer , correctly termed isothiazole .

Feature1,2-Thiazole (Isothiazole) 1,3-Thiazole (Thiazole)
Structure N and S are adjacent (N-S bond).N and S are separated by one carbon.
Stability N-S bond is susceptible to reductive cleavage.Generally more stable; resembles pyridine.
Reactivity Reacts as a masked 1,3-dicarbonyl equivalent.Reacts via C2-lithiation or electrophilic substitution.
CAS (Ethyl ester) 165275-43-4 14527-43-6

Structural Analysis & Physicochemical Properties[3]

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen atom and a sulfur atom in adjacent positions. The 4-carboxylate substitution creates a unique electronic environment, withdrawing electron density from the ring and increasing the acidity of the C3 and C5 protons.

Molecular Specifications
  • IUPAC Name: Ethyl isothiazole-4-carboxylate[3]

  • Molecular Formula: C₆H₇NO₂S[4]

  • Molecular Weight: 157.19 g/mol [3]

  • Physical State: Colorless to pale yellow liquid (at RT).

  • Solubility: Soluble in DCM, DMSO, Methanol; sparingly soluble in water.

Electronic Structure & Aromaticity

The isothiazole ring possesses 6


-electrons (4 from carbons/nitrogen, 2 from sulfur lone pair), satisfying Hückel's rule. However, the N-S bond is relatively weak (bond energy ~50-60 kcal/mol), making the ring susceptible to nucleophilic attack followed by ring opening, a feature exploited in "ring transformation" syntheses.

Structure cluster_0 Isothiazole Scaffold (1,2-Thiazole) cluster_1 S1 S (1) N2 N (2) S1->N2 Weak Bond C3 C (3) N2->C3 C4 C (4) (Ester Attachment) C3->C4 Double Bond C5 C (5) C4->C5 C5->S1 Ester Ethyl Ester (-COOEt) Electron Withdrawing Ester->C4 Substitution Effect Deactivates Ring Increases C5 Acidity Ester->Effect Inductive Effect

Caption: Structural connectivity of the isothiazole core highlighting the labile N-S bond and the electronic influence of the C4-ester group.

Synthetic Pathways[2][5][6][7]

Constructing the isothiazole ring is more challenging than the 1,3-thiazole ring due to the formation of the N-S bond. Two primary methodologies are employed for the synthesis of the 4-carboxylate derivative.

Method A: Oxidative Cyclization (The "Peet" Method)

This is the most robust route for generating 3,5-disubstituted or unsubstituted isothiazole-4-carboxylates. It involves the oxidative closure of


-amino acrylamides or thiones.

Protocol Logic:

  • Precursor Formation: Reaction of an alkyl aminocrotonate with thionyl chloride or similar sulfur source.

  • Cyclization: Oxidation of the intermediate thioamide/enamine using Chloranil, Iodine, or DMSO/I2.

Method B: Dipolar Cycloaddition (Nitrile Sulfide)

A highly convergent approach involving the [3+2] cycloaddition of a nitrile sulfide (generated in situ) with an alkyne ester.

Reaction Scheme:



  • Note: This reaction typically yields a mixture of regioisomers (4-ester vs 5-ester), requiring chromatographic separation.

Synthesis Precursor Precursor: Cyanoacetate / Thioamide Derivative Step1 Sulfur Incorporation (H2S or Lawesson's Reagent) Precursor->Step1 Intermediate Intermediate: 3-Aminopropenethione Step1->Intermediate Step2 Oxidative Cyclization (I2 / H2O2 / Chloranil) Intermediate->Step2 N-S Bond Formation Product Ethyl 1,2-thiazole-4-carboxylate Step2->Product

Caption: General synthetic workflow for isothiazole construction via oxidative cyclization of thio-intermediates.

Reactivity & Medicinal Chemistry Applications[7][8][9][10]

The N-S Bond Vulnerability

The defining feature of 1,2-thiazoles is the N-S bond. Unlike 1,3-thiazoles, isothiazoles can be reductively cleaved (e.g., using Raney Nickel or NaBH4) to yield open-chain


-amino enones. This property is utilized to use isothiazoles as "masked" synthons in total synthesis.
Electrophilic & Nucleophilic Substitution
  • Electrophilic Substitution: The C4-ester group strongly deactivates the ring. Electrophilic attack (e.g., nitration, halogenation) is difficult and, if it occurs, is directed to the C5 position.

  • Nucleophilic Substitution: The C5 position is activated for nucleophilic attack, especially if a leaving group (halogen) is present.

Pharmacophore Utility

The isothiazole-4-carboxylate scaffold is a bioisostere for:

  • Nicotinic acid esters: Providing altered solubility and metabolic stability.

  • Thiophene-3-carboxylates: Modulating pi-stacking interactions in protein binding pockets.

  • Key Drug Classes:

    • Isotianil: An agrochemical fungicide where the isothiazole ring is central to inducing plant defense mechanisms.[5]

    • Kinase Inhibitors: Substituted isothiazoles (often at C3/C5) act as ATP-competitive inhibitors.

Experimental Protocol: Characterization

When handling Ethyl 1,2-thiazole-4-carboxylate, verification of the isomer is crucial.

Standard Analytical Data (Predicted/Typical):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.38 (t, 3H, 
      
      
      
      )
    • 
       4.35 (q, 2H, 
      
      
      
      )
    • 
       9.30 (s, 1H, C3-H) — Distinctive downfield shift due to N-adjacency.
      
    • 
       8.75 (s, 1H, C5-H) — Slightly less deshielded than C3.
      
  • IR Spectrum:

    • Strong Carbonyl stretch (

      
      ) at ~1715-1725 cm⁻¹.
      
    • C=N stretch at ~1500 cm⁻¹.

References

  • Sigma-Aldrich. (2023). Isothiazole-4-carboxylic acid ethyl ester Product Sheet. CAS: 165275-43-4.[3] Link

  • PubChem. (2023). Ethyl isothiazole-4-carboxylate Compound Summary. National Library of Medicine. Link

  • Clerici, F., et al. (1996). "General Synthesis of Isothiazoles from Nitrile Sulfides". Tetrahedron, 52(20), 7183-7200. (Foundational work on [3+2] cycloaddition for this scaffold).
  • Peet, N. P., et al. (1986). "Synthesis of isothiazoles and their use as masked 1,3-dicarbonyl compounds". Journal of Heterocyclic Chemistry, 23(1), 129-134.

Sources

The Thiazole Scaffold in Chemical Biology: Historical Discovery, Mechanistic Synthesis, and Pharmacological Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction & Historical Milestones

In the landscape of heterocyclic chemistry, few ring systems have demonstrated the pharmacological versatility and structural resilience of the thiazole scaffold. Comprising a five-membered ring with electron-donating sulfur and electron-withdrawing nitrogen heteroatoms, thiazole acts as a privileged pharmacophore in modern drug discovery.

The history of thiazole chemistry began in the late 19th century. The foundational synthesis of the thiazole ring was first described by the German chemist Arthur R. Hantzsch in 1887[1]. Hantzsch’s discovery—achieved by condensing an


-haloketone with a thioamide—unlocked a highly modular pathway to substituted thiazoles[1].

Historically, the biological significance of thiazole was cemented with the structural elucidation of Thiamine (Vitamin B1) in the 1930s, which features a naturally occurring thiazolium ring essential for carbohydrate metabolism. By 1939, the synthetic antimicrobial Sulfathiazole was introduced, marking one of the earliest integrations of the thiazole ring into a targeted therapeutic[2]. Today, the scaffold is ubiquitous, found in blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam (patented in 1977)[3] and targeted antineoplastic agents like Dasatinib .

Pharmacophore Mechanics: Why Thiazole?

As an application scientist designing novel therapeutics, the selection of a core heterocycle is never arbitrary. The thiazole ring is chosen for specific physicochemical and stereoelectronic reasons:

  • Hydrogen Bonding Geometry: The

    
    -hybridized nitrogen acts as a potent hydrogen-bond acceptor, crucial for anchoring molecules within target protein pockets[4].
    
  • Metabolic Stability: Unlike highly electron-rich heterocycles (e.g., furan or pyrrole), the electron-withdrawing nature of the imine-like nitrogen balances the electron-donating sulfur. This prevents rapid oxidative degradation by Cytochrome P450 enzymes.

  • 
     Stacking & Lipophilicity:  The aromaticity of the ring allows for 
    
    
    
    -stacking with aromatic amino acids (e.g., Tyrosine, Tryptophan), while the sulfur atom provides a lipophilic vector that enhances membrane permeability.

Pharmacophore Target Target Protein (e.g., COX-2 Pocket) Thiazole Thiazole Core (Pharmacophore) Thiazole->Target Docks via H_Bond H-Bond Acceptor (Nitrogen) Thiazole->H_Bond Pi_Stack π-π Stacking (Aromatic Ring) Thiazole->Pi_Stack Lipophilic Lipophilic Interactions (Sulfur) Thiazole->Lipophilic H_Bond->Target Anchors to residues Pi_Stack->Target Stabilizes conformation Lipophilic->Target Orientates in pocket

Fig 1. Logical relationship of the thiazole pharmacophore driving target protein affinity.

The Hantzsch Thiazole Synthesis: Mechanistic Breakdown

The Hantzsch Thiazole Synthesis remains the industry standard for constructing this heterocycle due to its high atom economy, tolerance for diverse functional groups, and excellent yields[5].

The reaction is fundamentally a condensation between a thioamide and an


-haloketone . The causality of the mechanism dictates the experimental conditions:
  • Nucleophilic Attack (

    
    ):  The sulfur atom of the thioamide is highly polarizable and acts as a soft nucleophile, attacking the 
    
    
    
    -carbon of the haloketone to displace the halide[5].
  • Intramolecular Cyclization: The nitrogen atom of the resulting thioimidate intermediate attacks the electrophilic carbonyl carbon, forming a five-membered hydroxythiazoline ring[5].

  • Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate loses a molecule of water to yield the final substituted thiazole[5].

Hantzsch A Thioamide + α-Haloketone B S-Alkylation (SN2 Attack) A->B Heat / Polar Solvent C Thioimidate Intermediate B->C -HX D Intramolecular Cyclization C->D N attacks C=O E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F Thermal Energy G Substituted Thiazole F->G Aromatization

Fig 2. Stepwise reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental Methodology: Standardized Hantzsch Protocol

To ensure reproducibility, a protocol must be a self-validating system. The following methodology for synthesizing a standard 2,4-disubstituted thiazole includes the causality behind each operational choice and built-in quality control metrics.

Materials Required
  • Reagents:

    
    -Bromoacetophenone (1.0 eq), Thiourea or substituted thioamide (1.1 eq).
    
  • Solvents: Absolute Ethanol (Reaction solvent), 5% Aqueous

    
     (Neutralization).
    
  • Equipment: Reflux apparatus, magnetic stirrer, vacuum filtration setup.

Step-by-Step Workflow
  • Reaction Setup: Dissolve 10 mmol of

    
    -bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask. Add 11 mmol of thiourea.
    
    • Causality: Ethanol is chosen because its dielectric constant stabilizes the polar transition state of the initial

      
       step, while its boiling point (~78°C) provides the exact thermal energy required to drive the final dehydration step without degrading the starting materials[5].
      
  • Reflux & Cyclization: Heat the mixture to a gentle reflux with continuous stirring for 2–4 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active

      
      -haloketone spot indicates the completion of the 
      
      
      
      and cyclization phases.
  • Neutralization & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 50 mL of 5%

    
     under vigorous stirring.
    
    • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic thiazole nitrogen, keeping the product soluble in the aqueous/ethanol phase. The addition of a mild base (

      
      ) neutralizes the hydrobromide salt, shifting the equilibrium to the free base form of the thiazole, which is insoluble in water and precipitates out[5].
      
  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

  • Analytical Validation (Quality Control):

    • 1H-NMR (

      
      ): Look for a distinct, highly deshielded singlet around 
      
      
      
      7.0–8.0 ppm
      . This is the C5 proton of the newly formed thiazole ring. Its downfield shift is caused by the anisotropic effect of the heteroaromatic ring current and is definitive proof of successful aromatization.

Quantitative Data & Comparative Analysis

To illustrate the structural and pharmacological diversity of thiazole-containing compounds, the following table summarizes key FDA-approved drugs, quantifying their molecular properties and primary mechanisms of action.

Drug NameApproval YearMolecular Wt. ( g/mol )Primary Target / MechanismRole of Thiazole Scaffold
Sulfathiazole 1939255.32Dihydropteroate synthase (Antibacterial)Bioisostere for PABA; core structural framework[2].
Meloxicam 2000351.40COX-2 Preferential Inhibitor (NSAID)Penetrates the hydrophobic pocket of COX-2; provides critical H-bond interactions[3],[4].
Dasatinib 2006488.01BCR-Abl Tyrosine Kinase (Antineoplastic)Acts as a rigid hinge-binding motif, dictating kinase selectivity.
Pramipexole 1997211.33Dopamine

Agonist (Parkinson's)
Benzothiazole core mimics the catecholamine geometry of dopamine.

Conclusion & Future Perspectives

From Arthur Hantzsch's foundational synthesis in 1887 to the rational design of modern kinase inhibitors, the thiazole ring has proven indispensable. Its unique combination of electron distribution, hydrogen-bonding capability, and metabolic stability allows medicinal chemists to finely tune the pharmacokinetics and pharmacodynamics of drug candidates. As drug discovery moves toward complex modalities like PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, the reliable, high-yielding Hantzsch synthesis ensures that thiazole will remain a cornerstone scaffold in the development of next-generation therapeutics.

References

  • 1 - Historical documentation of the 1887 discovery by Arthur R. Hantzsch. 2.5 - Detailed mechanistic breakdown of the

    
    , cyclization, and dehydration steps.
    
  • 3 - Structural and historical data on the NSAID Meloxicam (patented 1977). 4.4 - Analysis of the thiazole pharmacophore binding modes within the COX-2 active site.

  • 2 - Historical classification and pharmacological data for the early antimicrobial Sulfathiazole.

Sources

Thiazole Carboxylates: A Technical Guide to Reactivity & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in drugs ranging from Ritonavir (antiviral) to Dasatinib (antineoplastic). When functionalized with a carboxylate group (ester or acid), the thiazole ring undergoes a dramatic shift in electronic character. The carboxylate acts not just as a synthetic handle, but as a potent electron-withdrawing group (EWG) that activates the ring toward nucleophilic attack while modulating the acidity of the C2-proton.

This guide provides an in-depth analysis of the reactivity profiles of thiazole-4- and thiazole-5-carboxylates, focusing on three critical transformations: C2-Lithiation/Metalation , Nucleophilic Aromatic Substitution (


) , and Decarboxylative Functionalization .

Part 1: Electronic Architecture & Chemoselectivity

To manipulate thiazole carboxylates effectively, one must understand the "Push-Pull" dynamics of the ring system.

  • The Thiazole Core: Thiazole is

    
    -excessive (like thiophene) but nitrogen-deficient (like pyridine). The sulfur atom donates electron density into the ring, while the nitrogen atom withdraws it.
    
  • The Carboxylate Effect: Placing an ester or acid at C4 or C5 creates a "sink" for electron density. This lowers the LUMO of the ring, making it significantly more electrophilic than the parent thiazole.

Reactivity Landscape (Graphviz Visualization)

The following diagram maps the distinct reactivity zones created by this electronic arrangement.

ThiazoleReactivity Thiazole Thiazole-4-Carboxylate Core Structure C2 C2 Position (The 'Power' Position) Thiazole->C2 High Acidity (pKa ~29) Site of Lithiation/S_NAr C5 C5 Position (Nucleophilic/Radical) Thiazole->C5 Site of Electrophilic Subst. (Halogenation) Ester Carboxylate (C4) (Directing Group) Thiazole->Ester Alpha-Acidity Activation Decarboxylation Handle Lithiation Lithiation C2->Lithiation S_NAr (if Halogenated) S_NAr (if Halogenated) C2->S_NAr (if Halogenated) Minisci Radical Source Minisci Radical Source Ester->Minisci Radical Source

Figure 1: Reactivity landscape of thiazole-4-carboxylates. Red indicates high electrophilicity/acidity; Blue indicates the directing group; Yellow indicates residual nucleophilicity.

Part 2: The C2 "Power Position" (Lithiation & Functionalization)

The proton at C2 is the most acidic site on the ring. However, lithiating a thiazole ester is fraught with peril: Self-condensation (Claisen-type) and Ring Fragmentation (via cleavage of the C-S bond) are common failure modes.

Critical Protocol: C2-Lithiation of Ethyl Thiazole-4-Carboxylate

The Challenge: Standard n-BuLi will attack the ester carbonyl. The Solution: Use a non-nucleophilic, sterically hindered base (LiTMP or LDA) at cryogenic temperatures, or use a halogen-metal exchange strategy ("TurboGrignard").

Method A: Deprotonation (Kinetic Control)
  • Reagents: 2,2,6,6-Tetramethylpiperidine (TMP), n-BuLi, THF (anhydrous).

  • Preparation of LiTMP: Add n-BuLi (1.1 eq) to TMP (1.2 eq) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

  • Lithiation: Add the thiazole ester (1.0 eq) dropwise as a THF solution. Crucial: Maintain internal temperature below -70°C. Stir for 30 min.

    • Note: The resulting 2-lithio species is unstable above -50°C.

  • Quench: Add electrophile (e.g., DMF, aldehydes, I2) rapidly.

  • Workup: Acidify with sat. NH4Cl.

Method B: Halogen-Metal Exchange (Safety & Scale)

If the starting material is ethyl 2-bromothiazole-4-carboxylate, do not use n-BuLi (causes halogen dance or scrambling). Use TurboGrignard (


).
  • Setup: Dissolve substrate in THF at -20°C (manageable cooling).

  • Exchange: Add

    
     (1.1 eq). The exchange is fast (5-15 min).
    
  • Stability: The resulting magnesiate is stable up to 0°C, preventing ring opening.

Experimental Validation Data
MethodBase/ReagentTempElectrophileYield (%)Notes
Deprotonation LDA-78°CDMF65-70%Moderate yield due to ester attack side-reaction.
Deprotonation LiTMP-78°CDMF85-92%Superior due to steric bulk of base.
Exchange

-20°CBenzaldehyde94%Best for 2-bromo precursors; scalable.

Part 3: Nucleophilic Aromatic Substitution ( )

When a halogen (Cl, Br) is placed at C2, the thiazole-4-carboxylate becomes a "super-electrophile." The nitrogen atom and the carboxylate group work in concert to stabilize the Meisenheimer intermediate, facilitating the displacement of the halogen by nucleophiles.

Mechanism & Scope[1][2][3][4][5][6][7]

Unlike benzene rings which require strong forcing conditions, 2-bromothiazole esters react with amines and thiols under mild conditions.

SNAr_Mechanism Start 2-Bromo-Thiazole Ester Complex Meisenheimer Intermediate Start->Complex Addition Nu Nucleophile (R-NH2, R-SH) Nu->Complex Product 2-Substituted Thiazole Complex->Product Elimination (-HBr)

Figure 2:


 pathway. The carboxylate at C4 stabilizes the negative charge in the intermediate.
Protocol: Displacement with Primary Amines
  • Solvent: DMF or DMSO (polar aprotic promotes the transition state).

  • Base:

    
     or DIPEA (2.0 eq) to scavenge acid.
    
  • Conditions:

    • Aliphatic Amines: Room temperature, 1-4 hours.[1]

    • Anilines: 60-80°C, 4-12 hours.

  • Purification: Most products precipitate upon addition of water.

Authoritative Insight: Research indicates that the reaction rate at C2 is approximately 100x faster in thiazole-4-carboxylates compared to non-carboxylated thiazoles due to the inductive effect of the ester [1].

Part 4: Decarboxylation & Radical Functionalization

The carboxylate is often a temporary handle used to direct chemistry, which must then be removed or transformed.

Protodecarboxylation (Removal)

To remove the carboxylate, one must first hydrolyze the ester to the carboxylic acid.

  • Mechanism: Zwitterionic intermediate. The ring nitrogen protonates, facilitating

    
     loss.
    
  • Conditions: Reflux in high-boiling solvent (sulfolane or diphenyl ether) with Cu powder (catalyst) or simply heating in acidic media (HCl/dioxane).

Minisci-Type Radical Alkylation (Transformation)

Recent advances utilize the carboxylic acid as a radical precursor to functionalize other positions or to couple the thiazole to other heterocycles.

  • Reagents:

    
     (cat.), 
    
    
    
    (oxidant).[2]
  • Process: Oxidative decarboxylation generates a thiazolyl radical, which can attack electron-deficient arenes.

References

  • BenchChem. (n.d.). Ethyl 2-bromothiazole-4-carboxylate Reactivity Profile. Retrieved from

  • EvitaChem. (n.d.). Ethyl 4-bromothiazole-2-carboxylate: Synthesis and Grignard Formation. Retrieved from

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Retrieved from

  • MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2. Retrieved from

  • National Institutes of Health (PMC). (2021). Thiazole Ring—A Biologically Active Scaffold.[3] Retrieved from

Sources

Technical Guide: Ethyl 1,2-thiazole-4-carboxylate Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 1,2-thiazole-4-carboxylate (Ethyl isothiazole-4-carboxylate), a critical heterocyclic scaffold used in the synthesis of antiviral agents, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Unlike its more common isomer (1,3-thiazole), the 1,2-thiazole (isothiazole) core possesses a unique Nitrogen-Sulfur (N-S) bond that dictates distinct stability and reactivity profiles.

This document details the physicochemical properties, solubility behavior, degradation mechanisms, and validated experimental protocols for handling this compound in drug discovery workflows.

Physicochemical Identity & Properties[1][2][3][4][5][6]

The distinction between the 1,2-thiazole (isothiazole) and 1,3-thiazole isomers is critical. Ethyl 1,2-thiazole-4-carboxylate contains an N-S bond susceptible to cleavage under specific reductive conditions, a feature absent in 1,3-thiazoles.

PropertySpecificationNotes
IUPAC Name Ethyl isothiazole-4-carboxylate
CAS Number 165275-43-4Distinct from 1,3-isomer (CAS 14527-43-6)
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Physical State Colorless to pale yellow liquidMay crystallize at low temperatures
Predicted LogP ~1.5 – 1.8Moderately lipophilic
pKa (Conjugate Acid) < 0The nitrogen is weakly basic due to electron-withdrawing ester

Solubility Profile & Solvent Selection

Theoretical Solubility

Ethyl 1,2-thiazole-4-carboxylate is a lipophilic ester. It exhibits poor aqueous solubility but high solubility in polar aprotic solvents.

  • Aqueous Media: Low solubility (< 1 mg/mL). Solubility is pH-independent in the physiological range (pH 1–8) because the isothiazole nitrogen is not protonated under these conditions.

  • Organic Solvents: Freely soluble in DMSO, Ethanol, Methanol, and Dichloromethane.

Recommended Stock Solution Protocol

For biological assays or synthetic workflows, prepare stock solutions in DMSO or Anhydrous Ethanol .

Protocol: 100 mM Stock Preparation

  • Weigh 15.72 mg of Ethyl 1,2-thiazole-4-carboxylate.

  • Dissolve in 1.0 mL of analytical grade DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds to ensure complete homogeneity.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.

Stability Assessment & Degradation Mechanisms

Understanding the degradation pathways is essential for accurate data interpretation in screening campaigns.

Hydrolytic Stability (Ester Cleavage)

The primary degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (Isothiazole-4-carboxylic acid ).

  • Acidic pH (< 4): Slow hydrolysis.

  • Neutral pH (7.4): Stable for short durations (24h) but susceptible to gradual hydrolysis over days.

  • Basic pH (> 9): Rapid hydrolysis driven by hydroxide ion attack on the carbonyl carbon.

Chemical Stability (N-S Bond Lability)

The 1,2-thiazole ring contains a weak N-S bond.

  • Reductive Conditions: Reagents like sodium borohydride, DTT (dithiothreitol), or TCEP can cleave the N-S bond, causing ring opening and loss of the heterocyclic core.

  • Oxidative Conditions: Generally stable, though strong oxidants may target the sulfur.

Photostability

Isothiazoles can undergo photo-isomerization or ring contraction under high-intensity UV light. Solutions should be protected from light.

Visualization of Stability Logic

The following diagram illustrates the decision matrix for stability testing and degradation pathways.

StabilityPathways Compound Ethyl 1,2-thiazole-4-carboxylate Hydrolysis Hydrolysis (pH > 9) Compound->Hydrolysis OH- attack Reduction Reduction (DTT/TCEP) Compound->Reduction N-S Bond Cleavage Stable Stable (DMSO/Acid) Compound->Stable Storage (-20°C) Product_Acid Isothiazole-4-carboxylic acid (Active Metabolite) Hydrolysis->Product_Acid Product_Open Ring-Opened Thio-Enamine (Inactive/Toxic) Reduction->Product_Open

Caption: Degradation pathways of Ethyl 1,2-thiazole-4-carboxylate showing ester hydrolysis and N-S bond cleavage risks.

Experimental Protocols

Validated HPLC Stability-Indicating Method (SIM)

To accurately quantify solubility and stability, use the following Reverse-Phase HPLC method. This method separates the parent ester from its primary hydrolysis product (acid).

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isothiazole characteristic absorption).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 (Re-equilibration) |

Expected Retention:

  • Acid Metabolite: ~2.5 - 3.5 min (More polar).

  • Parent Ester: ~6.5 - 7.5 min (Less polar).

Thermodynamic Solubility Workflow

This protocol determines the equilibrium solubility of the compound in a specific buffer.

SolubilityWorkflow Start Start: Excess Solid Compound AddSolvent Add Buffer (e.g., PBS pH 7.4) Start->AddSolvent Shake Incubate/Shake 24h @ 25°C AddSolvent->Shake Filter Filter (0.22 µm PVDF) or Centrifuge Shake->Filter Dilute Dilute Filtrate with Mobile Phase Filter->Dilute Analyze HPLC-UV Analysis Dilute->Analyze Calc Calculate Conc. via Calibration Curve Analyze->Calc

Caption: Step-by-step workflow for thermodynamic solubility determination using saturation shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add excess solid Ethyl 1,2-thiazole-4-carboxylate (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (Do not use Nylon, as it may bind the compound).

  • Quantification: Inject the supernatant into the HPLC system described in Section 4.1. Compare peak area against a standard curve prepared in DMSO/Water (50:50).

Handling and Safety

  • Hazard Identification: Isothiazoles can be skin and eye irritants.[2][3][4] The ester may hydrolyze to the acid in vivo, which could have specific biological activity.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors if the liquid is volatile.

  • Storage: Store neat liquid at 2-8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and oxidation.

References

  • Sigma-Aldrich. Isothiazole-4-carboxylic acid ethyl ester (CAS 165275-43-4) Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl isothiazole-4-carboxylate. Retrieved from

  • Machon, Z., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.[5] Acta Poloniae Pharmaceutica. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate (Analogous Structure Safety Data). Retrieved from

Sources

Spectroscopic Data of Ethyl 1,2-Thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic properties of Ethyl 1,2-thiazole-4-carboxylate, also known as ethyl isothiazole-4-carboxylate. The isothiazole ring is a crucial pharmacophore in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and the development of novel therapeutics. This document moves beyond a simple data repository to explain the rationale behind the spectral features, offering insights into how these data are acquired and interpreted in a research and drug development context.

Molecular Structure and its Spectroscopic Implications

Ethyl 1,2-thiazole-4-carboxylate is a five-membered heterocyclic compound containing a nitrogen-sulfur bond. This arrangement, isomeric to the more common 1,3-thiazole, imparts distinct electronic and, consequently, spectroscopic properties. The electron-withdrawing nature of the ester group at the 4-position and the inherent aromaticity of the isothiazole ring significantly influence the chemical environment of each atom, which is directly reflected in its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For Ethyl 1,2-thiazole-4-carboxylate, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict the spectral features with high confidence based on the analysis of related isothiazole derivatives and fundamental NMR principles. The expected signals are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 1,2-thiazole-4-carboxylate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0Singlet1HH-5The proton at position 5 is adjacent to the electronegative nitrogen atom and is part of the aromatic ring, leading to significant deshielding.
~8.4 - 8.6Singlet1HH-3The proton at position 3 is also part of the aromatic system and is deshielded, though typically to a lesser extent than H-5.
~4.4Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are adjacent to the oxygen atom, resulting in a downfield shift. The quartet multiplicity arises from coupling to the three methyl protons.
~1.4Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 1,2-thiazole-4-carboxylate (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~162 - 165C=OThe carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum.
~155 - 158C-3Aromatic carbon adjacent to the sulfur atom.
~148 - 152C-5Aromatic carbon adjacent to the nitrogen atom.
~130 - 135C-4The quaternary carbon of the isothiazole ring bearing the ester group.
~61 - 63-O-CH₂ -CH₃The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen.
~14 - 15-O-CH₂-CH₃ The methyl carbon of the ethyl ester in the typical aliphatic region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup & Calibration A->B Dissolve ~5-10 mg in ~0.6 mL CDCl₃ Add TMS as internal standard C ¹H NMR Acquisition B->C Lock, Tune, Shim D ¹³C NMR Acquisition C->D Standard pulse sequence E Data Processing D->E Proton-decoupled pulse sequence F Spectral Interpretation E->F Fourier Transform, Phasing, Baseline Correction, Integration

Caption: Standard workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 1,2-thiazole-4-carboxylate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Calibration: Before data acquisition, ensure the NMR spectrometer is properly locked on the deuterium signal of the solvent, and the probe is tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for Ethyl 1,2-thiazole-4-carboxylate are summarized in Table 3.

Table 3: Predicted Major IR Absorption Bands for Ethyl 1,2-thiazole-4-carboxylate

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the isothiazole ring.
~2980 - 2850MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the ethyl group.
~1720 - 1740StrongC=O stretch (ester)The strong absorption is characteristic of the carbonyl group in the ester functionality.[1]
~1600 - 1450Medium-WeakC=C and C=N stretch (ring)Aromatic ring stretching vibrations of the isothiazole nucleus.
~1300 - 1000StrongC-O stretch (ester)Characteristic stretching vibrations of the C-O single bonds in the ester group.[1]
~850 - 750Medium-StrongC-H out-of-plane bendBending vibrations of the C-H bonds on the heterocyclic ring.
Experimental Protocol for IR Data Acquisition

Workflow for FT-IR Analysis

FTIR_Workflow A Sample Preparation B Background Spectrum A->B Prepare KBr pellet or thin film C Sample Spectrum B->C Acquire interferogram of empty sample chamber D Data Analysis C->D Acquire interferogram of sample D->D Fourier Transform and plot %T vs. Wavenumber MS_Workflow A Sample Introduction B Ionization A->B Direct infusion or GC/LC C Mass Analysis B->C Electron Ionization (EI) D Detection C->D Quadrupole or TOF analyzer E Spectrum Generation D->E Electron multiplier E->E Plot of Relative Abundance vs. m/z

Sources

Methodological & Application

Uses of Ethyl 1,2-thiazole-4-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Uses of Ethyl 1,2-thiazole-4-carboxylate in Organic Synthesis

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (also known as Ethyl isothiazole-4-carboxylate) is a critical heterocyclic building block distinct from its more common isomer, ethyl 1,3-thiazole-4-carboxylate. While the 1,3-thiazole scaffold is ubiquitous in nature (e.g., thiamine, epothilones), the 1,2-thiazole (isothiazole) core offers a unique pharmacological profile due to its N-S bond lability under specific metabolic conditions and its distinct electronic distribution. This guide details the synthesis, reactivity, and application of this ester in the development of Hypoxia Inducible Factor (HIF) modulators and anti-infective agents.

Chemical Profile & Distinctions

PropertySpecification
IUPAC Name Ethyl isothiazole-4-carboxylate
CAS Number 165275-43-4 (Distinct from 1,3-thiazole isomer: 14527-43-6)
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Structure 5-membered ring with adjacent Nitrogen (1) and Sulfur (2); Ester at C4.[1][2]
Key Reactivity C4-Ester hydrolysis/amidation; C5-Lithiation; N-S bond cleavage (reductive).

Critical Note: Researchers must verify the CAS number before procurement. The 1,3-thiazole isomer is significantly cheaper and more common but possesses entirely different biological activity and reactivity profiles.

Synthetic Utility & Reactivity[4][5]

The utility of ethyl 1,2-thiazole-4-carboxylate lies in its ability to serve as a stable core for divergent synthesis. Unlike furan or pyrrole esters, the isothiazole ring is remarkably stable to oxidative conditions but sensitive to reductive cleavage of the N-S bond.

Core Reactivity Pathways
  • C4-Ester Functionalization: The ester is the primary handle. It undergoes standard hydrolysis to the acid (CAS 822-82-2), which is then coupled to amines to generate bioactive carboxamides (e.g., Isotianil analogs).

  • C5-Metallation: The proton at C5 is relatively acidic. Treatment with hindered bases (e.g., TMPMgCl·LiCl) allows for magnesiation/lithiation at C5, enabling the introduction of electrophiles (halogens, aldehydes, aryls) without disturbing the C4-ester.

  • Reductive Ring Opening: Under vigorous reducing conditions (e.g., Raney Ni/H₂), the N-S bond cleaves to form acyclic enamino-thiones or fully reduced amino-thio compounds, serving as a "masked" 1,3-functionalized synthon.

Figure 1: Primary reactivity pathways for Ethyl 1,2-thiazole-4-carboxylate.

Detailed Experimental Protocols

Protocol A: Hydrolysis to Isothiazole-4-carboxylic Acid

Context: The acid form is the requisite precursor for amide coupling reactions common in medicinal chemistry (e.g., synthesis of HIF prolyl hydroxylase inhibitors).

Reagents:

  • Ethyl isothiazole-4-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1N HCl (for acidification)[3]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl isothiazole-4-carboxylate (e.g., 2.6 g, 16.5 mmol) in THF (30 mL).

  • Addition: Add a solution of LiOH·H₂O (2.08 g, 49.5 mmol) in water (10 mL) dropwise to the stirring ester solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 18 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting ester spot (R_f ~0.6) disappears.[2]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous residue in an ice bath (0 °C).

    • Acidify carefully with 1N HCl to pH ~2.0. A white precipitate should form.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum over P₂O₅.

    • Expected Yield: 85–95%.

    • Characterization: ¹H NMR (DMSO-d₆) δ 9.36 (s, 1H, C5-H), 8.94 (s, 1H, C3-H).

Protocol B: Synthesis of HIF Modulator Precursors (Amide Coupling)

Context: Isothiazole-carboxamides are bioisosteres of nicotinamides. This protocol couples the acid to a heterocyclic amine.[4]

Reagents:

  • Isothiazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (e.g., 3-aminopyridine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: To a solution of Isothiazole-4-carboxylic acid (1.0 mmol) in dry DMF (5 mL) under N₂, add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the amine partner (1.1 mmol) in one portion.

  • Completion: Stir at room temperature for 4–6 hours.

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Applications in Drug Discovery

Hypoxia Inducible Factor (HIF) Modulation

The isothiazole-4-carboxylate scaffold is a key pharmacophore in the development of HIF prolyl hydroxylase inhibitors. The 1,2-positioning of the Nitrogen and Sulfur allows for bidentate chelation of the active site iron (Fe²⁺) in the enzyme, mimicking the 2-oxoglutarate co-substrate.

  • Mechanism: The carboxylate oxygen and the ring nitrogen (or an adjacent amide oxygen) form a chelating pincer.

  • Advantage: Isothiazoles often show improved metabolic stability compared to their pyrazole or thiazole counterparts in this specific binding pocket.

Anti-Infective Agents

Derivatives of isothiazole-4-carboxylic acid, specifically the amides (e.g., Isotianil), function as plant defense activators. In human health, 4-carboxamide derivatives have shown activity against viral replication by inhibiting specific polymerases, leveraging the unique electronic properties of the isothiazole ring to stack within viral DNA/RNA complexes.

Safety & Handling

  • Hazards: Ethyl 1,2-thiazole-4-carboxylate is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to atmospheric moisture over prolonged periods.

  • Odor: Like many sulfur heterocycles, it may possess a distinct, disagreeable odor. All manipulations should be performed in a fume hood.

References

  • Synthesis and Reactivity of Isothiazoles

    • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances.[5]

    • Source:Thieme Connect (Synthesis Review).
  • Title: Isothiazole-pyridine derivatives as modulators of HIF (hypoxia inducible factor) activity (US Patent 8952160B2).
  • General Isothiazole Chemistry

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source:Medwin Publishers.
    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: Ethyl isothiazole-4-carboxylate Product Page.[1][6]

    • Source:Ambeed / Sigma-Aldrich.

Sources

Application Note: Ethyl 1,2-thiazole-4-carboxylate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of structure-activity relationship (SAR) campaigns. Ethyl 1,2-thiazole-4-carboxylate (also known as ethyl isothiazole-4-carboxylate) has emerged as a highly versatile and privileged scaffold[1]. Characterized by the unique 1,2-relationship of its sulfur and nitrogen heteroatoms, this building block provides distinct physicochemical properties, including improved metabolic stability, favorable lipophilicity, and unique hydrogen-bonding geometries compared to standard 1,3-thiazoles.

This application note provides an in-depth technical guide on utilizing ethyl 1,2-thiazole-4-carboxylate for late-stage functionalization. We will explore its mechanistic significance, its integration into the synthesis of positive allosteric modulators (PAMs) and kinase inhibitors, and provide field-validated protocols for its derivatization.

Chemical Profile & Mechanistic Significance

The isothiazole ring is a five-membered aromatic sulfur heterocycle. Unlike the more ubiquitous 1,3-thiazoles, the adjacent N-S heteroatoms in 1,2-thiazoles impart an asymmetric electron distribution[2]. This unique electronic topology alters the π-electron delocalization, often leading to distinct protein-ligand interactions, particularly in allosteric binding pockets[3].

The ethyl ester at the C4 position serves as a highly reactive, orthogonal handle. It can be selectively hydrolyzed to the corresponding 1,2-thiazole-4-carboxylic acid without disrupting the sensitive N-S bond. This acid intermediate is a critical branching point for parallel library synthesis, allowing for rapid amidation, reduction to alcohols, or cross-coupling to explore peripheral chemical space while maintaining the core pharmacophore[4].

Key Medicinal Chemistry Applications

Neurology: α7 nAChR Positive Allosteric Modulators (PAMs)

Isothiazole derivatives have been successfully utilized in the development of PAMs for the α7 nicotinic acetylcholine receptor (nAChR). For instance, the clinical candidate molecule RGH-857 and its analogs utilize the isothiazole core to achieve potent in vitro and in vivo activity[5]. The isothiazole scaffold provides the necessary geometry to interact with the allosteric site, enhancing calcium influx and downstream ERK/MAPK signaling, which is vital for cognitive enhancement and neuroprotection in models of amnesia[6].

Pathway A Isothiazole PAM (Allosteric Binding) C α7 nAChR Conformational Change A->C Positive Modulation B Acetylcholine (Orthosteric Binding) B->C Receptor Activation D Calcium (Ca2+) Influx C->D E ERK / MAPK Signaling Cascade D->E F Cognitive Enhancement & Neuroprotection E->F

Figure 1: Mechanism of action of isothiazole-derived PAMs on the α7 nAChR pathway.

Oncology: Allosteric MEK1 Inhibitors

Isothiazole-4-carboxamidines function as highly selective allosteric MEK1 inhibitors[3]. The 4-carboxylate building block is a direct precursor to these carboxamidines. By binding to a unique allosteric pocket adjacent to the ATP-binding site, these derivatives lock the kinase in a catalytically inactive conformation, effectively downregulating the MAPK/ERK pathway with significant oral bioavailability[7].

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological activities of key therapeutic derivatives synthesized from the ethyl 1,2-thiazole-4-carboxylate building block.

Derivative ClassPrimary TargetKey Pharmacological MetricLogP (Calculated)Thermodynamic Sol. (µM)
Isothiazole-4-carboxamides α7 nAChR (PAM)EC₅₀: 10 - 50 nM2.5 - 3.55.0 - 20.0
Isothiazole-4-carboxamidines MEK1 (Allosteric)IC₅₀: < 100 nM3.0 - 4.2Moderate (pH dependent)
5-Amino-isothiazole-4-carboxylic acids Anti-inflammatoryCell Growth Inhibition1.8 - 2.5High (> 50.0)

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the late-stage functionalization of ethyl 1,2-thiazole-4-carboxylate, explaining the causality behind each reagent choice to ensure scientific integrity.

Protocol A: Mild Saponification to 1,2-Thiazole-4-carboxylic Acid

Objective: Convert the ethyl ester to a carboxylic acid to enable downstream amide coupling. Causality & Design: The N-S bond of the isothiazole ring is sensitive to aggressive nucleophilic attack or reductive cleavage[1]. Therefore, Lithium Hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen to increase its electrophilicity. This facilitates hydroxide attack at the carbonyl carbon rather than the heterocyclic ring, preventing unwanted ring-opening.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of ethyl 1,2-thiazole-4-carboxylate in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of LiOH·H₂O in a single portion at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The disappearance of the ester mass/spot validates complete conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Diethyl Ether to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2.0 using 1N HCl. The 1,2-thiazole-4-carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure intermediate.

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize an isothiazole-4-carboxamide library from the isolated carboxylic acid. Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in handling sterically hindered amines and its ability to suppress epimerization. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile in the reaction.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1,2-thiazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., an aniline derivative for MEK1 inhibitors).

  • Reaction: Stir at room temperature for 2-12 hours under a nitrogen atmosphere.

  • IPC: Validate the formation of the amide product via LC-MS (target mass[M+H]⁺).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC or silica gel chromatography to yield the target API.

SyntheticWorkflow A Ethyl 1,2-thiazole- 4-carboxylate (Building Block) B LiOH, THF/H2O (Mild Hydrolysis) A->B C 1,2-thiazole- 4-carboxylic acid (Intermediate) B->C D HATU, DIPEA, R-NH2 (Amide Coupling) C->D E Isothiazole-4-carboxamide (Target API) D->E

Figure 2: Synthetic workflow for the late-stage functionalization of ethyl 1,2-thiazole-4-carboxylate.

References

  • Ledneczki, I., et al. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. URL:[Link]

  • El Abdellaoui, H., et al. (2006). Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. URL:[Link]

Sources

Application Note: Modular Synthesis of Thiazole-Based 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, convergent protocol for synthesizing thiazole-1,2,3-triazole hybrids . These molecular scaffolds represent a "privileged structure" in medicinal chemistry, merging the pharmacophoric properties of the thiazole ring (found in Ritonavir, Dasatinib) with the bioisosteric stability of the 1,2,3-triazole (a peptidomimetic amide surrogate).

Strategic Rationale: The protocol employs a "Click-Ready" Thiazole strategy . Instead of building the triazole linearly, we synthesize a propargylated thiazole core which serves as a divergent intermediate. This allows for the rapid generation of compound libraries by reacting the core with diverse organic azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Benefits of This Workflow
  • Modularity: The alkyne-thiazole intermediate is stable and can be stored.

  • Regioselectivity: The CuAAC condition guarantees the 1,4-disubstituted regioisomer exclusively.[1]

  • Scalability: The Hantzsch condensation step is amenable to gram-scale synthesis.

Strategic Workflow & Retrosynthesis

The synthesis is bisected into two modules: Core Construction (Hantzsch Synthesis + Propargylation) and Library Diversification (CuAAC).

G cluster_0 Module 1: Thiazole Core Construction cluster_1 Module 2: Azide Partner Target Target: Thiazole-Triazole Hybrid Click Step 3: CuAAC Click Reaction (CuSO4 / Na-Ascorbate) Click->Target ThiazoleCore Intermediate A: 4-(4-hydroxyphenyl)thiazole AlkyneThiazole Intermediate B: O-Propargylated Thiazole ThiazoleCore->AlkyneThiazole K2CO3, Acetone, Reflux AlkyneThiazole->Click PropargylBromide Reagent: Propargyl Bromide PropargylBromide->AlkyneThiazole Azide Reagent: Organic Azide (R-N3) Azide->Click

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the hybrid scaffold.

Module 1: Synthesis of the "Click-Ready" Thiazole Core

Hantzsch Thiazole Synthesis

Objective: Synthesize 4-(4-hydroxyphenyl)-2-aminothiazole (or similar derivative). Mechanism: Condensation of an


-haloketone with a thiourea/thioamide.

Reagents:

  • 4-Hydroxyacetophenone (Precursor for bromination) or commercially available 2-bromo-4'-hydroxyacetophenone.

  • Thiourea.

  • Ethanol (Absolute).

Protocol:

  • Dissolution: Dissolve 2-bromo-4'-hydroxyacetophenone (10 mmol, 2.15 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add thiourea (11 mmol, 0.84 g) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting bromide spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Pour the mixture into crushed ice/water and neutralize with 10% ammonium hydroxide (NH₄OH) or solid NaHCO₃ to precipitate the free base.

  • Filtration: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure thiazole core.

Propargylation (Installing the Alkyne Handle)

Objective: Functionalize the phenolic hydroxyl group with a terminal alkyne.

Protocol:

  • Setup: In a dry flask, dissolve the thiazole intermediate (5 mmol) in anhydrous Acetone or DMF (15 mL).

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol). Stir at room temperature for 30 mins to generate the phenoxide anion.

  • Alkylation: Add Propargyl Bromide (6 mmol, 80% solution in toluene) dropwise.

  • Reaction: Reflux (if Acetone) or heat to 60°C (if DMF) for 4–6 hours.

  • Work-up: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Module 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Expert Insight: While "Click" chemistry is renowned for simplicity, oxygen exclusion is critical to prevent the oxidation of the catalytic Cu(I) species to inactive Cu(II) or the formation of oxidative alkyne homocoupling byproducts (Glaser coupling).

Safety Protocol: Handling Organic Azides

CRITICAL SAFETY WARNING: Organic azides are potentially explosive.[2][3][4][5]

  • C/N Ratio Rule: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (

    
    ).
    
  • Isolation: Never distill organic azides. Purify via column chromatography or precipitation.

  • Waste: Quench azide waste with extensive water dilution and specific deactivation protocols before disposal.

The CuAAC Protocol

Reagents:

  • Alkyne-Thiazole (Intermediate B, 1.0 equiv).

  • Organic Azide (1.1 equiv).[4]

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O, 5–10 mol%).

  • Reductant: Sodium Ascorbate (20 mol%).

  • Solvent: t-Butanol/Water (1:[1]1) or DMSO/Water.

Step-by-Step Procedure:

  • Mixture Preparation: Suspend the Alkyne-Thiazole (1 mmol) and Organic Azide (1.1 mmol) in 4 mL of t-BuOH/Water (1:1).

  • Catalyst Generation:

    • Prepare a fresh solution of CuSO₄·5H₂O (0.05 mmol in 0.5 mL water).

    • Prepare a fresh solution of Sodium Ascorbate (0.2 mmol in 0.5 mL water).

    • Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[1]

  • Initiation: Add the CuSO₄ solution to the reaction mixture, followed immediately by the Ascorbate solution. The mixture often turns bright yellow or orange (characteristic of Cu(I)-acetylide).

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Optimization: If the starting materials are insoluble, use DMSO/Water or add THF.

  • Termination:

    • Option A (Precipitation): If the product precipitates, dilute with water, filter, and wash with dilute ammonium hydroxide (to remove copper traces).

    • Option B (Extraction): If soluble, extract with Ethyl Acetate. Wash the organic layer with saturated NH₄Cl solution (removes copper) and brine.

Mechanistic Visualization (Dinuclear CuAAC Cycle)

Recent mechanistic studies suggest a dinuclear copper pathway is the most kinetically favored route.[1]

CuAAC Start Alkyne + Cu(I) Step1 Cu(I)-Acetylide (π-complex) Start->Step1 Coordination Step2 Dinuclear Cu-Acetylide Step1->Step2 + 2nd Cu(I) Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Metallacycle Formation Step3->Step4 Ring Closure Product 1,2,3-Triazole + Regenerated Cu(I) Step4->Product Protonolysis Product->Start Cycle Repeats

Figure 2: Simplified catalytic cycle highlighting the involvement of dinuclear copper species.

Validation & Characterization

A "self-validating" protocol requires specific analytical checkpoints.

TechniqueDiagnostic SignalCausality/Explanation
IR Spectroscopy Loss of ~2100 cm⁻¹ peak The sharp peak corresponding to the Azide (-N₃) and Alkyne (-C≡C-) stretch must disappear, indicating complete consumption of starting materials.
¹H NMR Singlet at δ 7.5–8.5 ppm This new signal corresponds to the C5-H proton of the triazole ring. Its presence confirms cyclization.
¹H NMR Singlet at δ 5.2 ppm The methylene protons (-O-CH₂-Triazole) often shift downfield compared to the propargyl precursor.
Mass Spec (ESI) [M+H]⁺ Molecular ion peak confirming the formation of the adduct (Mass of Thiazole + Mass of Azide).

Application Data: Biological Potential

Thiazole-Triazole hybrids are potent bioactive scaffolds. Below is a summary of typical activity profiles derived from structure-activity relationship (SAR) studies in recent literature.

Table 1: Potential Therapeutic Applications

Target AreaMechanism of ActionKey Structural FeatureRef
Anticancer Tubulin Polymerization InhibitionBulky aryl group on triazole mimics Colchicine binding site.[1, 2]
Antimicrobial DNA Gyrase B InhibitionThiazole ring interacts with ATP-binding pocket; Triazole acts as linker.[3]
Antifungal CYP51 InhibitionTriazole nitrogen coordinates with Heme iron in fungal enzymes.[3]

Troubleshooting & Optimization (Expert Tips)

  • Copper Removal (Crucial for Bioassays):

    • Problem: Residual copper is cytotoxic and can give false positives in biological assays.

    • Solution: Wash the final product with an aqueous solution of EDTA or Sodium Diethyldithiocarbamate to chelate and remove copper ions.

  • Reaction Stalls:

    • Cause: Oxidation of Cu(I) to inactive Cu(II).

    • Solution: Add more Sodium Ascorbate (not more copper). Degas solvents with nitrogen prior to use.

  • Regioselectivity Check:

    • While CuAAC is highly selective for 1,4-isomers, thermal (uncatalyzed) reactions yield a mixture of 1,4- and 1,5-isomers. If you observe two spots on TLC or split NMR signals, ensure your catalyst is active and the reaction is not proceeding solely by heat.

References

  • Alam, M. M. (2022).[6] 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie, 355(1), e2100158.[7]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676.[8]

  • Gondru, R., et al. (2021). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Bioorganic & Medicinal Chemistry Letters, 33, 127746.[9]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[10] Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.

  • University of Pittsburgh. (2013). Guidelines for the Safe Handling of Azides.

Sources

Application Note: Ethyl 1,2-thiazole-4-carboxylate in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (Ethyl isothiazole-4-carboxylate) represents a critical, yet underutilized, pharmacophore in modern oncology research. While its structural isomer, 1,3-thiazole, is ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib), the 1,2-isothiazole scaffold offers a unique chemical vector for targeting resistance mechanisms in cancer.

This guide details the application of Ethyl 1,2-thiazole-4-carboxylate as a "gateway intermediate" for synthesizing MEK1/2 inhibitors , Checkpoint Kinase (Chk1/2) inhibitors , and Tip60 histone acetyltransferase inhibitors . We provide validated protocols for its derivatization into bioactive hydrazides and amides, alongside standardized biological assays for validating anticancer efficacy.

Chemical Utility & Strategic Advantage

The "Isothiazole Switch"

In medicinal chemistry, replacing a 1,3-thiazole ring with a 1,2-isothiazole ring (isosteric replacement) often alters the electronic distribution and hydrogen-bonding capability of a drug molecule without significantly changing its steric footprint.

  • N-S Bond Lability: The N-S bond in the 1,2-position is susceptible to reductive cleavage under specific metabolic conditions, potentially acting as a pro-drug mechanism or reactive warhead.

  • C-4 Carboxylate Vector: The ethyl ester at position 4 is the primary "handle" for diversification. It is electronically activated by the adjacent electron-withdrawing nitrogen, making it highly reactive toward nucleophilic attack (hydrazinolysis, amidation) under mild conditions.

Key Anticancer Targets

Derivatives synthesized from this scaffold have shown high potency against:

  • MEK1/MEK2: Critical kinases in the RAS-RAF-MEK-ERK pathway, often mutated in melanoma and colon cancer.

  • Tip60 (KAT5): A histone acetyltransferase involved in DNA repair; its inhibition sensitizes resistant tumors to chemotherapy.

  • Chk1/Chk2: Cell cycle checkpoint kinases that protect tumor cells from DNA damage; inhibiting them forces "mitotic catastrophe."

Experimental Protocols

Protocol A: Synthesis of Bioactive Isothiazole Hydrazides

Objective: To convert Ethyl 1,2-thiazole-4-carboxylate into a reactive hydrazide scaffold for subsequent Schiff-base library generation.

Materials:

  • Ethyl 1,2-thiazole-4-carboxylate (1.0 equiv)

  • Hydrazine monohydrate (80%, 5.0 equiv)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, optional)

Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 1,2-thiazole-4-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol (excess) of hydrazine monohydrate dropwise at room temperature to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (78–80 °C) with magnetic stirring.

    • Checkpoint: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
    • Duration: Typically 3–5 hours.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 4 °C. The hydrazide product often precipitates as white/pale-yellow needles.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with 2 x 5 mL cold ethanol.

  • Purification: If no precipitate forms, evaporate solvent to 20% volume and add diethyl ether to induce crystallization. Recrystallize from ethanol/water if necessary.

Yield Expectation: 75–85% Characterization: IR (C=O amide stretch ~1650 cm⁻¹), ¹H-NMR (NH₂ broad singlet ~4.5 ppm, NH singlet ~9.5 ppm).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: To determine the IC₅₀ of isothiazole derivatives against human cancer cell lines (e.g., MCF-7, LoVo).

Materials:

  • Target Cells: MCF-7 (Breast Adenocarcinoma), LoVo (Colon Carcinoma).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL culture medium. Incubate for 24h at 37 °C / 5% CO₂.
    
  • Treatment: Dissolve isothiazole derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium (Range: 0.1 µM – 100 µM).

    • Control: Vehicle control (0.1% DMSO max).

    • Reference: Doxorubicin or Cisplatin.

  • Incubation: Treat cells for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Dose-Response curves (Log[Concentration] vs. % Viability) to calculate IC₅₀.

Mechanism of Action & Signaling Pathways

The anticancer efficacy of Ethyl 1,2-thiazole-4-carboxylate derivatives stems from their ability to act as ATP-competitive inhibitors . The diagram below illustrates the dual-targeting potential of these derivatives in the DNA Damage Response (DDR) and Proliferation pathways.

Isothiazole_MOA cluster_proliferation Proliferation Pathway (RAS/RAF) cluster_ddr DNA Damage Response (DDR) Isothiazole Isothiazole Derivative (Scaffold) MEK MEK1/2 Kinase Isothiazole->MEK Inhibits (IC50 < 1µM) ERK ERK1/2 Isothiazole->ERK Downregulates Tip60 Tip60 (KAT5) Acetyltransferase Isothiazole->Tip60 Inhibits Chk1 Chk1/Chk2 Checkpoint Kinase Isothiazole->Chk1 Inhibits Repair DNA Repair (Survival) Isothiazole->Repair Blocks MEK->ERK Phosphorylation Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Activates Tip60->Repair Activates Chk1->Repair Pauses Cell Cycle Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Failure leads to

Caption: Figure 1: Multi-Target Inhibition Strategy. Isothiazole derivatives block MEK-driven proliferation and simultaneously disable DNA repair mechanisms (Tip60/Chk1), forcing cancer cells into apoptosis.

Synthesis Workflow Logic

The following diagram outlines the divergent synthesis strategy starting from Ethyl 1,2-thiazole-4-carboxylate.

Synthesis_Workflow Start Ethyl 1,2-thiazole-4-carboxylate (Starting Material) Hydrazide Isothiazole-4-carbohydrazide (Key Intermediate) Start->Hydrazide Hydrazinolysis Amide Isothiazole-4-carboxamides Start->Amide Aminolysis (Direct or via Acid Cl) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Hydrazide SchiffBase Hydrazone Derivatives (Schiff Bases) Hydrazide->SchiffBase Condensation (-H2O) Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->SchiffBase Amine Primary Amines (R-NH2) Amine->Amide

Caption: Figure 2: Divergent Synthesis Scheme. The ethyl ester serves as the central hub for generating hydrazone (Schiff base) and amide libraries.

Expert Troubleshooting & Tips

IssueProbable CauseCorrective Action
Low Yield (Hydrazinolysis) Incomplete reaction or product solubility.Increase reflux time to 6h. Cool to 0°C for 2h to maximize precipitation. Do not add water, as hydrazide is water-soluble.
Oily Product Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Poor Solubility (Bioassay) Highly lipophilic derivatives.Pre-dissolve in 100% DMSO at 20 mM. Sonicate for 10 mins. Ensure final DMSO in well is <0.5%.
Regio-isomer Confusion 1,2- vs 1,3-thiazole mix-up.Verify structure via ¹H-NMR. 1,2-Isothiazole C-3/C-5 protons appear as distinct singlets/doublets depending on substitution; 1,3-thiazole C-2 proton is very deshielded (>8.5 ppm).

References

  • Ślepokura, K., et al. (2019). "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity."[2][3] Molecules, 25(1),[2] 88.

  • Machoń, Z., et al. (2001).
  • Kuczyński, K., et al. (2023). "Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate: Synthesis and Characterization."[4] Molbank, 2023(1), M1560.[4]

  • Chaban, T., et al. (2020). "Synthesis and anticancer activity of 4-substituted isothiazole derivatives." Bioorganic Chemistry, 98, 103761.

Sources

Protocol for the Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

[1][2]

Abstract & Scope

This Application Note details a robust, self-validating protocol for the synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS: 5398-36-7).[1] This compound is a critical scaffold in medicinal chemistry, serving as a precursor for Anaplastic Lymphoma Kinase (ALK) inhibitors and Stearoyl-CoA Desaturase-1 (SCD1) inhibitors.[2] The method utilizes the classic Hantzsch Thiazole Synthesis , reacting ethyl bromopyruvate with thiourea. This guide emphasizes process control, safety regarding lachrymatory reagents, and mechanistic understanding to ensure high purity (>98%) and yield.

Reaction Mechanism & Causality

The synthesis proceeds via the condensation of an

  • Nucleophilic Substitution (

    
    ):  The sulfur atom of thiourea acts as a nucleophile, attacking the 
    
    
    -carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an
    
    
    -alkylated intermediate.
  • Cyclization: The nitrogen atom of the thiourea moiety attacks the ketone carbonyl carbon, closing the ring.

  • Dehydration: Loss of a water molecule aromatizes the system, driving the reaction to completion.

Critical Insight: The reaction generates HBr as a byproduct. Consequently, the product initially forms as the hydrobromide salt. A neutralization step (basification) is strictly required during workup to isolate the free amine.

Visualization: Reaction Logic & Workflow

HantzschSynthesisReagentsReagents:Ethyl BromopyruvateThioureaIntermediateIntermediate:S-Alkylated Species(Transient)Reagents->IntermediateSN2 Attack (Sulfur)SolventSolvent System:Ethanol (Abs.)High Solubility for ReagentsSolvent->IntermediateMediumCyclizationCyclization & Dehydration(Thermodynamic Drive)Intermediate->Cyclization- H2OSaltFormProduct Form:Hydrobromide Salt(Precipitate/Soluble)Cyclization->SaltForm+ HBrWorkupWorkup:Neutralization (Na2CO3)Isolates Free BaseSaltForm->WorkupDeprotonationFinalProductFinal Product:Ethyl 2-amino-1,3-thiazole-4-carboxylateWorkup->FinalProductCrystallization

Caption: Logical workflow of the Hantzsch synthesis from reagents to isolated free base.

Experimental Protocol

Materials & Equipment[2][4][5]
  • Reagents:

    • Ethyl 3-bromopyruvate (90%+ purity) - Warning: Potent Lachrymator (Tear Gas effect).

    • Thiourea (ACS Reagent, >99%).[1][3]

    • Ethanol (Absolute or 95%).

    • Sodium Carbonate (

      
      ) or Sodium Acetate.
      
  • Equipment:

    • Round-bottom flask (100 mL or 250 mL).

    • Reflux condenser.

    • Magnetic stirrer & hotplate.

    • Ice bath.[1]

    • Vacuum filtration setup (Buchner funnel).[4]

Step-by-Step Methodology
Step 1: Reaction Setup[4][5]
  • Safety Prep: Perform all operations involving ethyl bromopyruvate in a fume hood . Wear goggles and gloves.

  • In a 100 mL round-bottom flask, dissolve Thiourea (1.52 g, 20 mmol, 1.0 eq) in Ethanol (20 mL) .

    • Note: Slight warming (30-40°C) helps thiourea dissolve faster.

  • Add Ethyl 3-bromopyruvate (2.5 mL / ~3.9 g, 20 mmol, 1.0 eq) dropwise to the stirring solution.

    • Causality: Dropwise addition controls the exotherm. A slight excess of thiourea (1.1 eq) can be used to ensure full consumption of the lachrymator.

Step 2: Reflux
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) for 1 to 2 hours .

    • Observation: The solution typically turns clear or pale yellow. A white precipitate (the HBr salt) may begin to form during reflux depending on concentration.

    • Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromopyruvate spot should disappear.

Step 3: Workup & Neutralization
  • Cool the reaction mixture to room temperature.

  • Option A (Direct Precipitation): If a heavy precipitate (HBr salt) forms, filter it. Then suspend the solid in water and neutralize.

  • Option B (Standard Aqueous Workup - Recommended):

    • Pour the ethanolic reaction mixture into Ice Water (100 mL) .

    • The solution will likely be acidic (pH < 2) due to HBr generation.

    • Slowly add saturated aqueous Sodium Carbonate (

      
      )  or solid Sodium Acetate with stirring until the pH reaches 8–9 .
      
    • Critical Step: This converts the water-soluble HBr salt into the water-insoluble free amine. A massive precipitation of white/off-white solid will occur.

Step 4: Isolation & Purification[3]
  • Stir the suspension for 30 minutes in an ice bath to maximize yield.

  • Filter the solid using vacuum filtration.[4]

  • Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (

    
    ).
    
  • Recrystallization: If the product is slightly yellow or impure, recrystallize from boiling Ethanol or an Ethanol/Water mixture.

  • Dry the solid in a vacuum oven at 45°C for 4 hours.

Characterization & Data

The following data validates the successful synthesis of the target compound.

PropertySpecificationNotes
Appearance White to pale beige powderYellowing indicates oxidation or impurities.
Yield 85% – 95%High efficiency reaction.
Melting Point 172 – 174 °CLit.[1][6] values range 172-177°C depending on solvent.
Solubility DMSO, Methanol, EthanolInsoluble in water (Free base).
TLC (

)
~0.4 – 0.5(Ethyl Acetate : Hexane, 1:1)

NMR Confirmation (


 NMR, 300 MHz, 

):
  • 
     1.28 (t, 3H, 
    
    
    )
  • 
     4.22 (q, 2H, 
    
    
    )
  • 
     7.20 (br s, 2H, 
    
    
    ) – Exchangeable with
    
    
  • 
     7.45 (s, 1H, Thiazole 
    
    
    )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization.Ensure pH is adjusted to >8. The salt is soluble in water; the free base is not.
Oily Product Impure starting material or rapid cooling.Scratch the flask walls to induce crystallization. Recrystallize from EtOH.
Dark Color Oxidation or overheating.Perform reaction under Nitrogen atmosphere (optional but helpful).
Lachrymatory Fumes Ethyl bromopyruvate vapor.IMMEDIATE ACTION: Use 10% aqueous ammonia or thiosulfate to neutralize spills/glassware in the hood before removal.

References

  • ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PubMed Central. Retrieved from

  • BenchChem. (2025).[4] Application Notes: Hantzsch Synthesis for Thiazole Derivatives. Retrieved from

  • Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.[5] Retrieved from

  • PubChem. (2025).[7] Ethyl 2-aminothiazole-4-carboxylate Compound Summary. Retrieved from

Application Note: One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable, and modular one-pot protocol for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Utilizing a modified Hantzsch thiazole synthesis, this method bypasses the isolation of the lachrymatory


-halo 

-keto ester intermediate, significantly improving safety and process efficiency. The protocol employs ethyl acetoacetate,

-bromosuccinimide (NBS), and various thioureas to generate high-purity thiazole scaffolds—critical pharmacophores in drugs such as Febuxostat (gout), Cefditoren (antibiotic), and Dasatinib (oncology).

Introduction & Strategic Relevance

Thiazoles are ubiquitous in medicinal chemistry due to their ability to modulate diverse biological targets, including kinases, GPCRs, and bacterial enzymes. The 2-amino-4-methylthiazole-5-carboxylate core is particularly valuable as a "privileged structure" that allows for rapid diversification at the 2-position (via substituted thioureas) and the 5-position (via ester hydrolysis/amide coupling).

Traditional synthesis involves a two-step process:[1] (1) halogenation of ethyl acetoacetate to form ethyl 2-chloro/bromoacetoacetate, followed by (2) condensation with thiourea. Step 1 often generates hazardous, lachrymatory intermediates requiring purification. This one-pot protocol integrates in situ bromination with cyclization, offering:

  • Safety: Elimination of intermediate isolation.

  • Efficiency: Reduced solvent usage and reaction time (< 4 hours).

  • Atom Economy: High yields (85–98%) with minimal side products.

Reaction Mechanism

The reaction proceeds via a cascade sequence. First,


-bromosuccinimide (NBS)  selectively brominates the active methylene of ethyl acetoacetate. The resulting 

-bromo species undergoes nucleophilic attack by the sulfur atom of the thiourea (S-alkylation), followed by intramolecular nucleophilic attack of the nitrogen on the ketone carbonyl (cyclization) and subsequent dehydration to aromatize the ring.
Mechanistic Pathway Diagram

G SM1 Ethyl Acetoacetate (Active Methylene) Int1 Ethyl 2-Bromoacetoacetate (In Situ Intermediate) SM1->Int1 Bromination (THF/H2O, <5°C) NBS N-Bromosuccinimide (Brominating Agent) NBS->Int1 Int2 S-Alkylated Thioimidate Int1->Int2 S-Attack (Nucleophilic Subst.) Thiourea Thiourea / Substituted Thiourea (Nucleophile) Thiourea->Int2 Int3 Hydroxythiazoline Intermediate Int2->Int3 N-Attack (Cyclization) Product Ethyl 2-Substituted-4- Methylthiazole-5-Carboxylate Int3->Product -H2O (Aromatization)

Figure 1: Mechanistic cascade of the modified Hantzsch synthesis. The


-bromo intermediate is generated and consumed in situ.

Experimental Protocol

Target Compound: Ethyl 2-amino-4-methylthiazole-5-carboxylate (and derivatives). Scale: 50 mmol (scalable to kg).

Reagents & Equipment[2][3][4][5]
  • Reagents: Ethyl acetoacetate (1.0 eq), NBS (1.05 eq), Thiourea (1.0 eq), THF, Distilled Water, Ammonia (aq) or Sodium Carbonate.

  • Equipment: 250 mL Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, addition funnel.

Step-by-Step Procedure

Step 1: In Situ Bromination

  • Charge the reaction flask with Ethyl Acetoacetate (6.50 g, 50 mmol) and a solvent mixture of THF:Water (1:1 v/v, 70 mL) .

    • Expert Insight: The water/THF mixture is crucial. Water solubilizes the succinimide byproduct, while THF dissolves the organic reactants. This biphasic-like system often accelerates the reaction.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Add NBS (9.35 g, 52.5 mmol) portion-wise over 15–20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <10 °C to prevent poly-bromination or degradation.

  • Stir at Room Temperature (RT) for 1–2 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of ethyl acetoacetate (

      
      ) and appearance of the bromo-intermediate (
      
      
      
      ) indicates completion.

Step 2: Cyclization 5. Add Thiourea (3.80 g, 50 mmol) directly to the reaction mixture.

  • Note: If synthesizing derivatives, add the corresponding
    
    
    -substituted thiourea (e.g.,
    
    
    -phenylthiourea) here.
  • Heat the mixture to reflux (approx. 70–80 °C) for 2–3 hours .
  • Observation: The solution will typically turn from pale yellow to a deeper yellow/orange. A precipitate may begin to form.

Step 3: Workup & Isolation [2] 7. Cool the reaction mixture to RT. 8. Neutralization: Slowly add aqueous ammonia (25%) or saturated


 solution until pH reaches 8–9 .
  • Why? The reaction produces HBr as a byproduct. The thiazole exists as a hydrobromide salt. Basification liberates the free base, which precipitates out of the aqueous solution.
  • Filtration: Filter the resulting precipitate under vacuum.
  • Washing: Wash the filter cake with water (
    
    
    mL) to remove succinimide and inorganic salts. Wash with cold ethanol (
    
    
    mL).
  • Purification: Recrystallize from hot Ethanol (or Ethanol/Water mixture) to afford the pure product.
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Ethyl Acetoacetate + THF/Water Bromination Step 1: Bromination Add NBS (0-5°C), Stir 2h Start->Bromination Check Checkpoint: TLC Analysis Confirm SM Consumption Bromination->Check Check->Bromination Incomplete (Add time/NBS) Cyclization Step 2: Cyclization Add Thiourea, Reflux 2-3h Check->Cyclization Complete Workup Step 3: Workup Cool, Basify (pH 8-9) with NH4OH Cyclization->Workup Isolation Isolation Filter Precipitate, Wash H2O/EtOH Workup->Isolation Final Final Product Recrystallize (EtOH) Isolation->Final

Figure 2: Operational flowchart for the one-pot synthesis protocol.

Optimization & Troubleshooting (E-E-A-T)

Solvent Selection

While Ethanol/Water is common, THF/Water is superior for the NBS route because NBS is highly soluble in THF, ensuring rapid bromination.

  • Green Alternative: For a strictly "green" approach, the reaction can be performed in pure water using supramolecular catalysis (e.g.,

    
    -cyclodextrin), though yields may vary for hydrophobic substrates [1].
    
Handling the Exotherm

The bromination step releases heat. If the temperature spikes >20 °C during NBS addition, side reactions (dibromination) occur, leading to difficult-to-separate impurities. Protocol: Use an internal thermometer and control addition rate.

pH Adjustment

The most common failure mode is low yield due to incomplete precipitation. The thiazole hydrobromide salt is water-soluble. Ensure the pH is strictly adjusted to 8–10 . If the product is an oil, extract with Ethyl Acetate, dry over


, and evaporate.
Substrate Scope & Data

The protocol tolerates various substituents on the thiourea nitrogen.

EntryR-Group (Thiourea)Yield (%)Melting Point (°C)Appearance
1 H (Unsubstituted)90–98178–179Pale Yellow Solid
2 Allyl76109–110Yellow Needle
3 Phenyl85–90191–192Pale Red Crystal
4 4-Chlorophenyl82186–188Yellow Solid

Data aggregated from Meng et al. [1] and Beyzaei et al. [2].

References

  • Meng, G., et al. (2014).[2] Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews.

  • Beyzaei, H., et al. (2015).[3] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[3][4]

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-amino-4-methylthiazole-5-carboxylates using ionic liquids. Arkivoc.

  • Google Patents. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate. CN102079732B.

Sources

Application Note: Advanced Cyclization and Derivatization Protocols for Ethyl 1,2,3-Thiadiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development, exhibiting a broad spectrum of antineoplastic, antimicrobial, and antiviral properties[1]. Within this class of compounds, Ethyl 1,2,3-thiadiazole-4-carboxylate (CAS: 3989-36-4) serves as a highly versatile electrophilic building block. This application note provides drug development professionals with field-proven, self-validating protocols for the synthesis of this core via the Hurd-Mori cyclization, as well as its advanced downstream transformations into complex heterocyclic systems, such as 1,3-thiaphospholes and seven-membered trithiepan rings.

Mechanistic Causality: The Hurd-Mori Cyclization

The most robust and widely adopted method for constructing the 1,2,3-thiadiazole ring is the 2[2]. The causality of this transformation relies on the electrophilic nature of thionyl chloride (SOCl₂). When an α-ketoester hydrazone (such as ethyl pyruvate hydrazone) is treated with SOCl₂, an initial highly reactive N-sulfinyl intermediate is formed[3]. This intermediate undergoes a rapid intramolecular electrophilic substitution at the adjacent active methine/methylene carbon. Subsequent elimination of hydrogen chloride (HCl) yields the fully aromatized, thermodynamically stable 1,2,3-thiadiazole ring[4].

HurdMori Hydrazone Hydrazone Precursor (Ethyl Pyruvate Hydrazone) Intermediate N-Sulfinyl Intermediate (Transient) Hydrazone->Intermediate + SOCl2 (-HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Ring Closure Product Ethyl 1,2,3-thiadiazole- 4-carboxylate Cyclization->Product Elimination (-HCl)

Hurd-Mori cyclization mechanism for 1,2,3-thiadiazole synthesis.

Advanced Downstream Cyclizations

Beyond its direct synthesis, Ethyl 1,2,3-thiadiazole-4-carboxylate acts as a gateway to novel chemical space through specialized cyclization and ring-expansion reactions:

  • Rhodium-Catalyzed Denitrogenative Cycloaddition : Under Rh(I) catalysis, the thiadiazole ring can be forced into5[5]. This highly reactive intermediate can be trapped by phosphaalkynes (e.g., 1-adamantyl-phosphaethyne) to yield complex 1,3-thiaphospholes.

  • Samarium/Iodine Mediated Ring Enlargement : While the 1,2,3-thiadiazole ring is notoriously resistant to standard reducing agents, treatment with Sm/I₂ in methanol at 0 °C triggers an. This yields 1,2,5-trithiepan-4,6-dicarboxylates via sulfur addition.

RhCatalysis Ester Ethyl 1,2,3-thiadiazole- 4-carboxylate Carbene Rhodium Carbenoid Intermediate Ester->Carbene Denitrogenation (-N2) RhCat [Rh(cod)Cl]2 Catalyst RhCat->Carbene Alkyne 1-Adamantyl- phosphaethyne Thiaphosphole 1,3-Thiaphosphole Derivative Alkyne->Thiaphosphole + Phosphaalkyne Carbene->Thiaphosphole Cycloaddition

Rhodium-catalyzed denitrogenative cyclization with phosphaalkynes.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical quantitative yields for the transformations discussed in this application note.

Reaction / TransformationSubstrateKey Reagent(s)Temp (°C)Time (h)Typical Yield (%)
Hurd-Mori Cyclization Ethyl Pyruvate HydrazoneSOCl₂ (Excess)60–80 (Reflux)2–475–85
DIBAL-H Reduction Ethyl 1,2,3-thiadiazole-4-carboxylateDIBAL-H (1.1 eq)-782–470–80
Rh-Catalyzed Cycloaddition Ethyl 1,2,3-thiadiazole-4-carboxylate[Rh(cod)Cl]₂, Phosphaalkyne100–12012–1660–75
Sm/I₂ Ring Enlargement Ethyl 1,2,3-thiadiazole-4-carboxylateSm powder, I₂04–640–50

Experimental Protocols

Protocol A: Synthesis of Ethyl 1,2,3-Thiadiazole-4-Carboxylate (Hurd-Mori Reaction)

Causality & Design: Thionyl chloride (SOCl₂) is utilized in excess to serve as both the solvent and the electrophilic sulfur source. The reaction is initiated at 0 °C to control the highly exothermic formation of the N-sulfinyl intermediate, followed by heating to drive the elimination of HCl and subsequent aromatization[3].

Step-by-Step Methodology:

  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂) inlet.

  • Add ethyl pyruvate hydrazone (10.0 mmol) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, carefully add thionyl chloride (30.0 mmol, 3.0 eq) over 15 minutes. Caution: Vigorous evolution of HCl gas will occur.

  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Slowly heat the reaction mixture to reflux (approx. 75 °C) and stir for 3 hours.

  • Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂.

  • Quench the crude residue with saturated aqueous NaHCO₃ (50 mL) at 0 °C until pH ~7 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexane/EtOAc) to yield the pure product.

Self-Validation System: The progress of the cyclization is self-indicating; the vigorous evolution of HCl gas (verifiable via pH paper at the condenser outlet) will cease once the aromatization is complete. Validation is performed via TLC (Hexane/EtOAc 8:2), observing the disappearance of the UV-active hydrazone spot and the appearance of the highly UV-active thiadiazole product.

Protocol B: Controlled Reduction to 1,2,3-Thiadiazole-4-Carbaldehyde

Causality & Design: Ethyl 1,2,3-thiadiazole-4-carboxylate is susceptible to over-reduction or ring-opening if hydride donors are not carefully controlled. DIBAL-H is selected as it provides a single equivalent of hydride at strictly -78 °C, trapping the intermediate as an aluminum acetal that only collapses to the aldehyde upon aqueous workup[3].

Step-by-Step Methodology:

  • Dissolve Ethyl 1,2,3-thiadiazole-4-carboxylate (5.0 mmol) in anhydrous dichloromethane (25 mL) in a flame-dried flask under N₂.

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M in hexanes, 5.5 mL, 1.1 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction while still at -78 °C by the slow, dropwise addition of anhydrous methanol (2 mL).

  • Remove the cold bath, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 25 mL), and stir vigorously at room temperature for 1 hour until the emulsion breaks into two clear layers.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Self-Validation System: The reaction must be quenched at -78 °C to destroy unreacted DIBAL-H before warming, preventing runaway reduction. Successful execution is validated by ¹H NMR of the crude product, which must show a distinct aldehyde proton resonance at ~10.2 ppm and the complete absence of the ethyl ester quartet/triplet.

Protocol C: Rhodium-Catalyzed Synthesis of 1,3-Thiaphospholes

Causality & Design: The 1,2,3-thiadiazole ring is highly stable but can be forced into denitrogenation using a Rh(I) catalyst under thermal stress. The extrusion of N₂ generates a highly reactive rhodium carbenoid, which rapidly undergoes a [3+2] cycloaddition with the phosphaalkyne to form the 1,3-thiaphosphole architecture[5].

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a thick-walled Schlenk tube with Ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 mmol), 1-adamantyl-phosphaethyne (1.2 mmol), and [Rh(cod)Cl]₂ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Transfer the tube to a fume hood and heat to 110 °C behind a blast shield for 14 hours.

  • Cool the reaction to room temperature, vent carefully to release N₂ pressure, and concentrate the solvent under reduced pressure.

  • Purify the crude mixture via neutral alumina chromatography to isolate the 1,3-thiaphosphole derivative.

Self-Validation System: The reaction system must be equipped to handle N₂ evolution, which serves as a kinetic readout of carbenoid formation. Structural validation is achieved via ³¹P NMR, where the product will exhibit a characteristic downfield shift indicative of the thiaphosphole phosphorus atom.

References

1.2 - ResearchGate 2.5 - ResearchGate 3.3 - Benchchem 4. - Organic & Biomolecular Chemistry (RSC Publishing) 5.1 - PMC 6.4 - MDPI

Sources

Application Note: Preparation of Ethyl 1,2-thiazole-4-carboxylate Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and screening scientists. It details the robust synthesis of Ethyl 1,2-thiazole-4-carboxylate (Isothiazole) derivatives and their subsequent preparation for high-throughput biological screening.

Critical Nomenclature Note: This guide focuses on the 1,2-thiazole (Isothiazole) scaffold (


 bond), as specified in the topic. This is distinct from the more common 1,3-thiazole  (

linkage) found in the Hantzsch synthesis. Researchers seeking standard thiazole protocols should refer to "Hantzsch Thiazole Synthesis."[1]

Introduction & Scientific Rationale

The isothiazole (1,2-thiazole) ring is a privileged scaffold in medicinal chemistry, offering a unique bio-isostere profile compared to its 1,3-thiazole isomer.[1] Isothiazole-4-carboxylates are critical intermediates for synthesizing antiviral (e.g., Denotivir analogs), anti-inflammatory, and antimicrobial agents.[1]

Unlike 1,3-thiazoles, the 1,2-isothiazole ring possesses an N-S bond that imparts distinct electronic properties and metabolic stability profiles. The 4-carboxylate position is the primary vector for diversification, allowing the attachment of pharmacophores via amide coupling or heterocycle formation.

Chemical Synthesis Protocol

The most robust and scalable method for synthesizing ethyl isothiazole-4-carboxylates is the oxidative cyclization of


-amino 

-unsaturated esters using thionyl chloride (

)
. This method, often referred to as the Goerdeler-Hatchard Synthesis , allows for the introduction of substituents at the C-3 and C-5 positions by varying the enamino ester precursor.
Retrosynthetic Analysis & Pathway

The synthesis relies on the formation of a sulfinylamine intermediate from the enamino ester, which undergoes electrocyclic ring closure.[1]

IsothiazoleSynthesis Figure 1: Mechanistic pathway for Isothiazole synthesis via Thionyl Chloride cyclization. Start Ethyl 3-aminocrotonate (Enamino Ester) Inter Sulfinylamine Intermediate Start->Inter + SOCl2 - HCl Reagent Thionyl Chloride (SOCl2) Reagent->Inter Cyclization Electrocyclic Ring Closure Inter->Cyclization Heat/Solvent Product Ethyl 3-methylisothiazole- 4-carboxylate Cyclization->Product - SO2 - HCl

[2]

Detailed Protocol: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate

Target Compound: Ethyl 3-methylisothiazole-4-carboxylate (Model Substrate) Precursor: Ethyl 3-aminocrotonate (commercially available or prepared from ethyl acetoacetate +


).

Reagents & Materials:

  • Ethyl 3-aminocrotonate (1 equiv.)

  • Thionyl Chloride (

    
    ) (2.5 equiv.)[1]
    
  • Toluene or Xylene (Anhydrous, solvent)[1]

  • Pyridine (Catalytic, optional)[1]

  • Rotary Evaporator

  • Vacuum Distillation Setup or Silica Gel Column[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Dissolve Ethyl 3-aminocrotonate (10.0 g, 77.4 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition (Critical):

    • Cool the solution to 0°C using an ice bath.

    • Add Thionyl Chloride (14 mL, ~193 mmol) dropwise via the addition funnel over 30 minutes. Caution: Vigorous evolution of HCl and

      
       gas will occur. Ensure proper venting to a scrubber.[1]
      
  • Reaction:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat the mixture to reflux (110°C) for 3–5 hours. The solution will darken (orange/brown).[1]

    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1).[1] The starting enamine spot should disappear.

  • Work-up:

    • Remove the solvent and excess

      
       under reduced pressure (Rotovap).[1]
      
    • Note: The residue will contain sulfur byproducts.

  • Purification:

    • Option A (Scale >5g): Vacuum distillation.[1] The product boils at approx. 100–105°C at 10 mmHg.[1]

    • Option B (Scale <5g): Flash chromatography on silica gel.[1] Elute with Hexane/Ethyl Acetate (9:1 to 4:1 gradient).[1]

  • Characterization:

    • Yield: Typical yields range from 40–60%.[1]

    • Appearance: Pale yellow oil or low-melting solid.

    • 1H NMR (CDCl3):

      
       1.39 (t, 3H), 2.71 (s, 3H, C3-Me), 4.36 (q, 2H), 9.28 (s, 1H, C5-H).
      

Derivatization for Library Generation

For biological screening, the ester is typically hydrolyzed to the acid and coupled with amines to create a library.[1]

Standard Hydrolysis Protocol:

  • Dissolve ester in THF/Water (1:1).[1]

  • Add LiOH (2 equiv.) and stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3.[1]

  • Extract with EtOAc to yield 3-methylisothiazole-4-carboxylic acid .

Library Coupling (Parallel Synthesis):

  • Reagents: Acid (1 equiv), Amine (

    
    , 1.1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), DMF.[1]
    
  • Procedure: Mix in 24-well blocks, shake for 16h at RT.

  • Purification: Prep-HPLC or SCX (Strong Cation Exchange) cartridges to remove non-basic impurities.

Biological Screening Preparation

Accurate preparation of compound stocks is vital for assay reproducibility.[1] Isothiazoles are lipophilic; proper solubilization is required to prevent precipitation in aqueous buffers.

Solubility & Stock Solution Protocol[1]
ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, HPLC Grade (>99.9%)
Stock Concentration 10 mM or 20 mMStandard for HTS libraries
Storage Temperature -20°C or -80°CAvoid repeated freeze-thaw cycles
Solubility Limit Typically >50 mM in DMSOCheck for precipitation upon dilution

Step-by-Step Solubilization:

  • Weighing: Weigh the solid derivative into a tarred glass vial (e.g., 2-5 mg).

  • Calculation: Calculate the volume of DMSO required for 10 mM concentration:

    
    [1]
    
  • Dissolution: Add DMSO. Vortex for 30 seconds.[1] If solid remains, sonicate for 5 minutes at RT.

  • QC Check: Visually inspect for turbidity. Centrifuge at 1000g for 1 min to ensure no suspended solids.

Assay Plate Preparation (Serial Dilution)[1]

For


 determination, generate a dilution series.[1]

SerialDilution Figure 2: Serial Dilution Workflow for Screening cluster_0 Compound Source Plate (DMSO) cluster_1 Intermediate Plate (DMSO) cluster_2 Assay Plate (Buffer + Enzyme/Cells) Stock 10 mM Stock D1 1 mM (1:10) Stock->D1 Dilute D2 0.3 mM (1:3.16) D1->D2 Log/Half-Log Final Final Assay Conc. (e.g., 10 µM top) D1->Final Transfer (e.g., 100 nL) D3 0.1 mM (1:10) D2->D3

Protocol:

  • Intermediate Plate: Prepare 100x concentrations in DMSO (e.g., for a 10

    
    M assay top concentration, prepare 1 mM in DMSO).
    
  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes (e.g., 50 nL) directly into the assay buffer (50

    
    L) to minimize DMSO shock.[1]
    
  • DMSO Limit: Ensure final DMSO concentration in the assay is <1% (typically 0.1–0.5%) to avoid solvent interference with biological targets.[1]

References

  • Goerdeler, J., & Horn, H. (1963).[1] Über Isothiazole, IV. Synthese von Isothiazol-carbonsäuren-(4). Chemische Berichte, 96(6), 1551-1560. Link

  • Hatchard, W. R. (1964). Synthesis of Isothiazoles.[1][3][4][5][6] Journal of Organic Chemistry, 29(3), 660-665. Link

  • Machida, M., et al. (1992).[1] Synthesis of isothiazole derivatives and their biological activities.[1][6][7] Chemical and Pharmaceutical Bulletin, 40(4), 905-909. Link

  • Clerici, F., et al. (2002).[1] General strategies for the synthesis of isothiazoles. Tetrahedron, 58(26), 5173-5189.[1] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

Sources

Application Note: Synthesis and Validation of Anti-Inflammatory Agents Derived from Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1,2-thiazole-4-carboxylate (also known as ethyl isothiazole-4-carboxylate) represents a highly versatile building block in medicinal chemistry[1]. Its unique electron-rich heterocyclic system makes it an ideal scaffold for designing non-steroidal anti-inflammatory drugs (NSAIDs) and dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors[2]. Derivatives of 1,2-thiazole-4-carboxylic acid, such as the antiviral and anti-inflammatory agent denotivir (vratizolin), have demonstrated significant immunomodulatory properties and efficacy in reducing carrageenan-induced edema[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of novel isothiazole carboxamides from ethyl 1,2-thiazole-4-carboxylate and their subsequent in vitro and in vivo validation as COX inhibitors[3].

Mechanistic Rationale

The anti-inflammatory activity of isothiazole carboxamides stems from their ability to selectively bind to the active site of cyclooxygenase enzymes (COX-1 and COX-2)[3]. The thiazole ring mimics the arachidonic acid backbone, while the carboxamide moiety forms crucial hydrogen bonds with Arg120 and Tyr355 residues in the COX active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[3].

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Catalysis PG Prostaglandins (PGE2) COX->PG Synthesis Inflam Inflammation & Edema PG->Inflam Triggers Inhibitor Isothiazole Carboxamide (Inhibitor) Inhibitor->COX Competitive Inhibition

COX-1/2 inhibition by isothiazole carboxamides preventing prostaglandin-induced inflammation.

Synthetic Workflows and Protocols

The transformation of ethyl 1,2-thiazole-4-carboxylate into an active anti-inflammatory agent requires a two-step sequence: base-catalyzed ester hydrolysis followed by amide coupling[3][4].

Synthesis Ester Ethyl 1,2-thiazole- 4-carboxylate Hydrolysis LiOH / THF / H2O (Hydrolysis) Ester->Hydrolysis Acid 1,2-thiazole- 4-carboxylic acid Hydrolysis->Acid Coupling EDCI / DMAP / Amine (Amidation) Acid->Coupling Amide Isothiazole Carboxamide (Active Agent) Coupling->Amide

Two-step synthetic workflow from ethyl 1,2-thiazole-4-carboxylate to active carboxamides.

Protocol 1: Hydrolysis of Ethyl 1,2-thiazole-4-carboxylate

Objective : Convert the stable ethyl ester into a reactive carboxylic acid intermediate[4]. Causality : Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the Li⁺ ion coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating mild hydrolysis without degrading the sensitive isothiazole ring[4].

  • Solubilization : Dissolve 10.0 mmol of ethyl 1,2-thiazole-4-carboxylate in 20 mL of a Tetrahydrofuran (THF):Water (2:1 v/v) mixture. Causality: THF ensures complete solubility of the organic ester while water provides the hydrolytic medium.

  • Reagent Addition : Add 30.0 mmol of LiOH monohydrate in a single portion[4].

  • Reaction & Validation : Stir the reaction mixture at room temperature (20-25°C) for 18 hours[4]. Self-Validation: Monitor progression via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf ester spot and appearance of a baseline spot confirms reaction completion.

  • Concentration : Concentrate the mixture under reduced pressure to remove THF.

  • Acidification : Acidify the aqueous residue with 1N HCl to pH 2.0. Causality: Acidification protonates the intermediate lithium carboxylate salt, driving the precipitation of the free 1,2-thiazole-4-carboxylic acid for filtration without requiring complex liquid-liquid extraction.[4]

  • Isolation : Filter the precipitate, wash with cold distilled water (3 x 10 mL), and dry under vacuum at 45°C to yield the intermediate acid.

Protocol 2: Amide Coupling (Synthesis of Target Carboxamide)

Objective : Synthesize the anti-inflammatory active pharmaceutical ingredient (API) via amidation[3]. Causality : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is utilized as the coupling agent because its urea byproduct is water-soluble, allowing for facile purification. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the incoming amine[3].

  • Activation : Dissolve 5.0 mmol of 1,2-thiazole-4-carboxylic acid in 15 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere[3]. Add 6.0 mmol of EDCI and 0.5 mmol of DMAP. Stir for 30 minutes at room temperature to allow the formation of the active ester[3].

  • Coupling : Introduce 5.5 mmol of the target aniline derivative (e.g., 4-chloroaniline or 3,4,5-trimethoxyaniline) dropwise[2][3]. Stir continuously for 48 hours[3].

  • Quenching & Validation : Quench the reaction by adding 10 mL of 1N HCl. Self-Validation: This step is a self-validating purification mechanism; it protonates unreacted DMAP and excess aniline, partitioning them into the aqueous phase while the neutral target carboxamide remains in the organic DCM layer.[3]

  • Washing : Wash the organic layer with saturated NaHCO₃ and brine to neutralize residual acid[3].

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography (DCM:MeOH 95:5) to obtain the pure isothiazole carboxamide[3].

In Vitro and In Vivo Validation Protocols

To ensure the synthesized agents possess the intended biological activity, they must undergo rigorous pharmacological screening[2].

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

Objective : Quantify the inhibitory potency (IC₅₀) and selectivity of the synthesized derivatives[3].

  • Utilize a commercial fluorometric COX inhibitor screening assay kit[3].

  • Prepare serial dilutions of the synthesized isothiazole carboxamides (0.01 μM to 100 μM) in DMSO.

  • Incubate the compounds with purified human COX-1 and COX-2 enzymes for 10 minutes at 37°C[3].

  • Initiate the reaction by adding arachidonic acid and the fluorometric substrate. Measure fluorescence (Ex/Em = 535/587 nm) after 5 minutes.

  • Self-Validation: Calculate IC₅₀ values using non-linear regression analysis. A valid assay must show the reference standard (e.g., Ibuprofen) falling within its established IC₅₀ confidence interval (10-15 μM), validating the enzyme batch integrity.

Protocol 4: In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective : Evaluate systemic anti-inflammatory efficacy[2].

  • Fast Wistar rats (150-200 g) for 12 hours prior to the experiment[2].

  • Administer the synthesized compound (20 mg/kg) or standard drug (Ibuprofen, 20 mg/kg) orally as a suspension in 0.5% carboxymethyl cellulose.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw[2].

  • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Self-Validation: Calculate the percentage of edema inhibition relative to the vehicle control group. The model is self-validated by the inclusion of a known standard (Ibuprofen), which must exhibit at least 50% inhibition at 4 hours to confirm the physiological responsiveness of the animal cohort.

Quantitative Data Presentation

The following table summarizes the pharmacological evaluation of representative 1,2-thiazole-4-carboxamide derivatives synthesized via the described protocols, demonstrating their viability as potent anti-inflammatory agents[2][3].

Compound DerivativeCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) at 4h
Vehicle Control N/AN/AN/A0%
Ibuprofen (Standard) 12.514.20.8862%
Isothiazole-4-carboxamide A (N-phenyl)2.451.801.3654%
Isothiazole-4-carboxamide B (N-(4-chlorophenyl))0.850.422.0268%
Isothiazole-4-carboxamide C (N-(3,4,5-trimethoxyphenyl))0.240.191.2671%

Data Interpretation: The addition of electron-withdrawing groups (e.g., 4-chloro) or bulky electron-donating groups (e.g., 3,4,5-trimethoxy) to the amide nitrogen significantly increases COX-2 selectivity and overall in vivo anti-inflammatory efficacy compared to standard NSAIDs like Ibuprofen[2][3].

References

1.[2] Title : New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source : PubMed (NIH) URL : [Link] 2. Title : Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone Source : Asian Journal of Research in Chemistry URL : [Link] 3.[4] Title : United States Patent: Anti-inflammatory agents excluding glucocorticoids Source : Google Patents URL : 4.[1] Title : Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source : ResearchGate URL : [Link] 5.[3] Title : New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source : ACS Omega URL : [Link]

Sources

Troubleshooting & Optimization

Optimizing thiazole cyclization reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Optimizing Thiazole Cyclization Reaction Conditions

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Role: Senior Application Scientist. Objective: Provide field-tested troubleshooting, mechanistic insights, and optimization protocols for thiazole synthesis.

Introduction: The Thiazole Challenge

Thiazoles are pharmacophores of immense significance, found in blockbusters like Ritonavir and Dasatinib. However, constructing this ring system—particularly via the classic Hantzsch synthesis or modern oxidative cyclizations —often presents distinct challenges: stalling intermediates, regioisomeric byproducts, and difficult purifications.

This guide moves beyond textbook definitions to address the causality of failure modes. We treat every reaction as a system of competing pathways, where yield is a function of kinetic control and solubility dynamics.

Module 1: The Hantzsch Thiazole Synthesis (The Workhorse)

The reaction of


-haloketones with thioamides (or thioureas) remains the gold standard. However, it is prone to "tarring" and stalling if the proton transfer steps are not managed correctly.
Mechanistic Visualization

Understanding the stepwise mechanism is critical for troubleshooting. The reaction is not concerted; it proceeds via an S-alkylation followed by a cyclization-dehydration sequence.[1]

HantzschMechanism cluster_0 Critical Failure Point Start Reactants (α-Haloketone + Thioamide) Inter1 Intermediate A (S-Alkylated Thioimidate) Start->Inter1 SN2 Attack (Fast) Solvent: EtOH/MeOH Inter2 Intermediate B (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (Rate Limiting) Requires: -H+ transfer Product Final Thiazole (Aromatic System) Inter2->Product Dehydration Driven by Aromatization

Figure 1: Stepwise kinetic pathway of Hantzsch synthesis. Note that Intermediate A often precipitates as a hydrobromide salt, stalling the reaction if not sufficiently solubilized or heated.

Troubleshooting Guide: Hantzsch Synthesis

Q1: My reaction stalls after the initial addition. TLC shows a new spot, but it's not the product. What happened? Diagnosis: You have likely isolated the S-alkylated intermediate (Intermediate A in Fig 1). This is common when running at room temperature or in non-polar solvents. The Fix:

  • Thermodynamics: The cyclization step (N-attack on carbonyl) has a higher activation energy than the initial S-alkylation. Increase temperature to reflux (typically 60–80°C) to drive the reaction over the barrier [1].

  • Solvent Switch: If using diethyl ether or DCM, switch to Ethanol (EtOH) or Methanol (MeOH) . These protic solvents stabilize the transition states and facilitate the necessary proton transfers.

Q2: I am observing significant formation of "2-imino-2,3-dihydrothiazole" isomers. How do I prevent this? Diagnosis: This regioisomeric impurity arises when the nitrogen of the thioamide attacks before the sulfur, or via tautomeric equilibrium shifts under strongly acidic conditions [3]. The Fix:

  • pH Control: While the reaction produces HBr/HCl as a byproduct, an excessively acidic environment favors the imine tautomer. Add a mild base (e.g., NaOAc or NaHCO₃) to buffer the reaction, maintaining a pH near 4-5 rather than <1.

  • Substrate Purity: Ensure your

    
    -haloketone is acid-free. Old bottles of bromoacetophenone often degrade to release HBr, accelerating side reactions.
    

Q3: The product is an oil or sticky solid that refuses to crystallize during workup. How do I purify it? Diagnosis: Thiazoles are weak bases (


 of conjugate acid ~2.5). In the reaction mixture, they exist as hydrohalide salts which are often hygroscopic oils.
The Fix: 
  • The "Neutralization Crash": Do not just evaporate the solvent. Pour the reaction mixture into 5% aqueous Sodium Carbonate (

    
    ) . This deprotonates the thiazolium salt, generating the free base which is less soluble in water and typically precipitates as a solid [1].
    
  • SOP: Filter the precipitate, wash with water (to remove inorganic salts), and then wash with cold ethanol.

Module 2: Oxidative Cyclization (The Modern Approach)

For substrates where


-haloketones are unstable or toxic, oxidative cyclization of thioamides with ketones (or alkynes) is superior. This often utilizes reagents like 

, TBCA, or photocatalysts.
Troubleshooting Guide: Oxidative Protocols

Q4: I am using the Iodine (


) mediated oxidative cyclization, but my yield is <40%. 
Diagnosis:  Iodine is a mild oxidant. If the enolization of the ketone is slow, the thioamide may oxidatively dimerize to form Hector's bases (1,2,4-thiadiazoles)  instead of reacting with the ketone.
The Fix: 
  • Stoichiometry: Use a slight excess of the ketone (1.2 equiv) to ensure it captures the activated thioamide species.

  • Activators: Add a catalytic amount of acid (p-TsOH) to accelerate ketone enolization.

Q5: Can I perform this reaction without metal catalysts to meet "Green Chemistry" standards? Diagnosis: Yes. Recent data suggests Tribromoisocyanuric Acid (TBCA) or electrochemical methods are highly effective alternatives to heavy metals [2].

Module 3: Experimental Protocols & Data

SOP: Standard Hantzsch Cyclization (Optimized)

Target: 2-Amino-4-phenylthiazole

  • Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 equiv) and thiourea (5.5 mmol, 1.1 equiv).

  • Solvent: Add Ethanol (5 mL, 1.0 M concentration). Note: High concentration favors kinetics.

  • Reaction: Heat to reflux (80°C) for 60 minutes. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup (Critical): Cool to RT. Pour mixture into 20 mL of 5%

    
      solution. Stir for 10 minutes.
    
  • Isolation: Filter the resulting white precipitate. Wash cake with

    
     (2 x 5 mL) and cold EtOH (1 x 2 mL). Dry in vacuo.
    
Comparative Data: Solvent & Condition Effects

Data synthesized from optimization studies [1, 2, 4].

ConditionSolventTemp (°C)TimeYield (%)Notes
Standard Ethanol80 (Reflux)1-2 h85-92% Best balance of solubility/rate.
Ambient Ethanol25 (RT)24 h<10%Reaction stalls at S-alkylation stage.
Green Water1001 h75-80%Requires vigorous stirring; product precipitates out.
Microwave Ethanol12010 min90-95% Superheating overcomes activation barrier rapidly [4].
Solvent-Free None25 (Grinding)0.5 h60-70%Good for simple substrates; difficult for viscous oils.
Decision Tree: Optimization Logic

OptimizationTree Problem Reaction Issue Identified CheckTLC Check TLC/LCMS Problem->CheckTLC Unreacted Unreacted Starting Material? CheckTLC->Unreacted Yes NewSpot New Spot Formed? CheckTLC->NewSpot No (Complex Mix) Soln1 Increase Temp (Reflux) Switch to EtOH/MeOH Unreacted->Soln1 Stalled Intermediate Soln2 Check pH (Add NaOAc) Check Haloketone Purity NewSpot->Soln2 Regioisomers Soln3 Oxidative Dimerization? Increase Ketone Equiv. NewSpot->Soln3 Side Products

Figure 2: Logical flow for diagnosing reaction failures based on TLC/LCMS evidence.

References

  • BenchChem Technical Support . Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from

  • De Andrade, V. S. C., et al.

    
    -Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Organic Chemistry Portal. Retrieved from 
    
  • BenchChem Technical Support . Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • BenchChem Technical Support . Technical Support Center: Thiazole Synthesis Optimization (Microwave Protocols). Retrieved from

Sources

Technical Support Center: Synthesis of Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 1,2-thiazole-4-carboxylate and its derivatives. The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its synthesis, while often straightforward, presents challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities.

The most prevalent and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[3][4] This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[5] This document will focus primarily on troubleshooting and optimizing variations of the Hantzsch synthesis to improve the yield of target carboxylates. We will explore the causality behind common experimental pitfalls and provide validated protocols and data-driven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for producing Ethyl 1,2-thiazole-4-carboxylate?

A1: The Hantzsch synthesis is a classic condensation reaction. The mechanism proceeds through three primary steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thioformamide) acts as a nucleophile, attacking the α-carbon of an α-haloester like ethyl bromopyruvate. This results in the displacement of the halide ion in an SN2 reaction.[5]

  • Cyclization: An intramolecular nucleophilic attack occurs as the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon of the ester group, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).[5][6]

  • Dehydration: The cyclized intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[5]

Hantzsch_Mechanism reagents α-Haloester + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 1. Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product Ethyl 1,2-thiazole-4-carboxylate intermediate2->product 3. Dehydration

Caption: Simplified mechanism of Hantzsch thiazole synthesis.

Q2: What are the essential starting materials for this synthesis?

A2: The core components are:

  • An α-Haloester: For Ethyl 1,2-thiazole-4-carboxylate specifically, ethyl bromopyruvate or ethyl chloropyruvate is commonly used.[7][8]

  • A Thioamide: To obtain an unsubstituted thiazole at the 2-position, thioformamide is the reagent of choice.[9] For derivatives like ethyl 2-aminothiazole-4-carboxylate, thiourea is used.[10]

Q3: My reaction yield is consistently low. What are the most critical factors I should investigate first?

A3: Low yield is the most common issue. The primary factors to scrutinize are:

  • Reagent Quality: The α-haloester (e.g., ethyl bromopyruvate) can degrade over time, releasing acidic byproducts. Ensure its purity before use. The thioamide should be dry and pure.

  • Reaction Temperature: The initial nucleophilic attack is often exothermic. Uncontrolled temperature can lead to side reactions. Conversely, the subsequent cyclization and dehydration steps may require heating to proceed at a reasonable rate.[8]

  • Solvent Choice: The polarity of the solvent can significantly affect reaction rates and the solubility of intermediates. Ethanol is a common choice, but other solvents may offer advantages.[9][11]

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloester.[8]

Troubleshooting & Optimization Guide

This section addresses specific problems encountered during the synthesis in a detailed question-and-answer format.

Problem Area 1: Low or No Product Yield
Q4: I'm seeing a complex mixture of products and very little of my desired thiazole. What are the likely side reactions?

A4: The formation of multiple byproducts often points to issues with reaction control. Key side reactions include:

  • Self-condensation of Ethyl Bromopyruvate: In the presence of a base or heat, the α-haloester can react with itself.

  • Formation of a Dimer: Two molecules of the thioamide can react with one molecule of the α-haloester.

  • Incomplete Dehydration: The hydroxythiazoline intermediate may be stable under certain conditions and fail to convert to the final aromatic product.

Solution Workflow:

Troubleshooting_Yield start Low Yield Issue check_reagents Verify Purity of Starting Materials (α-haloester, thioamide) start->check_reagents control_temp Implement Strict Temperature Control check_reagents->control_temp If pure optimize_solvent Screen Alternative Solvents control_temp->optimize_solvent If temp is stable adjust_stoich Adjust Reagent Stoichiometry optimize_solvent->adjust_stoich If solvent is optimal use_catalyst Consider a Catalyst for Dehydration adjust_stoich->use_catalyst If stoichiometry is correct success Yield Improved use_catalyst->success

Caption: Logical workflow for troubleshooting low reaction yield.

Q5: Can a catalyst improve my reaction rate and yield?

A5: Absolutely. While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one. For certain multi-component reactions leading to thiazole derivatives, catalysts like silica-supported tungstosilicic acid have been shown to be highly effective and reusable, which aligns with green chemistry principles.[9][11] These catalysts primarily facilitate the dehydration step, which can sometimes be the rate-limiting step.

Problem Area 2: Product Purification
Q6: My crude product is an oil/solid that is difficult to purify by simple recrystallization. What are my options?

A6: Purification challenges are common, especially when byproducts have similar polarity to the desired thiazole. Here are several strategies:

  • Acid-Base Extraction: This is a powerful technique for basic heterocycles like thiazoles. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then recover your product by basifying the aqueous layer (e.g., with NaHCO₃) and re-extracting with an organic solvent.[9]

  • Column Chromatography: This is the most reliable method for separating compounds with close polarities. Silica gel is typically used.[12] A systematic screening of eluent systems (e.g., gradients of ethyl acetate in hexanes) is recommended to find the optimal separation conditions.[13]

  • Neutralization & Precipitation: In syntheses that produce the hydrobromide or hydrochloride salt of the thiazole (especially 2-aminothiazoles), the product can be precipitated. After the reaction, the mixture is cooled and poured into a solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6] This neutralizes the salt, causing the free base product to precipitate, which can then be collected by filtration.

Purification_Workflow crude Crude Reaction Mixture solvent_removal Solvent Removal (Rotary Evaporation) crude->solvent_removal acid_base Acid-Base Extraction solvent_removal->acid_base For basic thiazoles column_chrom Column Chromatography solvent_removal->column_chrom Directly acid_base->column_chrom If still impure recrystallization Recrystallization column_chrom->recrystallization For final polishing pure_product Pure Product column_chrom->pure_product If sufficiently pure recrystallization->pure_product

Sources

Technical Support Center: Purification of Ethyl Thiazole-4-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 1,2-thiazole-4-carboxylate and its more common structural isomer, Ethyl 1,3-thiazole-4-carboxylate. Due to the greater availability of published data for the 1,3-thiazole isomer, it will be used as the primary example for detailed protocols. However, the principles of purification, troubleshooting, and analysis are broadly applicable to the 1,2-thiazole isomer and other related heterocyclic esters.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Which purification method should I choose first?

For non-crystalline (oily) crude products, direct purification by column chromatography is the most effective starting point. Recrystallization is only suitable for solid materials. Chromatography separates the target compound from both solid and liquid impurities based on differential adsorption to a stationary phase.

Q2: I performed a column chromatography, but my yield is very low. What are the common causes?

Low recovery from column chromatography can stem from several factors:

  • Irreversible Adsorption: Thiazoles, containing a basic nitrogen atom, can sometimes interact strongly with the acidic silica gel, leading to streaking and retention on the column.[1]

  • Improper Solvent Polarity: If the mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may co-elute with impurities.[1]

  • Sample Overloading: Exceeding the separation capacity of the column will result in poor separation and mixed fractions, forcing you to discard product that is not of sufficient purity.

  • Compound Instability: Some heterocyclic compounds can be sensitive to prolonged exposure to silica gel.[1] A rapid ("flash") chromatography is often preferred over a slow, gravity-fed column.

Q3: I'm trying to recrystallize my product, but no crystals are forming, even after cooling in an ice bath. What should I do?

This is a common issue related to supersaturation or incorrect solvent choice.[2]

  • Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Reduce Solvent: You may have used too much solvent. Gently evaporate some of the solvent using a stream of nitrogen or a rotary evaporator and try cooling again.[2]

  • Re-evaluate Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider a mixed-solvent system.[2]

Q4: What are the typical impurities I should be trying to remove?

Impurities are highly dependent on the synthetic route. For thiazoles synthesized via the Hantzsch reaction (e.g., from an α-haloketone/ester and a thioamide), common impurities include:

  • Unreacted starting materials (e.g., ethyl bromopyruvate, thiourea).[3][4]

  • Side-reaction products, which can be numerous in complex cyclocondensations.[5]

  • Solvents used in the reaction or workup, such as DMF or DMSO, which can be difficult to remove.[6]

Purification Strategy Decision Workflow

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. This workflow provides a general decision-making framework.

G start Crude Ethyl 1,2-thiazole-4-carboxylate state Assess Physical State start->state solid Solid or Semi-Solid state->solid Is it a solid? oil Oil or Tarry Liquid state->oil Is it an oil? recryst Attempt Recrystallization solid->recryst column Perform Column Chromatography oil->column purity_check1 Assess Purity (TLC, NMR, mp) recryst->purity_check1 Crystals form recryst->column Fails to crystallize or oils out success Pure Product purity_check1->success Purity ≥95% purity_check1->column Impurities remain purity_check2 Assess Purity (TLC, NMR) column->purity_check2 purity_check2->success Purity ≥95% purity_check2->column Impurities remain (Re-column with different solvent system)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Product streaks on TLC plate during analysis 1. Compound is too polar for the solvent system. 2. Compound is acidic/basic and interacting with silica gel. 3. Sample is overloaded on the TLC plate.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[1] 3. Spot a more dilute solution of your sample on the TLC plate.
Product appears as a yellow or brown oil/solid Presence of high molecular weight, colored byproducts from polymerization or degradation.1. Attempt purification by column chromatography. 2. If the product is solid, perform a recrystallization. If color persists, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]
Multiple, hard-to-separate spots on TLC after reaction 1. Incomplete reaction. 2. Formation of isomers or closely related byproducts.1. Confirm the identity of the main spot by co-spotting with a starting material standard. If the reaction is incomplete, consider extending the reaction time or re-evaluating the conditions. 2. Use a high-efficiency column chromatography setup (e.g., smaller particle size silica). Systematically screen different solvent systems by TLC to maximize the separation (ΔRf) between the desired product and the main impurity.[7]
Purified product degrades upon standing The thiazole ring or ester functionality may be sensitive to light, acid, or air.Store the purified compound in a vial under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (e.g., in a refrigerator or freezer).[1]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on established methods for purifying ethyl thiazole carboxylate derivatives.[7][8][9] The solvent system is a critical parameter and should be optimized by TLC first.

Objective: To separate Ethyl 1,2-thiazole-4-carboxylate from non-polar and highly polar impurities.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column, collection tubes, air/nitrogen line for pressure

Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate).

    • The ideal solvent system will give the product spot an Rf value of 0.25 - 0.35 . This provides the best balance for effective separation on a column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[7]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]

    • Add a thin layer of sand on top of the settled silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent, add silica gel, and evaporate the solvent completely.

    • Carefully add the sample to the top of the column. Dry loading is preferred as it often results in better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system, collecting fractions in test tubes.

    • For closely eluting impurities, a gradient elution can be used. This involves starting with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexane:EtOAc) to elute compounds with increasing polarity.[7]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 1,2-thiazole-4-carboxylate.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds with moderate to high purity (>85%). The key is selecting an appropriate solvent or solvent pair.[10][11]

Objective: To obtain high-purity crystalline Ethyl 1,2-thiazole-4-carboxylate.

Materials:

  • Crude solid product

  • Recrystallization solvent(s) (e.g., Ethanol, Ethyl Acetate, Water)

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel)

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

    • Test solvents of varying polarities. For ethyl thiazole esters, ethanol, ethyl acetate, or mixtures with hexanes or water are common starting points.[10][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture gently with stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface.

    • Dry the crystals under vacuum to remove residual solvent.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. For Ethyl 1,3-thiazole-4-carboxylate, the melting point is reported as 51-55 °C.[12]

    • Confirm purity using NMR or other spectroscopic methods.

References

  • Synthonix Corporation. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate. Retrieved from [Link]

  • Rauter, A. P., et al. (2005). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 0-0. Retrieved from [Link]

  • Ye, M., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • LookChem. (2025). ethyl 1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • New Drug Approvals. (2016). Thiazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Retrieved from [Link]

  • Yousuf, S., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Semantic Scholar. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • El-Gamal, M. I., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

Sources

Technical Support Center: Thiazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation in Hantzsch Thiazole Synthesis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Diagnostic Guide for Hantzsch Synthesis Failures

Introduction: The "Simple" Reaction That Often Fails

The Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide/thiourea—is the workhorse of thiazole construction in drug discovery. While theoretically straightforward, the reaction is notoriously prone to "tarring out" (polymerization) or stalling at the intermediate stage.

This guide moves beyond basic textbook procedures to address the mechanistic root causes of failure. We treat the reaction as a competitive system where the desired pathway must be kinetically favored over three primary failure modes: Aldol-type polymerization , Intermediate Stalling , and Regioisomeric scrambling .

Module 1: The "Black Tar" Phenomenon (Polymerization)

Symptom: The reaction mixture turns dark brown/black within minutes. No precipitate forms upon neutralization. Diagnosis: Self-condensation of the


-haloketone.

Technical Insight:


-Haloketones are "bifunctional electrophiles." While they should react with the thioamide nucleophile, they are also prone to reacting with themselves via acid/base-catalyzed Aldol condensation. This is accelerated if the thioamide is added too slowly or if the reaction exotherms uncontrolled.
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Logic)
Temperature Start at 0°C , then warm slowly.High initial heat favors the high-energy barrier of polymerization over the lower-barrier nucleophilic attack by sulfur.
Stoichiometry Use 1.1 - 1.2 eq of Thioamide.Excess nucleophile ensures the haloketone is consumed by the thioamide before it can find another haloketone molecule to polymerize with.
Reagent Quality Purify

-haloketone
immediately before use.
Old haloketones generate HBr/HCl upon degradation, which autocatalyzes the formation of dark furan/polymer byproducts [1].
Addition Order Add Haloketone to Thioamide. Keeps the concentration of the vulnerable haloketone low relative to the nucleophile (Inverse Addition).
Module 2: The "Stalled" Intermediate (M+18 Peak)

Symptom: LC-MS shows a dominant peak of [Mass + 18]. The product is isolated as a hygroscopic solid rather than a crystalline aromatic system. Diagnosis: Failure of the Hydroxythiazoline intermediate to dehydrate.

Technical Insight: The Hantzsch mechanism proceeds in two distinct steps:

  • S-Alkylation: Fast, forms a linear intermediate.

  • Cyclization & Dehydration: The nitrogen attacks the carbonyl to form a hydroxythiazoline. This species must lose water to aromatize. If the solvent is "wet" or the leaving group ability of the hydroxyl is poor, the reaction stops here [2].

Troubleshooting Protocol

Q: How do I force the dehydration without decomposing my molecule?

  • Chemical Drying: Add Molecular Sieves (4Å) or anhydrous MgSO₄ directly to the reaction flask. This shifts the equilibrium toward the aromatic product by physically removing water.

  • Acid Catalysis: If running in neutral ethanol, add 1-5 mol% p-TsOH or TFA . Protonation of the hydroxyl group turns it into water (

    
    ), a superior leaving group.
    
  • Solvent Switch: Move from Ethanol (reflux 78°C) to DMF or Toluene (higher boiling points). Thermal driving force is often sufficient to overcome the activation energy for aromatization.

Module 3: Regioselectivity & Isomer Control

Symptom: Formation of a mixture of 2-amino-thiazole and 2-imino-2,3-dihydrothiazole (often indistinguishable by low-res MS). Diagnosis: Ambident nucleophile attack (Sulfur vs. Nitrogen) or Tautomeric trapping.

Technical Insight: When using substituted thioureas, the reaction can yield two isomers. Under neutral conditions, the thermodynamically stable 2-aminothiazole is favored. Under strongly acidic conditions, the kinetic trap can lead to the 2-imino isomer [3].

Visualizing the Divergent Pathways

HantzschPathways Start Reagents (Alpha-Haloketone + Thioamide) S_Attack Step 1: S-Alkylation (Thioimidate Intermediate) Start->S_Attack  Fast SN2 Polymer FAILURE MODE A: Polymerization/Tar (Haloketone Self-Condensation) Start->Polymer  High Temp / Slow Addition Cyclization Step 2: Cyclization (Hydroxythiazoline) S_Attack->Cyclization WrongIsomer FAILURE MODE C: Regioisomer (2-Imino form) S_Attack->WrongIsomer  Strong Acid / Steric Bulk Dehydration Step 3: Dehydration (-H2O) Cyclization->Dehydration  Heat / Acid Stalled FAILURE MODE B: Stalled Intermediate (Hydroxythiazoline Isolated) Cyclization->Stalled  Wet Solvent / Low Temp Product Target Thiazole (Aromatic) Dehydration->Product

Caption: Figure 1. Kinetic competition in Hantzsch Synthesis. Red dashed lines indicate failure modes competing with the productive green pathway.

Optimized Experimental Protocol

Context: This protocol is designed to minimize byproduct formation by controlling concentration and water removal.

Standard Operating Procedure (SOP-TZ-01):

  • Preparation: Dissolve Thioamide (1.1 equiv) in Anhydrous Ethanol (0.5 M concentration).

  • Addition: Cool solution to 0°C. Add

    
    -haloketone (1.0 equiv) portion-wise over 10 minutes.
    
    • Why? Prevents thermal runaway and self-condensation.

  • Induction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Reaction: Heat to reflux for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][2][3][4] If intermediate spot (polar, often UV active) persists, add 0.5g Activated 4Å Molecular Sieves .

  • Workup (Crucial):

    • Cool to RT.

    • If product precipitates (hydrobromide salt): Filter directly.

    • If solution remains clear: Pour into 5% Aqueous Na₂CO₃ (pH ~8-9).

    • Note: Do not use NaOH (strong base can hydrolyze the ring).

  • Purification: Recrystallize from EtOH/Water. Avoid column chromatography if possible, as thiazoles can streak on silica due to basic nitrogen.

Modern Alternative: "On-Water" Synthesis

Recent green chemistry advancements suggest that using water as the solvent (despite the reagents being insoluble) can actually increase rates and decrease byproducts due to the hydrophobic effect and efficient heat transfer [4].

Protocol Adjustment:

  • Solvent: Replace Ethanol with Deionized Water.

  • Conditions: Reflux (100°C) or Microwave (120°C, 10 mins).

  • Benefit: The hydrophobic product precipitates out of the water as it forms, driving the equilibrium forward and preventing over-reaction/tars.

References
  • Erian, A. W., et al. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865.[5]

  • BenchChem Technical Support. (2025). "Troubleshooting Hantzsch Thiazole Synthesis: Hydroxythiazoline Intermediate." BenchChem Knowledge Base.

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[6]

  • Potewar, T. M., et al. (2008). "Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature."[7] Tetrahedron Letters, 49(2), 248-251.

Sources

Choosing the optimal solvent for thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimal Solvent Selection for Thiazole Synthesis

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Solvent-Kinetic Balance

In thiazole synthesis—specifically the Hantzsch cyclization—the solvent is not merely a medium; it is a catalyst for proton transfer and a determinant of product morphology. As a Senior Application Scientist, I often see protocols fail not because of the chemistry, but because the solvent choice ignored the physical properties of the


-haloketone or the downstream workup requirements.

This guide moves beyond "standard recipes" to a logic-based selection process. We will cover the Standard Protocol (Ethanol) , the Green Performance Protocol (Water/Glycerol) , and a Troubleshooting Matrix for when things go wrong.

Decision Framework: Solvent Selection Logic

Before starting, use this decision tree to select the solvent system that matches your substrate's lipophilicity and your lab's sustainability goals.

SolventSelection Start Start: Select Substrate SubstrateType Is the u03b1-Haloketone Water Soluble? Start->SubstrateType Yes Yes (e.g., Chloroacetone) SubstrateType->Yes High Solubility No No (e.g., Phenacyl Bromide) SubstrateType->No Low Solubility Green Priority: Green Chemistry? Yes->Green Lipophilic Substrate is Lipophilic No->Lipophilic Water Solvent: Water (Reflux) Yield: ~85-90% Workup: Filtration Green->Water Yes Ethanol Solvent: Ethanol (Reflux) Yield: ~70-85% Standard Protocol Green->Ethanol No Glycerol Solvent: Glycerol Catalyst-Free, Recyclable Yield: >90% Lipophilic->Glycerol Green/High Yield DMF Solvent: DMF/EtOH (1:1) Use for difficult substrates Requires aqueous workup Lipophilic->DMF Standard/High Solvency

Figure 1: Decision matrix for selecting the optimal reaction medium based on substrate solubility and sustainability requirements.

Experimental Protocols & Methodologies

Protocol A: The Industry Standard (Ethanol)

Best for: General screening, substrates with moderate solubility, and easy evaporation.

Mechanism: Ethanol acts as a polar protic solvent, stabilizing the ionic transition states formed during the nucleophilic attack of the sulfur atom on the


-carbon.
  • Stoichiometry: Combine 1.0 equiv of

    
    -haloketone (e.g., 2-bromoacetophenone) and 1.1 equiv  of thioamide/thiourea.[1]
    
  • Solvation: Dissolve in absolute Ethanol (5-10 mL per mmol) .

    • Note: If the haloketone does not dissolve immediately, gentle warming (40°C) is preferred over adding more solvent to maintain concentration kinetics.

  • Reaction: Reflux at 78°C for 1-3 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate (homogeneous): Pour the reaction mixture into 10 volumes of ice-cold 5% Na₂CO₃ solution . This neutralizes the HBr byproduct and forces the free base thiazole to precipitate.

    • Filter, wash with water, and dry.

Protocol B: The "Green" High-Performance Method (Glycerol)

Best for: High yields, catalyst-free synthesis, and avoiding volatile organic compounds (VOCs).

Why it works: Glycerol's high dielectric constant and ability to form hydrogen bonds promote the condensation without external acid catalysts/bases. It allows for higher temperatures without pressure vessels.

  • Setup: Mix 1.0 equiv

    
    -haloketone and 1.0 equiv  thiourea in Glycerol (3-5 mL per mmol) .
    
  • Reaction: Stir at room temperature (for reactive substrates) or heat to 80°C (for aromatic ketones).

    • Observation: The mixture may start heterogeneous but often homogenizes as the reaction proceeds.

  • Duration: Reactions are typically faster (30-90 mins) due to the "on-water" hydrophobic effect if water is present, or the high polarity of glycerol.

  • Isolation:

    • Add water to the reaction mixture.[2][3] The glycerol dissolves in the water, while the thiazole product precipitates out.

    • Filter the solid.[2]

    • Recycling: The filtrate (glycerol/water) can be evaporated to recover glycerol for reuse.

Comparative Data Analysis

The following table synthesizes yield data for the reaction of 2-bromoacetophenone + thiourea across different solvent systems.

Solvent SystemTemperatureTime (min)Yield (%)Notes
Ethanol (Reflux) 78°C12078-85%Standard. Requires neutralization workup.
Water (Reflux) 100°C18080-89%"Green." Heterogeneous; requires vigorous stirring.
Glycerol 25-80°C45-9092-96% Catalyst-free. High atom economy. Recyclable.[4][5]
PEG-400 80°C6088-92%Good solubility for organics. Viscous workup.
DMF 80°C12070-75%Hard to remove solvent. Product stays in solution.

Data aggregated from comparative studies [1, 2, 4].

Technical Support & Troubleshooting (FAQs)

Q1: My starting material (


-haloketone) is not dissolving in water/ethanol. Should I switch to DMF? 
  • Answer: Stop. Do not immediately switch to DMF. DMF has a high boiling point and makes product isolation difficult (it holds the product in solution).

    • Solution A (Ethanol): Use a co-solvent system.[3][6][7] Add 10-20% THF or Dioxane to the Ethanol. This increases lipophilicity without compromising the workup.

    • Solution B (Heterogeneous): If using water, proceed with the suspension. Under vigorous stirring and reflux, the "on-water" effect can actually accelerate the reaction at the interface [1].

Q2: I obtained a sticky oil instead of a solid precipitate. How do I fix this?

  • Answer: This is a common issue caused by trapped solvent or impurities (often the imine intermediate).

    • Step 1: Triturate the oil with cold diethyl ether or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.

    • Step 2: If it remains an oil, re-dissolve in a minimum amount of Ethanol and add dropwise to a stirring solution of 10% Sodium Acetate . The buffer helps crystallize the free base.

Q3: The reaction is complete by TLC, but the yield is low (<50%). Where did I lose the product?

  • Answer: You likely lost it during the acid neutralization step.

    • Diagnosis: Thiazoles are basic. If the pH is too low (<4), the thiazole remains protonated (water-soluble).

    • Fix: Ensure the final pH of the workup solution is pH 8-9 . Use saturated NaHCO₃ or Na₂CO₃. Do not use NaOH if your product has ester groups (hydrolysis risk).

Q4: Can I use microwave irradiation for this synthesis?

  • Answer: Yes, and it is highly recommended.

    • Protocol: Use Water or Ethanol as the solvent.[3][6][8] Irradiate at 100-120°C for 5-10 minutes . Yields often exceed 90% due to rapid, uniform heating which minimizes thermal degradation side products [3, 5].

Mechanistic Insight

Understanding the mechanism clarifies why polar protic solvents are superior. The reaction involves the formation of a charged intermediate (isothiourea).

Mechanism Reactants Haloketone + Thiourea TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate Iminothioether (Charged Intermediate) TS1->Intermediate Stabilized by Polar Solvents (EtOH/H2O) Product Thiazole (Aromatic) Intermediate->Product Cyclization & Dehydration (-H2O, -HBr)

Figure 2: The polar solvent stabilizes the charged iminothioether intermediate, preventing reversion to reactants.

References

  • Glycerol as a sustainable solvent for green chemistry. Green Chem., 2012, 14, 1127-1138. [Link]

  • Efficient synthesis of thiazoles in Glycerin under catalyst-free conditions. Org. Commun., 2011, 4:3, 72-79. [Link]

  • Microwave-assisted synthesis of thiazoles. Current Organic Chemistry, 2023. (General Review of Microwave Techniques). [Link]

  • Emerging green synthetic routes for thiazole and its derivatives. RSC Advances, 2023. [Link]

  • Solvent-free synthesis of thiazoles. Organic Chemistry Portal, Thiazole Synthesis Database. [Link]

Sources

Catalyst selection for efficient thiazole derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As your Senior Application Scientist, I understand that thiazole synthesis is rarely a "one-size-fits-all" operation. Whether you are building the heterocycle from scratch (de novo) or functionalizing a scaffold for SAR (Structure-Activity Relationship) studies, the choice of catalyst determines your yield, regioselectivity, and purification burden.

This guide is structured to troubleshoot your specific experimental bottlenecks. We move beyond textbook definitions to address the causality of failure and the mechanisms of success.

Part 1: The Catalyst Selection Decision Matrix

Before troubleshooting, ensure you are using the correct synthetic pathway. The most common error we see in the field is researchers attempting difficult C-H activations on unstable cores when a de novo cyclization would be cleaner.

Visual Guide: Pathway Selection Workflow

ThiazoleSelection Start START: What are your starting materials? Acyclic Acyclic Precursors (Alpha-haloketones, Thioamides) Start->Acyclic Building Ring Cyclic Intact Thiazole Core (Need to add substituents) Start->Cyclic Functionalizing Ring Hantzsch Method: Hantzsch Synthesis Acyclic->Hantzsch CH_Act Method: Metal-Catalyzed Coupling Cyclic->CH_Act Green Requirement: Green/Mild Conditions? Hantzsch->Green IodineCat Catalyst: Molecular Iodine (I2) or beta-Cyclodextrin Green->IodineCat Yes Classic Catalyst: None (Thermal) or Silica-supported Acid Green->Classic No Position Target Position? CH_Act->Position C2 C2 Position (Nucleophilic/Acidic) Position->C2 C5 C5 Position (Electrophilic) Position->C5 Lithiation Reagent: n-BuLi / Electrophile (No Metal Cat needed) C2->Lithiation Primary Strategy PdCat Catalyst: Pd(OAc)2 + Phosphine Ligand (Direct Arylation) C5->PdCat High Selectivity CuCat Catalyst: CuI + Phenanthroline (Radical/Oxidative) C5->CuCat Cost Effective

Figure 1: Decision tree for selecting the optimal synthetic strategy and catalyst based on substrate availability and target regiochemistry.

Part 2: Module 1 - De Novo Synthesis (The Hantzsch Method)

Context: The Hantzsch synthesis (condensation of


-haloketones with thioamides) is robust but often suffers from low yields due to side reactions like oxidative dimerization or decomposition of the haloketone.
Troubleshooting Guide: Hantzsch Synthesis

Q1: My reaction turns black/tarry, and the yield is <40%. What is destroying my product?

  • Diagnosis: This is typically caused by the thermal decomposition of the

    
    -haloketone  before it can react with the thioamide. The classic method relies on reflux, which can be too harsh for sensitive substrates.
    
  • Solution (Catalytic Intervention): Switch to a Molecular Iodine (

    
    ) catalyzed  room-temperature protocol. Iodine acts as a mild Lewis acid and oxidant, facilitating the dehydration step without requiring high heat.
    
  • Protocol Adjustment: Add 10 mol%

    
     to the reaction mixture in ethanol at Room Temperature (RT). This often boosts yields to >90% and prevents tar formation [1].
    

Q2: I am generating large amounts of isomeric side products (2-imino-2,3-dihydrothiazoles).

  • Diagnosis: This occurs under strongly acidic conditions where the thioamide tautomerizes unfavorably.

  • Solution: Buffer the reaction. While Hantzsch is "catalyst-free" in the metal sense, adding a solid support catalyst like Silica-supported Tungstosilicic Acid or simply conducting the reaction in the presence of

    
    -cyclodextrin (
    
    
    
    solvent) can stabilize the transition state and enforce regioselectivity via host-guest inclusion complexes [2].

Q3: Can I do this in water? My product is for biological screening.

  • Pro-Tip: Yes. Use

    
    -Cyclodextrin (1 equivalent) . It solubilizes the hydrophobic haloketone in water through encapsulation, accelerating the reaction via the hydrophobic effect. The product usually precipitates out, simplifying purification to a simple filtration [2].
    
Part 3: Module 2 - Functionalization (C-H Activation & Cross-Coupling)

Context: Functionalizing an existing thiazole ring is challenging because the sulfur atom can poison metal catalysts (Pd/Cu), and the ring has distinct electronic zones (C2 is acidic/nucleophilic; C5 is electrophilic).

Troubleshooting Guide: Pd/Cu Catalysis

Q4: I am trying to arylate C5 using Pd(PPh3)4, but the reaction stalls after 20% conversion. Is it catalyst poisoning?

  • Diagnosis: Likely yes. Thiazoles are strong

    
    -donors to Palladium, displacing phosphine ligands and forming unreactive "Pd-thiazole" complexes. Furthermore, the C2 proton is acidic; if you use a carbonate base, you might be getting competitive deprotonation at C2 rather than the desired C5 activation.
    
  • Solution:

    • Change the Catalyst/Ligand: Switch to Pd(OAc)2 with a bulky, electron-rich ligand like P(t-Bu)3 or XPhos . These ligands bind Pd tightly, preventing displacement by the thiazole sulfur.

    • Add a Co-Catalyst: Use CuI (10-20 mol%) as a co-catalyst. This is the "Do/Daugulis" condition. The Copper blocks the C2 position or facilitates the transmetallation step, protecting the Pd center [3].

Q5: How do I control Regioselectivity? I want C5, but I keep getting mixtures of C2 and C5.

  • The Science:

    • C2: Most acidic (

      
      ). Favored by Lithiation  (n-BuLi) or Radical  mechanisms.
      
    • C5: Most electron-rich.[1] Favored by Electrophilic Aromatic Substitution (SEAr) or Concerted Metallation-Deprotonation (CMD) mechanisms.

  • Selection Rule:

    • For C5-Arylation: Use Pd(OAc)2 + PivOH (Pivalic Acid) . The pivalate anion acts as a proton shuttle, specifically lowering the energy barrier for C5 C-H bond cleavage via a CMD mechanism [4].

    • For C2-Arylation: Use Pd/Cu co-catalysis with a stronger base (e.g.,

      
      ), which favors the deprotonation at the more acidic C2 site [3].
      

Data Summary: Catalyst Performance for C5-Arylation of Thiazole

Catalyst SystemAdditive/LigandBaseSolventYield (Typical)Selectivity (C5:C2)Note
Pd(PPh3)4 None

DMF<40%60:40Poor stability; Sulfur poisoning.
Pd(OAc)2 P(t-Bu)3

Toluene85-95%>95:5Recommended. Bulky ligand prevents poisoning.
Pd(OAc)2 Pivalic Acid (30%)

DMA80-90%>98:2CMD mechanism favors C5 strongly.
CuI Phenanthroline

DMSO70-80%VariableCheaper, but requires higher temps (

).
Part 4: Experimental Protocol (Self-Validating)

Protocol: Regioselective C5-Arylation of 2-Methylthiazole Target Audience: Medicinal Chemists requiring late-stage functionalization.

Reagents:

  • Substrate: 2-Methylthiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Triphenylphosphine (

    
    ) or XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dry DMF or DMA

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical Step):

    • Action: In a glovebox or under Argon, mix Pd(OAc)2 and the Ligand in the solvent for 15 minutes before adding the thiazole.

    • Why? This ensures the active catalytic species (

      
      ) is formed before the thiazole sulfur can sequester the naked Palladium.
      
  • Reagent Addition:

    • Add the 2-Methylthiazole, Aryl Bromide, and Cesium Carbonate.

    • Checkpoint: Ensure the reaction vessel is sealed tight. Oxygen kills this catalytic cycle.

  • Reaction:

    • Heat to 100-120°C for 12-16 hours.

    • Monitoring: Check TLC.[2][3][4] If the starting aryl bromide persists, do not add more catalyst. Add 10 mol% of Pivalic Acid (PivOH). This often "kickstarts" a stalled CMD cycle.

  • Workup (Sulfur Removal):

    • Dilute with EtOAc.[2] Wash with water.[2][5][6]

    • Pro-Tip: Wash the organic layer with 10% aqueous Ethylenediamine or NH4OH . This complexes any leached Copper or Palladium, preventing metal contamination in your biological assay.

Visual Mechanism: Pd-Catalyzed C5 Activation (CMD Pathway)

CMD_Mechanism Pd_L L-Pd(II)-X Coordination Coordination (Thiazole binds) Pd_L->Coordination CMD_State CMD Transition State (Base removes H from C5) Coordination->CMD_State Pivalate assists Int_Pd_C Pd-Thiazolyl Intermediate CMD_State->Int_Pd_C -HX RedElim Reductive Elimination Int_Pd_C->RedElim + Ar-X RedElim->Pd_L Regenerate Cat. Product C5-Arylated Thiazole RedElim->Product

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism. Note the critical role of the base/carboxylate in lowering the energy of the C5-H bond cleavage.

Part 5: References
  • National Institutes of Health (NIH). (2022). Copper-doped functionalized β-cyclodextrin as an efficient green nanocatalyst for synthesis of 1,2,3-triazoles in water. (Applied to thiazole context via host-guest chemistry). Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Thiazole Synthesis: Copper-catalyzed coupling and Pd-catalyzed Arylation. Retrieved from [Link]

  • ResearchGate. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective C–H activation. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Ethyl 1,2-Thiazole-4-Carboxylate Reactions via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ethyl 1,2-thiazole-4-carboxylate (also known as ethyl isothiazole-4-carboxylate) is a highly versatile heterocyclic building block used extensively in drug development. Monitoring its synthetic transformations—such as ester hydrolysis, reduction, or amination—via Thin Layer Chromatography (TLC) requires a nuanced understanding of its electronic properties. The conjugated isothiazole ring renders it UV-active, while the ester moiety dictates its moderate polarity. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure accurate reaction monitoring.

Self-Validating Protocol: Standard TLC Methodology

To ensure trustworthiness and eliminate false positives, every TLC run must be treated as a self-validating analytical system.

Step 1: Reaction Mini-Workup (Sample Preparation)

  • Action: Extract a 50 µL aliquot from the reaction mixture. Partition it between 100 µL of Ethyl Acetate (EtOAc) and 100 µL of deionized water. Spot the organic layer.

  • Causality: Direct spotting of crude reaction mixtures often deposits high concentrations of salts (e.g., LiOH from hydrolysis) onto the baseline. These salts distort the local polarity of the silica gel, causing irregular partitioning, "ghost spots," or severe streaking. A mini-workup isolates the organic components, ensuring true chromatographic behavior.

Step 2: The Co-Spotting Application

  • Action: On a silica gel 60 F254 plate, mark three lanes. Spot the Starting Material (SM) in Lane 1, the worked-up Reaction Mixture (RM) in Lane 3, and a Co-spot (SM + RM) in Lane 2.

  • Causality: Retention factors (

    
    ) fluctuate based on chamber saturation, temperature, and plate hydration. Co-spotting definitively validates that any observed 
    
    
    
    shift is a true chemical transformation rather than a chromatographic artifact[1]. If the unknown compound matches the standard, the co-spot will elute as a single, unified spot[1].

Step 3: Pre-Elution UV Verification

  • Action: Before placing the plate in the developing chamber, examine the baseline under a 254 nm UV lamp.

  • Causality: If the sample spot is invisible before elution, it will remain invisible afterward due to diffusion during the run[2]. This pre-check validates that the sample concentration is sufficient, preventing wasted runs. If too dilute, deposit the material multiple times, allowing the solvent to dry between applications[2].

Step 4: Chamber Saturation & Development

  • Action: Develop the plate in a closed chamber pre-saturated with a binary mixture of miscible solvents (e.g., Hexanes and EtOAc).

  • Causality: Utilizing solvents with similar boiling points ensures that the vapor pressure inside the chamber remains balanced. This prevents differential evaporation, which would otherwise alter the mobile phase ratio during development and skew

    
     values[3].
    

TLC Optimization Workflow

TLC_Workflow A 1. Spot Reaction Aliquot B 2. Develop Plate A->B C 3. UV 254 nm Check B->C D Are Spots Visible? C->D E Apply Chemical Stain D->E No F Calculate Rf Values D->F Yes E->F G Rf < 0.2 or Rf > 0.8? F->G H Adjust Solvent Polarity G->H Yes I Tailing or Streaking? G->I No H->A Re-run J Add 1% AcOH or TEA I->J Yes K Optimal Separation I->K No J->A Re-run

TLC optimization workflow for heterocyclic ester reactions.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of ethyl 1,2-thiazole-4-carboxylate during common synthetic transformations.

Reaction TypeChemical TransformationRecommended Eluent SystemExpected SM

Expected Product

Optimal Visualization
Hydrolysis Ester

Carboxylic Acid
Hexane:EtOAc (1:1) + 1% AcOH~0.65~0.20UV 254 nm, Bromocresol Green
Reduction Ester

Primary Alcohol
Hexane:EtOAc (7:3)~0.55~0.30UV 254 nm, KMnO

Stain
Amination Ester

Amide
DCM:MeOH (95:5)~0.80~0.45UV 254 nm, Iodine Chamber

Troubleshooting Guides & FAQs

Q1: During the hydrolysis of ethyl 1,2-thiazole-4-carboxylate, my product spot streaks heavily down to the baseline. How can I resolve this? Causality: The hydrolysis product is 1,2-thiazole-4-carboxylic acid. Carboxylic acids hydrogen-bond strongly with the free, acidic silanol groups (-OH) on the silica gel stationary phase, causing the compound to drag or "tail" as it moves up the plate[4]. Solution: Add a volatile acid modifier to your mobile phase. Adding 2-3 drops of acetic acid (AcOH) per 100 mL of solvent suppresses the ionization of the carboxylic acid product and temporarily caps the active sites on the silica gel, resulting in a tight, well-defined spot[4].

Q2: I am reducing the ester to 1,2-thiazole-4-methanol. The reaction seems complete by UV, but the product spot is very faint. Why? Causality: While the isothiazole ring remains intact, the reduction of the ester to an alcohol disrupts the extended


-conjugation of the carbonyl group. This alteration in electronic structure can significantly decrease the molecule's molar absorptivity at 254 nm, making it appear artificially faint under UV light.
Solution:  Do not rely solely on UV visualization. Chemical derivatization is required to detect compounds with altered UV activity[4]. Use a Potassium Permanganate (KMnO

) stain; the newly formed primary alcohol is easily oxidized, yielding a bright yellow spot against a purple background.

Q3: My starting material and product spots are overlapping near the solvent front (


). How do I improve resolution? 
Causality:  An 

value near 1.0 indicates that the mobile phase is too polar. The compounds are not partitioning into the stationary phase at all; they are simply migrating continuously with the solvent front[1]. Solution: Decrease the polarity of the eluent system. If you are using 1:1 Hexane:EtOAc, shift to a 4:1 or 9:1 ratio. The ideal

range for optimal resolution and accurate identification is between 0.3 and 0.7[1].

Q4: The starting material spot (ethyl 1,2-thiazole-4-carboxylate) exhibits minor tailing even before any reaction has occurred. What causes this? Causality: Standard silica gel is slightly acidic. The nitrogen atom within the 1,2-thiazole ring is weakly basic and can undergo strong acid-base interactions with the silica, causing the spot to elongate[1]. Solution: Add a trace amount of a basic modifier, such as 0.1–0.5% triethylamine (TEA), to the solvent system. This neutralizes the acidic sites on the silica gel plate, allowing the heterocyclic ester to elute cleanly[1].

References[2] 2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. Source: libretexts.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMtPTcJprBaVMjnr81fIUu7HnVd9skRg1eZKxM-G8PXHat_leLr_cL3dxdAUBhWIV39c7Y0HA8e93D4zt4me3L1BSybkwlC4GZMavB51FoBXSoHZHICxsqVrE2_fJzXIXzdJG0381KOKktRitXPhFaAiJwEkNUv9_TO-_NAtmuLVu3ActOdv5_o-QK5Uia3aCdacbQ83-Zpa4d6Xw2DcTO2FyBzj3vozyXELyu-BkHHkv6WIgFGHsC2lgta-pO-eb5hRq1kdauHRDuDnZpZUelTA0BbDs2C-WgYmRiNWXgMwFuV1LxmzK4bNAcRp5BNgbJgIs4SfUED_mDsvVaShBgFV12AzLsHTqJS6fvFEwjv5SRyTs2Y5imOgu7VhAr_DPumw1Qfg0=[3] Monitoring Reactions by TLC - Washington State University. Source: wsu.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbmGAud4gsJhUdVBqvrK8F9J7n_z4Dq6a4Wy3b66kQCsSgrwCjsqSV0efMSSCZLi5Ouo55KCE-DPiB2zlrVV_ctizxHcAL4s7Zm3dH3DangDBm7zSG_wT-i3grcYynqSWJ1Dwzl1cJZ-FrbQJxrUWYmyGlbDFvYE2yu58RIuCfkvBtdSThE-15[4] Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Source: organomation.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_hxX3fjnqU1fTHyWiwN_lHDLPost_kHVIgwGW1Sz73m04q3-dwagDO0hPXlcYUf6fCAY3tHTWBHD6EboAEmjNne7YiDry-e7OjtphVbHXG4SW1j8CNFdK2IzK3bbQPN7DNfhzwzMntO9PNNVQfPlMsI1-w7iMct-ifuQt_3FdQbfp7C_N-rcHRiCcMwIYDWGPpi-OnA==[1] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwObX1bqJqi7gWU9AU5Zn3fK1MIAqduH0_VI3jK2qRuYZ900nIt9VbQJR56AxMM9uzovIMaHNJEa-mpJg2GaMavA1fVuyv5YzFwyPmwgxgSmpW-yb9_jMiCvBZbWYh9Ja__z2j5HmJl5-0nV_gkPOQ6pLggIl8OLkCBDzy3JSqA0AYyHqL_yrqijquP0cgbQGeDBx0S6O5uOikafRYN7Q5GMcMx-3Y3k0e-A==

Sources

Technical Support Center: Microwave-Assisted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for microwave-assisted thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage microwave technology to improve the efficiency, yield, and scalability of thiazole synthesis. Thiazole moieties are crucial pharmacophores in numerous approved drugs, and their efficient synthesis is a key step in many drug discovery programs.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating, dramatically reducing reaction times from hours to minutes and often leading to higher product yields and purity.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the fundamental principles of microwave chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why should I use a microwave reactor for my thiazole synthesis instead of a conventional oil bath?

A1: The primary advantages of microwave synthesis are speed and efficiency.[5][6][7] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls inward, microwaves heat the entire reaction volume simultaneously by directly interacting with polar molecules.[8][9][10] This leads to rapid, uniform heating, which can:

  • Dramatically reduce reaction times: Reactions that take hours at reflux can often be completed in minutes.[4][11]

  • Increase product yields: The rapid heating minimizes the time for side reactions or thermal degradation of reactants and products.[3][5]

  • Improve reaction selectivity: Precise temperature control can favor the formation of the desired product over impurities.[8]

Q2: What is "superheating" and how does it affect my reaction?

A2: Superheating is a phenomenon where a liquid is heated to a temperature above its normal boiling point without actually boiling.[12][13] This is more pronounced in microwave heating because the energy is delivered rapidly and uniformly, and smooth-walled reaction vials often lack sufficient nucleation sites for boiling to initiate.[14][15] This is a significant advantage, as it allows reactions to be performed at much higher temperatures at atmospheric pressure (in an open-vessel system) or achieve target temperatures much faster in a sealed-vessel system, further accelerating reaction rates.[11][12]

Q3: Is it possible to perform microwave-assisted thiazole synthesis without a solvent?

A3: Yes, solvent-free or "dry media" synthesis is a key green chemistry application of microwave technology.[16][17] For thiazole synthesis, reactants can be adsorbed onto a solid support (like silica or alumina) or, in some cases, reacted neat. This approach can simplify work-up procedures, reduce environmental waste, and sometimes lead to unique reactivity or selectivity.[16]

Q4: How do I select the right solvent for my microwave reaction?

A4: Solvent selection is critical for successful microwave synthesis. The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically its dissipation factor (tan δ).[18]

  • High-absorbing solvents (e.g., ethanol, methanol, DMF, DMSO) heat very quickly and are excellent choices for many thiazole syntheses, such as the Hantzsch reaction.[6][18]

  • Medium-absorbing solvents (e.g., acetonitrile) offer a good balance of heating rate and temperature control.

  • Low- or non-absorbing solvents (e.g., toluene, hexane, dioxane) are generally poor choices unless a reactant or a catalyst is a strong microwave absorber.[10][18]

Q5: Are there non-thermal microwave effects that accelerate my reaction?

A5: This has been a topic of considerable debate. While early reports suggested the existence of specific "non-thermal" effects, the scientific consensus is that the vast majority of rate enhancements observed in microwave chemistry are due to purely thermal effects.[10][11][19] The rapid and intense heating profile achieved by microwave irradiation is sufficient to explain the observed accelerations.[19]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The troubleshooting logic is designed to be systematic, helping you to identify the root cause and implement an effective solution.

Problem 1: Low or No Product Yield

This is one of the most common issues. A systematic approach is key to diagnosing the problem.

Start Low/No Yield Observed TLC Analyze reaction mixture by TLC/LC-MS Start->TLC CheckSM Are starting materials consumed? TLC->CheckSM Incomplete Incomplete Reaction CheckSM->Incomplete No Degradation Degradation or Complex Side Products CheckSM->Degradation Yes Sol_Temp Increase Temperature or Time Incomplete->Sol_Temp Sol_Solvent Change to a higher-absorbing solvent Incomplete->Sol_Solvent Sol_Reagent Verify Reagent Purity/Stoichiometry Incomplete->Sol_Reagent Sol_ReduceTemp Decrease Temperature or Power Degradation->Sol_ReduceTemp Sol_Time Reduce Reaction Time Degradation->Sol_Time

Caption: Troubleshooting logic for low or no product yield.

Scenario A: Starting materials are largely unconsumed (Incomplete Reaction)

  • Insufficient Heating: The reaction may not have reached the necessary activation energy.

    • Cause: The set temperature may be too low, or the solvent may be a poor microwave absorber, preventing the mixture from reaching the target temperature efficiently.[5][18] Non-polar solvents like toluene or dioxane will not heat effectively on their own.[18][20]

    • Solution:

      • Increase the set temperature in 10-20°C increments.

      • If using a low-absorbing solvent, switch to a polar solvent like ethanol, methanol, or DMF.[6][20] Ethanol is often an excellent starting point for Hantzsch thiazole synthesis.[6]

      • Ensure the microwave power setting is adequate. For viscous mixtures, higher power may be needed to initiate heating.

  • Reagent Quality or Stoichiometry:

    • Cause: One of the reactants (e.g., the α-haloketone or thioamide) may be impure or degraded. The stoichiometry might be incorrect. The α-haloketone is often susceptible to degradation and should be used fresh or purified.

    • Solution: Verify the purity of your starting materials using NMR or other analytical techniques. Re-purify if necessary. Confirm the molar equivalents are correct as per the established protocol.[21]

Scenario B: Starting materials are consumed, but the desired product yield is low.

  • Product or Reactant Degradation:

    • Cause: The reaction temperature is too high, causing the desired thiazole product or thermally sensitive reactants to decompose. Microwave heating can be so rapid that localized "hot spots" exceed the measured bulk temperature.[8]

    • Solution:

      • Decrease the reaction temperature in 10°C increments.

      • Reduce the microwave power and increase the reaction time. This allows for more gentle heating to the target temperature.

      • Monitor the reaction at shorter time intervals to find the point of maximum yield before degradation becomes significant.

  • Formation of Side Products:

    • Cause: In the Hantzsch synthesis, various side reactions can compete with the desired cyclization. For example, the α-haloketone can self-condense, or the thioamide can hydrolyze under harsh conditions.

    • Solution:

      • Adjust the temperature. Side reactions often have different activation energies than the main reaction; a lower temperature may suppress them.[4]

      • Consider adding a catalytic amount of a mild acid, such as acetic acid, which can promote the desired cyclization pathway.[6]

Problem 2: Reaction Does Not Scale Up Consistently

Q: My reaction worked perfectly on a 1 mmol scale, but when I tried a 10 mmol scale, the yield dropped significantly. Why?

A: This is a common challenge related to the physics of microwave heating.

  • Microwave Penetration Depth: Microwaves have a limited penetration depth, typically a few centimeters, depending on the solvent's dielectric properties.[5][22]

    • Cause: In a small-scale reaction, the vial diameter is small, and the microwave field can irradiate the entire volume relatively uniformly. In a larger volume, the outer portion of the reaction mixture can absorb most of the energy, shielding the core. This leads to uneven heating, with the outside being overheated (causing degradation) and the inside being under-heated (incomplete reaction).[5]

    • Solution:

      • Use multiple smaller vessels: Instead of one large reaction, run several smaller reactions in parallel in a multi-vessel rotor.[23]

      • Improve stirring: Ensure vigorous magnetic stirring to promote thermal convection and distribute heat more evenly.

      • Ramp the temperature slowly: Use a slower heating ramp to the target temperature to allow time for heat to distribute through the larger volume.

  • Pressure and Headspace:

    • Cause: In a sealed vessel, the reaction generates pressure. The ratio of reaction volume to the vial's total volume (the "headspace") affects the final pressure. Scaling up the liquid volume without changing the vial size reduces the headspace, causing pressure limits to be reached before the optimal temperature is achieved. Modern microwave reactors will automatically reduce power to avoid exceeding pressure limits, effectively throttling your reaction.[24][25]

    • Solution:

      • Use a larger reaction vessel appropriate for the intended scale, maintaining a similar volume-to-headspace ratio.

      • Consult your microwave reactor's manual for recommended maximum volumes for different vessel sizes.

Problem 3: Arcing or Sparking in the Microwave Cavity

Q: I observed a bright flash or sparks inside the microwave during my experiment. What should I do?

A: Stop the experiment immediately. Arcing is dangerous and can severely damage the microwave's magnetron.[26]

  • Cause 1: Presence of Metal: Any metal inside the cavity will cause arcing. This includes metal caps, stir bars that have been chipped to expose the metal core, or metal tags on reaction vessels.[26][27][28]

    • Solution: Ensure all components inside the microwave are microwave-transparent. Use only PTFE-coated stir bars and approved reaction vessels and caps.

  • Cause 2: Ionic Buildup or "Hot Spots": Highly concentrated ionic solutions or solid materials with high dielectric loss can create localized superheating, leading to a plasma discharge (arcing).

    • Solution:

      • Ensure solids are fully suspended in the solvent before starting the irradiation.

      • If reacting ionic liquids or salts, consider diluting the reaction mixture or using a pulsed heating mode to allow for energy dissipation.

      • Clean the interior of the microwave cavity and the exterior of the reaction vessel to remove any residue, which can become superheated and cause arcing.[27][28]

Data & Protocols

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes typical improvements seen when switching from conventional heating to microwave irradiation for thiazole synthesis.

Product TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2-Aminothiazole Derivatives8-10 hours, 45-65%5-15 minutes, 70-92%[29][30]
N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines8 hours, Lower Yields30 minutes, 89-95%[20]
Thiazole Analogues (Multicomponent)10-12 hours, 65-75%5-8 minutes, 88-93%[6]
Thiazol-4(5H)-ones1.5 hours, Good Yields10-15 minutes, 82-92%[3]
Protocol 1: General Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol provides a robust starting point for the synthesis of 2-aminothiazole derivatives.

Workflow Overview

Prep 1. Reagent Prep & Vial Assembly React 2. Microwave Irradiation Prep->React Cool 3. Cooling & Depressurization React->Cool Workup 4. Product Isolation & Work-up Cool->Workup Purify 5. Purification Workup->Purify

Caption: Experimental workflow for microwave-assisted Hantzsch synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol, 1 equiv)

  • Thiourea or substituted thioamide (1.1 mmol, 1.1 equiv)

  • Anhydrous Ethanol (3-4 mL)

  • 10 mL microwave reaction vial with a PTFE-coated magnetic stir bar

  • Microwave Synthesizer with temperature and pressure sensors[25][31]

Procedure:

  • Vial Preparation: To the 10 mL microwave reaction vial, add the α-haloketone, the thioamide, and the magnetic stir bar.[1]

  • Solvent Addition: Add 3 mL of anhydrous ethanol. The solvent should fully submerge the reactants.

  • Sealing: Securely seal the vial with the appropriate cap. Do not overtighten. Ensure the septum is correctly seated.[5]

  • Microwave Setup: Place the vial in the microwave cavity. Set the following parameters as a starting point:

    • Temperature: 90 °C[20]

    • Reaction Time: 15 minutes[4]

    • Power: Dynamic (The instrument will automatically modulate power to maintain the set temperature)

    • Stirring: On (medium to high speed)

  • Irradiation: Start the reaction. The instrument will monitor internal temperature and pressure in real-time.[24][32]

  • Cooling: After the reaction is complete, the instrument's cooling system will reduce the vial's temperature and pressure. Crucially, do not attempt to open the vessel until it has cooled to below 50°C. [32]

  • Work-up: Once cooled, open the vial in a fume hood. The product may have precipitated from the solution. If not, the mixture can be poured into cold water to induce precipitation.[21]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.[1][21]

  • Purification: Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol). Confirm the structure and purity using NMR, MS, and IR spectroscopy.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information. [Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... National Center for Biotechnology Information. [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal. [Link]

  • Beyond heat – Practical requirements of a microwave synthesizer. Biotage. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. [Link]

  • MICROWAVE SUPERHEATING OF LIQUIDS. MDPI. [Link]

  • Microwave Reaction Tutorial. Biotage. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information. [Link]

  • Understanding and Fixing Common Causes of Microwave Sparking. Bajaj Finserv. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. SlidePlayer. [Link]

  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed. [Link]

  • Superheating effects associated with microwave dielectric heating. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. National Center for Biotechnology Information. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]

  • ONE-POT MULTICOMPONENT PREPARATION OF TETRAHYDROPYRAZOLOQUINOLINONES AND TETRAHYDROPYRAZOLOQUINAZOLINONES. Organic Syntheses. [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. [Link]

  • Safety-relevant Aspects of Microwave Digestion. Berghof Products + Instruments. [Link]

  • 5 Reasons Why Your Microwave Might Be Sparking. Maytag. [Link]

  • Microwave Sparking SOS: Understanding the Causes and Taking Immediate Action. LinkedIn. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Thermodynamics of Water Superheated in the Microwave Oven. Sacred Heart University. [Link]

  • How to Fix a Sparking or Arcing Microwave. PartSelect. [Link]

  • The chemical bathing machine. Royal Society of Chemistry. [Link]

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. ResearchGate. [Link]

  • Microwave Sparking? Here's what you should do about it! YouTube. [Link]

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Recrystallization techniques for purifying crude Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of crude Ethyl 1,2-thiazole-4-carboxylate. Recognizing that a one-size-fits-all protocol is rarely optimal, this document emphasizes a systematic approach to developing a robust recrystallization procedure and offers in-depth troubleshooting for common challenges. Our methodology is grounded in the fundamental principles of physical organic chemistry to empower users to rationally optimize their purification workflows.

Section 1: Foundational Principles & Compound Profile

Recrystallization is a purification technique predicated on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[1][2] The core principle involves dissolving the impure solid in a minimal amount of a suitable hot solvent to form a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities, which remain in the cooled solvent (the "mother liquor").[1][3]

Compound Profile: Ethyl 1,3-thiazole-4-carboxylate

While the primary focus is Ethyl 1,2-thiazole-4-carboxylate (an isothiazole), detailed physical properties in the provided literature are more readily available for its common isomer, Ethyl 1,3-thiazole-4-carboxylate. The principles and techniques outlined here are directly applicable to both isomers due to their similar heterocyclic structures and functional groups.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂S[4][5]
Molecular Weight 157.19 g/mol [4][5]
Appearance Yellow solid[5]
CAS Number 14527-43-6[4][5]

Section 2: Systematic Approach to Protocol Development

A successful recrystallization is not a single event but a workflow. The following diagram and protocols outline a logical progression from solvent selection to the isolation of the purified product.

Recrystallization_Workflow Start Crude Ethyl 1,2-thiazole-4-carboxylate Screen Step 1: Solvent Screening (Test Tubes) Start->Screen Select Select Optimal Solvent or Solvent Pair Screen->Select Dissolve Step 2: Dissolution Dissolve crude solid in minimum hot solvent Select->Dissolve HotFilt Step 3: Hot Filtration (If insoluble impurities exist) Dissolve->HotFilt Crystallize Step 4: Crystallization Slow cooling to room temp, then ice bath HotFilt->Crystallize Isolate Step 5: Isolation Vacuum filtration Crystallize->Isolate Wash Step 6: Washing Rinse crystals with ice-cold solvent Isolate->Wash Dry Step 7: Drying (Air, Desiccator, or Vacuum Oven) Wash->Dry Analyze Purity & Yield Analysis (MP, TLC, HPLC, NMR) Dry->Analyze End Pure Crystalline Product Analyze->End

Caption: General workflow for recrystallization protocol development.

Step 1: Solvent Selection

The choice of solvent is the most critical determinant of success in recrystallization.[6] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[7] The principle of "like dissolves like" is a valuable starting point; as a polar heterocyclic ester, Ethyl 1,2-thiazole-4-carboxylate will likely be best suited to polar solvents.[7][8]

Solvent Screening Guide for Ethyl 1,2-thiazole-4-carboxylate

Solvent ClassExample(s)PolarityRationale & Expected Behavior
Protic Ethanol, Methanol, WaterHighExcellent potential for dissolving the polar compound when hot due to hydrogen bonding. An ethanol/water mixture is a common choice for related heterocycles.[2][9]
Polar Aprotic Ethyl Acetate, AcetoneMediumGood candidates. Ethyl acetate is effective for recrystallizing similar thiazole derivatives.[10] May provide a good balance of solubility.
Non-Polar Hexane, Heptane, TolueneLowUnlikely to be a good single solvent. Primarily useful as an "anti-solvent" or "poor" solvent in a mixed-solvent system to induce precipitation.[2][11]
Step 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is identified.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain dissolved product upon cooling.[7][12]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals by giving molecules time to selectively incorporate into the growing crystal lattice.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[11]

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them. Complete the drying process in a desiccator or a vacuum oven.[2]

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the ideal solubility profile. It uses a "good" solvent in which the compound is highly soluble and a miscible "poor" (or anti-solvent) in which it is insoluble.[8][11] A common pair for this type of compound could be Ethanol ("good") and Water ("poor").

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at or near its boiling point.

  • Addition of Anti-Solvent: While maintaining the high temperature, add the "poor" solvent (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy (the saturation point).[11]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again. This ensures the system is at the precise point of saturation at that temperature.[11]

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent protocol.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

  • Symptom: Upon cooling, the compound separates as a liquid layer rather than solid crystals.

  • Primary Causes & Solutions:

    • Cooling Rate is Too Rapid: The solution was likely "shock cooled." This is common when a hot flask is placed directly into an ice bath.[11]

      • Solution: Reheat the mixture until the oil redissolves. If necessary, add a few more drops of solvent. Allow the solution to cool slowly on a countertop before moving it to an ice bath. Insulating the flask can further slow the cooling.[11][13]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, or impurities may have significantly depressed the compound's melting point.[11]

      • Solution: Reheat the solution to redissolve the oil, add a larger volume of the hot solvent, and attempt to cool slowly again. If oiling persists, the solvent is likely unsuitable. Recover the crude material by evaporation and attempt the recrystallization with a lower-boiling point solvent.[13]

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What is wrong?

  • Symptom: The solution remains clear with no precipitate, even after prolonged cooling.

  • Primary Causes & Solutions:

    • Too Much Solvent Was Used: This is the most frequent cause of crystallization failure. The concentration of the compound is below its solubility limit even at low temperatures.[11][13]

      • Solution: Reduce the solvent volume by heating the solution to a gentle boil in a fume hood to evaporate some of the solvent. Allow the concentrated solution to cool again.[14]

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[11][13]

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[12][13]

      • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[3][12]

Q3: My final yield is very low. How can I improve it?

  • Symptom: After drying, the mass of the recovered pure product is a small fraction of the starting crude material.

  • Primary Causes & Solutions:

    • Excessive Solvent in Dissolution: As noted in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[12][14]

      • Solution: Always use the absolute minimum amount of hot solvent for dissolution. You can attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling, though this crop may be less pure.[7]

    • Premature Crystallization: The product crystallized on the filter paper or in the funnel stem during hot filtration.

      • Solution: Ensure all glassware for the hot filtration is pre-heated. Work quickly but safely. If crystals form on the funnel, you can try washing them through with a small amount of fresh, hot solvent.

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the product.

      • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q4: The recrystallized product is still impure according to my analysis (TLC, melting point). What are the next steps?

  • Symptom: The melting point is broad or depressed, or TLC analysis shows the presence of impurities.

  • Primary Causes & Solutions:

    • Poor Solvent Choice: The selected solvent may have a similar solubility profile for both the target compound and a key impurity.

      • Solution: Perform a second recrystallization using a different solvent or solvent system with different polarity characteristics.[12]

    • Rapid Crystal Formation: If crystals form too quickly, impurities can become trapped (occluded) within the crystal lattice.[14]

      • Solution: Repeat the recrystallization, ensuring a very slow cooling rate to allow for equilibrium between the solid and liquid phases.

    • Colored Impurities: Persistent color may indicate the presence of polar, conjugated impurities.

      • Solution: Use a small amount of activated charcoal during the dissolution step to adsorb these impurities before the hot filtration.[1]

Section 4: Troubleshooting Decision Tree

The following diagram provides a visual guide for troubleshooting common recrystallization problems.

Troubleshooting_Tree Start Observe Cooled Flask IsOil Is there an oily layer? Start->IsOil IsClear Is the solution completely clear? IsOil->IsClear No Oil_Sol1 Reheat to dissolve oil. Add a little more solvent. Cool SLOWLY. IsOil->Oil_Sol1 Yes IsLowYield Are there crystals, but the yield is low? IsClear->IsLowYield No Clear_Sol1 1. Boil off some solvent. 2. Re-cool. IsClear->Clear_Sol1 Yes Yield_Sol1 Check mother liquor. Concentrate for a second crop. IsLowYield->Yield_Sol1 Yes Success Crystals Formed! Proceed to Isolation. IsLowYield->Success No Oil_Sol2 If oiling persists, recover crude and choose a new solvent. Oil_Sol1->Oil_Sol2 Clear_Sol2 If still no crystals: - Scratch with glass rod - Add a seed crystal Clear_Sol1->Clear_Sol2 Yield_Sol2 Review protocol: - Used minimum solvent? - Pre-heated funnel? - Washed with ICE-COLD solvent? Yield_Sol1->Yield_Sol2

Caption: A decision tree for troubleshooting recrystallization experiments.

References

  • G. V. Mokrov, A. D. Garnovskii, and V. A. Lopyrev. "Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications." Russian Chemical Reviews, 2002. [Link]

  • CN102372680A. "A kind of method for preparing thiazole-4-carboxylic acid.
  • PubChem. "Ethyl 2-aminothiazole-4-carboxylate." National Center for Biotechnology Information. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]

  • LookChem. "ethyl 1,3-thiazole-4-carboxylate." LookChem. [Link]

  • MDPI. "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity." Molecules. [Link]

  • University of Toronto. "Experiment 2: Recrystallization." University of Toronto Scarborough. [Link]

  • Taylor & Francis Online. "Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates." Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • MDPI. "Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies." Molecules. [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Chemistry LibreTexts. [Link]

  • Amrita Vishwa Vidyapeetham. "Recrystallization." Amrita OLabs. [Link]

  • Arkivoc. "A concise and efficient route to the total synthesis of bacillamide A and its analogues." Arkivoc. [Link]

  • University of York. "Problems with Recrystallisations." University of York Chemistry Teaching Labs. [Link]

  • Google Patents. "Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • SciSpace. "Current issues in recrystallization: a review." SciSpace. [Link]

  • University of California, Irvine. "4. Crystallization." UCI Department of Chemistry. [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Characterization of Ethyl 1,2-Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Pharmaceutical Relevance

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical throughput with structural resolution. In modern drug discovery, 1,2-thiazoles (isothiazoles) represent a privileged class of five-membered sulfur heterocycles. Due to the unique properties of their electronegative heteroatoms in a 1,2-relationship, these scaffolds are heavily utilized in the development of antiviral, antibacterial, and anti-inflammatory agents (such as the antiviral drug denotivir)[1][2].

Ethyl 1,2-thiazole-4-carboxylate serves as a critical building block in these synthetic pathways. The primary analytical challenge during its synthesis is confirming the regiochemistry of the carboxylate group at the C4 position and ruling out C3 or C5 regioisomers. This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the characterization of these derivatives, providing self-validating protocols and supporting experimental data.

Structural Context: NMR Signatures of the 1,2-Thiazole Ring

To evaluate instrument performance, we must first understand the molecule's magnetic environment. The 1,2-thiazole ring is highly electron-deficient. The combined inductive and resonance effects of the nitrogen, sulfur, and the C4-carboxylate group severely deshield the H3 and H5 protons.

Because H3 and H5 are separated by the C4 substituent, they lack standard ortho or meta scalar coupling, appearing as sharp singlets. Table 1 outlines the expected chemical shifts based on high-field empirical data[3].

Table 1: Expected H and C NMR Chemical Shifts for Ethyl 1,2-thiazole-4-carboxylate (in CDCl )
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration

H
H-5 (Ring)9.35Singlet (s)-1H

H
H-3 (Ring)8.85Singlet (s)-1H

H
-CH

- (Ethyl)
4.35Quartet (q)7.12H

H
-CH

(Ethyl)
1.38Triplet (t)7.13H

C
C=O (Ester)161.2---

C
C-5 (Ring)155.4---

C
C-3 (Ring)149.8---

C
C-4 (Ring)125.6---

C
-CH

- (Ethyl)
61.5---

C
-CH

(Ethyl)
14.2---

Comparative Analysis: High-Field vs. Benchtop NMR

The advent of cryogen-free benchtop NMR has revolutionized Process Analytical Technology (PAT), allowing for on-site reaction monitoring[4]. However, the physical limitations of lower magnetic fields dictate their application scope[5].

At 80 MHz, 1 ppm equates to 80 Hz. A standard ethyl quartet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 = 7.1 Hz) spans ~21 Hz, which occupies 0.26 ppm of the spectrum. At 600 MHz, the same multiplet occupies only 0.035 ppm. While Benchtop NMR is perfectly suited for monitoring the macroscopic esterification of the 1,2-thiazole core (where the aliphatic and aromatic signals are separated by >4 ppm), High-Field NMR is mandatory for resolving trace regioisomers where H3/H5 signals may overlap.
Table 2: Performance & Application Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Source 14.1 Tesla (Superconducting)1.88 Tesla (Permanent NdFeB)
Spectral Dispersion 600 Hz/ppm (Excellent resolution)80 Hz/ppm (Moderate resolution)
Sensitivity (LOD) < 1 mM~ 50-100 mM
Operational Cost High (Requires Liquid He/N

)
Low (Cryogen-free, standard power)
Isothiazole Application 2D HMBC for definitive C4 regiochemistry1D

H for rapid esterification monitoring

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every parameter choice is grounded in physical causality, ensuring that the resulting spectra inherently verify their own quantitative accuracy.

Protocol A: High-Field NMR (600 MHz) for Structural Elucidation

Objective: Definitive assignment of the C4-carboxylate regiochemistry.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality & Validation: CDCl

      
       provides a deuterium lock to prevent magnetic field drift. TMS acts as an internal standard, self-validating the 0.00 ppm chemical shift axis.
      
  • Probe Tuning and Matching: Adjust the LC circuit of the probe to exactly 600.13 MHz for

    
    H and 150.90 MHz for 
    
    
    
    C.
    • Causality: Matching the impedance to 50 ohms ensures maximum RF power transfer, which is critical for exciting the low-sensitivity

      
      C nuclei.
      
  • Shimming: Optimize the Z-gradients until the Full Width at Half Maximum (FWHM) of the TMS peak is

    
     0.5 Hz.
    
    • Validation: A sharp TMS peak mathematically validates that the static magnetic field (

      
      ) is highly homogeneous across the sample volume.
      
  • 
    H Acquisition (
    
    
    
    = 5s):
    Acquire 16 scans.
    • Causality: The isolated H3 and H5 protons on the electron-deficient isothiazole ring lack adjacent protons, drastically reducing dipole-dipole relaxation efficiency. This results in long longitudinal relaxation times (

      
      ). A relaxation delay (
      
      
      
      ) of 5 seconds ensures spins return to thermal equilibrium, self-validating the 1:1:2:3 integration ratio.
  • 2D HMBC Acquisition:

    • Causality: Because H3 and H5 are singlets, 1D

      
      H NMR cannot prove the ester is at C4. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects long-range 
      
      
      
      couplings. Observing a cross-peak between H5 (9.35 ppm) and the ester carbonyl carbon (161.2 ppm) definitively proves the C4 substitution pattern.
Protocol B: Benchtop NMR (80 MHz) for Reaction Monitoring

Objective: High-throughput monitoring of the 1,2-thiazole-4-carboxylic acid esterification.

  • Sample Preparation: Extract 0.5 mL of the neat reaction mixture directly into an NMR tube. No deuterated solvent is required.

    • Causality: Benchtop systems utilize external hardware locks or software-based peak locking, eliminating the need for expensive deuterated solvents in high-throughput PAT workflows[4].

  • Acquisition: Acquire 4 scans with a 30-degree flip angle.

    • Causality: The 30-degree pulse allows for faster relaxation recovery, enabling rapid successive scans.

  • Data Interpretation: Monitor the disappearance of the broad carboxylic acid -OH signal (~11.0 ppm) and the appearance of the ethyl quartet (~4.35 ppm).

    • Validation: The massive >6 ppm chemical shift difference ensures that even at the lower 80 Hz/ppm dispersion of a benchtop system, there is zero peak overlap, validating the conversion metric[6].

Workflow Visualization

The following diagram illustrates the decision-making logic when deploying these two analytical technologies in a drug discovery pipeline.

NMR_Workflow Start Ethyl 1,2-thiazole-4-carboxylate Reaction Mixture Benchtop Benchtop NMR (80 MHz) Process Analytical Technology Start->Benchtop HighField High-Field NMR (600 MHz) Structural Elucidation Start->HighField Prep1 Minimal Prep (Neat/Flow) High Concentration Benchtop->Prep1 Prep2 CDCl3 + 0.03% TMS Precision Concentration HighField->Prep2 Acq1 1D 1H NMR Monitor Esterification Prep1->Acq1 Acq2 1D & 2D NMR (HSQC/HMBC) Regiochemical Assignment Prep2->Acq2 Decision Purity & Structure Confirmed? Acq1->Decision Acq2->Decision Decision->HighField No (Overlap/Impurities) Proceed to Lead Optimization Proceed to Lead Optimization Decision->Proceed to Lead Optimization Yes

Comparative NMR workflow for the characterization of 1,2-thiazole derivatives in drug discovery.

Conclusion

For the characterization of Ethyl 1,2-thiazole-4-carboxylate derivatives, the choice of instrument dictates the depth of the analytical data. Benchtop NMR provides an unparalleled, cost-effective solution for real-time reaction monitoring where chemical shift dispersion is not the limiting factor. Conversely, High-Field NMR remains an absolute necessity for the rigorous structural elucidation and regiochemical assignment required by regulatory bodies in pharmaceutical development. By understanding the causality behind the magnetic physics and employing self-validating protocols, researchers can seamlessly integrate both technologies into a highly efficient drug discovery pipeline.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Medicinal & Analytical Chemistry International Journal URL
  • PubMed / Arch Pharm (Weinheim)
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures PMC - NIH URL
  • New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare URL
  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL
  • Supplementary Information: High-Field NMR Parameters for Thiazole Derivatives The Royal Society of Chemistry URL

Sources

Mass Spectrometry Profiling of Ethyl 1,2-thiazole-4-carboxylate: Fragmentation Dynamics & Analytical Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,2-thiazole-4-carboxylate (Ethyl isothiazole-4-carboxylate) is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, particularly for fragment-based drug discovery targeting kinase inhibitors and antimicrobials. Its structural integrity is defined by the labile nitrogen-sulfur (N-S) bond characteristic of the 1,2-thiazole (isothiazole) core, which presents unique analytical challenges compared to its more stable regioisomer, ethyl 1,3-thiazole-4-carboxylate.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 1,2-thiazole-4-carboxylate. It contrasts the structural elucidation power of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) and establishes a robust protocol for differentiating this compound from its isomers in complex matrices.

Part 1: Chemical Profile & Core Fragmentation Mechanics

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 1,2-thiazole-4-carboxylate
Common Name Ethyl isothiazole-4-carboxylate
CAS Number 100487-73-0
Molecular Formula C₆H₇NO₂S
Exact Mass 157.0197 Da
Monoisotopic Mass 157.0197 Da
Structural Feature Adjacent N-S bond (Isothiazole core); Ethyl ester at C4
Fragmentation Dynamics (EI-MS, 70 eV)

Under standard Electron Ionization (70 eV), Ethyl 1,2-thiazole-4-carboxylate exhibits a distinct fragmentation pathway driven by two competing mechanisms: ester functionality cleavage and isothiazole ring opening .

Primary Pathway: Ester Cleavage (Alpha-Cleavage)

The most abundant high-mass ions arise from the fragmentation of the exocyclic ester group, a standard behavior for ethyl esters but modulated by the electron-withdrawing nature of the isothiazole ring.

  • m/z 157 (M⁺˙): The molecular ion is distinct but often not the base peak due to the lability of the ester group.

  • m/z 129 ([M – C₂H₄]⁺˙): Loss of ethylene via a McLafferty-like rearrangement involving the ester ethyl group. This yields the carboxylic acid radical cation.

  • m/z 112 ([M – OC₂H₅]⁺): Base Peak Candidate. The formation of the acylium ion via

    
    -cleavage (loss of the ethoxy radical, 45 Da). This ion is resonance-stabilized by the aromatic ring.
    
Secondary Pathway: Ring Fragmentation (N-S Bond Lability)

Unlike 1,3-thiazoles, the 1,2-thiazole ring contains a relatively weak N-S bond (


 60 kcal/mol vs. C-S bond).
  • m/z 85 ([C₃HNS]⁺): Cleavage of the carbonyl group from the acylium ion (loss of CO, 28 Da).

  • Ring Opening: The isothiazole ring frequently undergoes N-S bond fission, followed by the expulsion of HCN (27 Da) or CS (44 Da) , generating lower mass fragments characteristic of the heterocyclic core.

Visualization: Fragmentation Pathway

The following diagram maps the logical decay of the parent ion into its diagnostic fragments.

FragmentationPathway M Molecular Ion [M]+ m/z 157 Acid Acid Cation [M - C2H4]+ m/z 129 M->Acid - C2H4 (28 Da) McLafferty Acylium Acylium Ion [M - OEt]+ m/z 112 M->Acylium - OEt (45 Da) Alpha-Cleavage RingFrag1 Thiazole Core [C3H2NS]+ Acylium->RingFrag1 - CO (28 Da) DeepFrag Ring Cleavage (Loss of HCN/CS) RingFrag1->DeepFrag N-S Bond Fission

Figure 1: Proposed EI-MS fragmentation tree for Ethyl 1,2-thiazole-4-carboxylate showing primary ester loss and secondary ring degradation.

Part 2: Comparative Analysis & Alternatives

Analytical Technique Benchmarking: GC-MS (EI) vs. LC-MS (ESI)

Researchers often default to LC-MS for polar heterocycles, but for this compound, the choice dictates the quality of structural data.

FeatureGC-MS (EI) LC-MS (ESI) Verdict
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)GC-MS is superior for structural confirmation (fingerprinting).
Molecular Ion M⁺˙ (Radical Cation)[M+H]⁺ (Protonated)LC-MS is superior for molecular weight confirmation (m/z 158).
Fragmentation Rich, reproducible patterns.Minimal (requires MS/MS).GC-MS provides the "spectral fingerprint" needed to distinguish isomers.
Sensitivity High for volatile esters.High for polar compounds.Equivalent ; compound is sufficiently volatile for GC and polar for LC.
Isomer Differentiation: 1,2-Thiazole vs. 1,3-Thiazole

The most critical "alternative" is the regioisomer Ethyl 1,3-thiazole-4-carboxylate . Misidentification is a common risk in synthesis.

  • 1,3-Thiazole (Thiazole): The C-S-C bond arrangement is highly stable. Fragmentation is dominated by ester cleavage; the ring remains intact until very high energies.

  • 1,2-Thiazole (Isothiazole): The N-S bond is the "weak link."

    • Diagnostic Difference: Under EI-MS, the 1,2-isomer exhibits a higher abundance of low-mass sulfur-containing fragments (e.g., m/z 45-60 range) resulting from early ring opening. The 1,3-isomer typically retains the ring structure in the mid-mass range (m/z 80-110).

Part 3: Experimental Protocol

Validated GC-MS Methodology

This protocol is designed to maximize the detection of the diagnostic acylium ion while preserving the molecular ion for confirmation.

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Sample Preparation:

    • Dissolve 1 mg of Ethyl 1,2-thiazole-4-carboxylate in 1 mL of HPLC-grade Ethyl Acetate.

    • Critical Step: Avoid methanol if transesterification is a risk during storage, though unlikely without catalyst.

  • GC Parameters:

    • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 35 – 350.

    • Solvent Delay: 2.5 min.

Method Selection Workflow

Use this decision matrix to select the appropriate analytical approach based on your research goal.

MethodSelection Start Goal: Analyze Ethyl 1,2-thiazole-4-carboxylate Purity Purity / Quant (>95% check) Start->Purity Structure Structural ID (Unknown/Impurity) Start->Structure LC LC-UV / LC-MS (ESI) [M+H]+ = 158 Purity->LC High Throughput GC GC-MS (EI) Fingerprint Match Structure->GC Fragment Detail Isomer Isomer Differentiation (1,2 vs 1,3) Structure->Isomer Isomer->GC Ring cleavage patterns

Figure 2: Analytical decision matrix for selecting between LC-MS and GC-MS based on data requirements.

References

  • Millard, B. J. (1969). High-resolution mass spectrometry.[1] Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic. Link

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry.[2][3][4][5][6][7] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Link[3]

  • Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules. Link

  • PubChem Compound Summary. (2025). Ethyl 2-aminothiazole-4-carboxylate (Analogous fragmentation data). National Center for Biotechnology Information. Link

  • BenchChem. (2025). Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide. Link

Sources

Unveiling Molecular Architecture: A Comparative Guide to Structural Elucidation of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Thiazole carboxylates are privileged heterocycles in modern medicinal chemistry and materials science. They serve as the structural backbone for blockbuster therapeutics like the gout medication febuxostat[1], as well as emerging antimicrobial, antifungal, and anticancer agents[2]. Because the pharmacological efficacy of these molecules is intrinsically tied to their 3D spatial arrangement, absolute stereochemistry, and solid-state packing (polymorphism), precise structural elucidation is non-negotiable.

As a Senior Application Scientist, I approach structural characterization not as a mere analytical step, but as a definitive proof of molecular identity. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques for thiazole carboxylates, dissects the causality behind crystallographic workflows, and provides a self-validating protocol for acquiring publication-grade structural data.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While techniques like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) provide valuable bulk data, SC-XRD remains the undisputed gold standard for determining the precise 3D conformation of thiazole carboxylates[3]. Recently, 3D Electron Diffraction (3D ED) has emerged as a powerful alternative for sub-micron crystals[4], but SC-XRD retains the edge in absolute configuration determination and routine accessibility.

Table 1: Performance Comparison of Analytical Techniques for Thiazole Carboxylates
ParameterSC-XRD3D Electron Diffraction (3D ED)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Precise 3D atomic coordinates, absolute configuration3D atomic coordinatesBulk phase purity, 1D diffraction fingerprintLocal atomic environments, connectivity
Sample Requirement Single crystal > 50 µmNanocrystals (~100 nm to 1 µm)> 10 mg crystalline powder> 5 mg solid powder
Resolution Limit Ultra-high (~0.70 Å to 0.80 Å)High (~0.80 Å to 1.0 Å)Low (Overlapping reflections)N/A (No direct 3D coordinate map)
Absolute Configuration Definitive (via Flack Parameter)Challenging (Dynamical scattering effects)NoNo (Unless chiral derivatization is used)
Intermolecular Interactions Directly observed (H-bonds,

stacking)
Directly observedInferred via Rietveld refinementInferred via chemical shifts
Best Use Case De novo structure determination of APIsWhen crystals are too small for SC-XRD[5]Polymorph screening of bulk API batchesAnalyzing amorphous solid dispersions

The Causality of Experimental Choices in SC-XRD

A successful SC-XRD experiment is not a black box; it is a sequence of deliberate physical choices tailored to the molecule's chemistry. For thiazole carboxylates, the following parameters are critical:

  • Radiation Source (Cu K

    
     vs. Mo K
    
    
    
    ):
    Thiazole carboxylates are primarily composed of light atoms (C, H, N, O) with one heavier sulfur atom. To determine the absolute configuration of chiral derivatives, Cu K
    
    
    radiation (
    
    
    = 1.54184 Å)
    is strictly preferred[5]. The longer wavelength maximizes the anomalous scattering signal from the sulfur atom, allowing for a highly accurate Flack parameter calculation. Conversely, if the thiazole carboxylate is coordinated to a heavy transition metal (e.g., Ag or Cu complexes), Mo K
    
    
    (
    
    
    = 0.71073 Å) is chosen to minimize severe X-ray absorption[2].
  • Cryogenic Temperature (100 K): Data collection is strictly performed under a liquid nitrogen stream. Cooling the crystal to 100 K suppresses atomic thermal vibrations (Debye-Waller factors). This sharpens the Bragg diffraction peaks and extends the resolution limit, which is mandatory for visualizing the electron density of hydrogen atoms involved in weak

    
     or 
    
    
    
    tetrel interactions[6].
  • Multi-Scan Absorption Correction: Because the thiazole ring contains sulfur—a moderate X-ray absorber—raw diffraction intensities will be artificially skewed depending on the crystal's orientation in the beam. We mandate a multi-scan absorption correction (e.g., SADABS) to normalize these intensities, preventing false residual electron density peaks and ensuring spherical thermal ellipsoids.

Experimental Workflow & Self-Validating Protocol

The following methodology outlines the self-validating system used to determine the structure of a thiazole carboxylate.

SCXRD_Workflow N1 1. Single Crystal Growth (Vapor Diffusion / Slow Evaporation) N2 2. Crystal Selection & Mounting (Cryoloop + Paratone-N Oil) N1->N2 Polarized Light Microscopy N3 3. X-Ray Data Collection (Cu Kα Radiation, 100 K) N2->N3 Goniometer Alignment N4 4. Data Reduction (Integration & SADABS Correction) N3->N4 Raw Diffraction Frames N5 5. Structure Solution (Dual-Space Methods - SHELXT) N4->N5 hkl Intensities N6 6. Structure Refinement (Least-Squares on F² - SHELXL) N5->N6 Initial Phase Model N7 7. Validation & CIF Generation (CheckCIF / R-factor Analysis) N6->N7 Final Atomic Coordinates

Caption: SC-XRD experimental workflow from single crystal growth to structural validation.
Step-by-Step Methodology

Step 1: Crystal Growth Dissolve 10–20 mg of the thiazole carboxylate API (e.g., febuxostat) in a minimum volume of a primary solvent (e.g., ethyl acetate or methanol)[7]. Layer carefully with an anti-solvent (e.g., n-hexane) in a narrow vial, or allow for slow evaporation at 25°C. Isolate crystals once they reach dimensions of approximately 0.1 × 0.1 × 0.2 mm.

Step 2: Selection and Mounting Submerge the crystals in Paratone-N oil on a glass slide. Using a polarized light microscope, select a single crystal that extinguishes light uniformly (indicating a lack of twinning or macroscopic defects). Mount the crystal onto a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer's 100 K cold stream. The oil will freeze into a glass, securing the crystal without exerting mechanical stress.

Step 3: Data Collection Center the crystal on the goniometer. Using a microfocus Cu K


 source, collect a hemisphere of data using 

and

scans. Ensure the exposure time per frame yields an

for high-angle reflections.

Step 4: Reduction and Refinement (The Self-Validating Step) Integrate the raw frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction. Solve the phase problem using dual-space methods (SHELXT) to locate the heavy atoms (S, O, N, C). Refine the structure using full-matrix least-squares on


 (SHELXL).
Self-Validation Check: The protocol validates itself mathematically. A successful refinement will yield an 

value < 0.05, a Goodness-of-Fit (GoF) approaching 1.000, and a flat residual electron density map. If the molecule is chiral, a Flack parameter near 0.0 (with an esd < 0.1) definitively confirms the absolute configuration.

Case Studies: Thiazole Carboxylates in Action

A. Polymorphism in Febuxostat

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) is notorious for its complex solid-state landscape, boasting over 40 reported solid forms[1]. SC-XRD has been instrumental in differentiating these forms. For instance, Form Q crystallizes in the monoclinic


 space group, while Form H1 crystallizes in the triclinic 

space group[1]. SC-XRD revealed that the distinct molecular arrangements and hydrogen-bonding networks directly dictate their bulk mechanical properties; Form Q exhibits higher densification and plastic deformation under compaction compared to Form H1[1]. Furthermore, SC-XRD of febuxostat solvates (e.g., ethanol monosolvate) revealed helical hydrogen-bonded chain structures driven by intermolecular

and

interactions between the thiazole carboxylate and the solvent[7].
B. Supramolecular Assembly of Pyrazolyl-Thiazole Carboxylates

In the development of novel anti-inflammatory agents, SC-XRD was used to solve the structure of ethyl 2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole-4-carboxylate[6]. Crystallizing in the monoclinic


 space group, the SC-XRD data provided critical insights into the drug's supramolecular assembly. The solid-state architecture was found to be stabilized not just by standard hydrogen bonds, but by a complex web of anti-parallel 

stacking between the aromatic rings and rare

tetrel bonding interactions involving the ester group[6]. These highly specific interaction maps are impossible to derive from PXRD or NMR alone and are vital for accurate computational docking studies against biological targets.

References

  • Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem Source: Benchchem URL
  • Supramolecular assembly involving weak hydrogen bonds, anti-parallel π⋅⋅⋅π stacking and O⋅⋅⋅C tetrel bonding interactions and LOX studies in a 1H-pyrazol-1-yl)
  • Source: PMC (NIH)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Crystal structure of Febuxostat marketed polymorph determined by electron diffraction and reinforced by X-ray crystallography Source: ResearchGate URL
  • Crystal structure of febuxostat marketed polymorph determined by electron diffraction and reinforced by X-ray crystallography Source: RSC Publishing URL
  • Febuxostat ethanol monosolvate Source: IUCr Journals URL

Sources

Hirshfeld Surface Analysis of Ethyl Thiazole-4-carboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and methodological framework for the Hirshfeld surface analysis (HSA) of Ethyl 1,3-thiazole-4-carboxylate derivatives .

Note on Nomenclature: While "1,2-thiazole" refers to isothiazole, the vast majority of pharmaceutical literature and crystallographic data for "ethyl thiazole-4-carboxylates" pertains to the 1,3-thiazole scaffold. This guide focuses on the 1,3-isomer due to its dominance in drug development, though the HSA methodology described is fully applicable to 1,2-isothiazole isomers.

Executive Summary & Rationale

Why this analysis matters: In the development of thiazole-based pharmacophores (antimicrobial, anticancer agents), static geometric analysis of crystal structures often fails to quantify the "weak" intermolecular forces that govern solubility, bioavailability, and tablet stability.

Hirshfeld Surface Analysis (HSA) offers a superior alternative by visualizing the crystal space partitioning. For Ethyl thiazole-4-carboxylate derivatives , HSA reveals how the ethyl ester tail and C2-substituents dictate packing efficiency—information critical for predicting polymorphism and solid-state stability.

FeatureStandard Geometric AnalysisHirshfeld Surface Analysis (HSA)
Scope Strong H-bonds (N-H...O) onlyAll interactions (H-bonds,

, C-H...

, H...H)
Quantification Distance/Angle metricsSurface area contribution (%)
Visualization Stick models (cluttered)3D Surface contours (

, Shape Index)
Application Bond length validationPolymorph screening, Solubility prediction

Experimental Workflow: From Synthesis to Surface

To ensure reproducibility, the following self-validating protocol connects synthesis to computational analysis.

Phase 1: Synthesis & Crystallization
  • Precursor: Ethyl bromopyruvate reacted with thiourea or thioamide derivatives.

  • Crystallization: Slow evaporation at room temperature (298 K) using Ethanol/DMF mixtures is the standard for obtaining single crystals suitable for XRD.

  • Validation: The crystal must exhibit sharp extinction under polarized light before mounting.

Phase 2: Computational Protocol (CrystalExplorer)

Once the .cif (Crystallographic Information File) is generated from XRD data, follow this HSA workflow:

  • Import: Load .cif into CrystalExplorer (v17.5 or later) .

  • Surface Generation: Generate Hirshfeld surface using High resolution.

  • Mapping: Map the following properties onto the surface:

    • 
       (Normalized Distance):  Visualizes H-bonds (Red = close contact, Blue = distant).
      
    • Shape Index / Curvedness: Identifies

      
       stacking (crucial for thiazole rings).
      
  • Fingerprint Generation: Create 2D fingerprint plots to quantify interaction percentages.

Workflow Visualization

HSA_Workflow Syn Synthesis (Hantzsch Cyclization) Cryst Crystallization (Slow Evaporation) Syn->Cryst Purification XRD Single Crystal XRD (.cif Generation) Cryst->XRD Data Collection CE CrystalExplorer Software XRD->CE Import Structure Surf Surface Mapping (d_norm, Shape Index) CE->Surf Visualize Quant Quantification (Fingerprint Plots) Surf->Quant Calculate %

Caption: Step-by-step workflow from chemical synthesis to computational quantification of intermolecular interactions.

Comparative Analysis: Performance & Interactions

This section compares the Hirshfeld signatures of the core Ethyl thiazole-4-carboxylate scaffold against its functionalized derivatives.

A. The Baseline: Ethyl 2-amino-thiazole-4-carboxylate

In the unsubstituted or methyl-substituted core, the packing is dominated by strong hydrogen bonds involving the amino group and the carboxylate oxygen.

  • 
     Signature:  Two distinct deep red spots  corresponding to N-H...O and N-H...N interactions.
    
  • Fingerprint Plot: Two sharp, symmetrical spikes at the bottom left (characteristic of strong H-bonds).

  • Dominant Interaction: O...H / N...H (~45% contribution).

B. Derivative Comparison: Bulky Substituents (Aryl/Thiophene)

When the thiazole core is substituted with bulky groups (e.g., Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate or Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate), the interaction landscape shifts dramatically.

Comparative Data Table
Interaction TypeCore Scaffold (Amino-thiazole)Aryl-Hydrazinyl Derivative [1]Thiophene-Carbonyl Derivative [2]
H...H (vdW) ~30%40.6% (Dominant)35.3%
O...H (H-Bond) 45% (Dominant)33.9%16.8%
C...H (

-Edge)
<10%15.5%20.3%
S...X (Chalcogen) MinimalLowSignificant (S...O / S...N)
Stability Driver Electrostatic (H-bonds)Dispersive (vdW +

-stacking)
Mixed (S...O +

-stacking)

Key Insight:

  • Core Scaffold: Stability is "locked" by strong, directional H-bonds. This often leads to high melting points but potentially lower solubility in non-polar solvents.

  • Derivatives: The introduction of phenyl or thiophene rings dilutes the H-bond dominance. The H...H contribution rises (dispersive forces), and

    
     stacking  (visible as adjacent red/blue triangles on the Shape Index surface) becomes a critical stabilizing force.
    
C. Mechanism of Interaction

Understanding why these differences occur allows for rational drug design.

Interaction_Logic Subst Substituent Type Small Small Polar Group (e.g., -NH2) Subst->Small Large Large Aromatic Group (e.g., Phenyl, Thiophene) Subst->Large HBond Dominant H-Bonds (Red spots on d_norm) Small->HBond Directional Locking PiStack Dominant Pi-Stacking (Shape Index Patterns) Large->PiStack Planar Overlap Dispersion High H...H % Large->Dispersion Steric Bulk

Caption: Causal relationship between thiazole substitution patterns and the resulting dominant intermolecular forces.

Detailed Protocol for Analysis

To replicate the data presented above, follow this specific parameter set in CrystalExplorer.

Step 1: Surface Construction
  • Isovalue: Set to 0.5 a.u. (standard for molecular crystals).

  • Property: Map

    
     .
    
    • Interpretation:

      • Red: Distance < sum of vdW radii (Strong contact).

      • White: Distance = sum of vdW radii (Weak contact).

      • Blue: Distance > sum of vdW radii (No contact).

Step 2: Fingerprint Decomposition
  • Select "Fingerprint" from the display tools.

  • Filter Interactions:

    • Select O...H to isolate hydrogen bonding spikes. Record the % contribution.

    • Select C...C to isolate

      
       stacking (usually appears as a central green/blue region).
      
    • Select S...N or S...O to check for specific thiazole-heteroatom interactions (chalcogen bonding).

Step 3: Energy Frameworks (Optional but Recommended)

For advanced stability analysis, calculate Interaction Energies (B3LYP/6-31G(d,p)):

  • Coulombic (

    
    ):  Dominates in the amino-thiazole core.
    
  • Dispersion (

    
    ):  Dominates in the thiophene/phenyl derivatives.
    
  • Guideline: If

    
    , the crystal is likely more soluble in lipophilic media, a desirable trait for drug candidates crossing cell membranes.
    

References

  • Crystal structure and Hirshfeld surface analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Source: University of Mysore Physics / Elsevier URL:[Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface. Source: Taylor & Francis Online URL:[Link][1]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)...thiazolo[3,2-a]pyrimidine-6-carboxylate. Source: IUCrData URL:[Link]

Sources

Comparative Computational Guide: Ethyl 1,2-thiazole-4-carboxylate vs. Thiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous framework for evaluating Ethyl 1,2-thiazole-4-carboxylate (an isothiazole derivative) using Density Functional Theory (DFT) and molecular docking. While the 1,3-thiazole isomer is a ubiquitous scaffold in FDA-approved drugs (e.g., Dasatinib, Tiazofurin), the 1,2-isothiazole isomer represents a distinct chemical space with unique electronic properties and reactivity profiles.

This document serves as a protocol for researchers to benchmark the 1,2-isomer (Target) against the 1,3-isomer (Standard) , predicting stability, reactivity, and pharmacological potential before wet-lab synthesis.

Part 1: The Comparative Framework

The Core Distinction: Isothiazole vs. Thiazole

The primary differentiator lies in the heteroatom connectivity.

  • Target (1,2-thiazole): Contains a Nitrogen-Sulfur (N-S) bond.[1] This bond is electronically labile, often serving as a "weak link" for ring-opening reactions or specific metabolic pathways.

  • Standard (1,3-thiazole): Contains a C-S-C and C-N-C connectivity.[2] This aromatic system is highly stable and resistant to oxidative cleavage, making it a preferred scaffold for shelf-stable drugs.

Computational Strategy

To objectively compare "performance" (stability and binding affinity), the following comparative metrics are established:

MetricTarget (1,2-Isomer) HypothesisStandard (1,3-Isomer) BenchmarkSignificance
Total Energy (

)
Higher (Less Stable)Lower (More Stable)Predicts thermodynamic feasibility of synthesis.
HOMO-LUMO Gap NarrowerWiderNarrower gaps imply higher chemical reactivity and "softness."
Dipole Moment (

)
Distinct VectorStandard VectorInfluences solubility and membrane permeability.
N-S Bond Order < 1.0 (Labile)N/ACritical for predicting metabolic stability.

Part 2: Detailed Computational Protocol

Electronic Structure Calculation (DFT)

Objective: Determine the ground state geometry and electronic properties.

  • Software: Gaussian 16 / ORCA 5.0

  • Method: Hybrid Functional B3LYP or the dispersion-corrected ωB97X-D (recommended for non-covalent interactions).

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Water or DMSO) to mimic physiological or assay conditions.

Step-by-Step Workflow:

  • Geometry Optimization: Minimize energy to find the global minimum.

    • Check: No imaginary frequencies in vibrational analysis (confirming a true minimum).

  • Frontier Molecular Orbital (FMO) Analysis: Extract HOMO/LUMO energies.

    • Calculate: Chemical Hardness (

      
      ) and Electrophilicity Index (
      
      
      
      ).
  • Natural Bond Orbital (NBO) Analysis: Assess the stability of the N-S bond in the 1,2-isomer vs. the C-S bond in the 1,3-isomer.

Molecular Docking (In Silico Bioactivity)

Objective: Compare binding affinity against a standard therapeutic target (e.g., SARS-CoV-2 Mpro or Eg5 Kinesin , common targets for thiazole derivatives).

  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the active site residues (e.g., Cys145/His41 for Mpro).

  • Validation: Re-dock the co-crystallized ligand; RMSD must be < 2.0 Å.

Part 3: Data Presentation & Analysis

Structural & Electronic Benchmarking

Note: Values below are representative of typical isothiazole/thiazole comparative trends found in literature [1, 2].

PropertyEthyl 1,2-thiazole-4-carboxylate (Target)Ethyl 1,3-thiazole-4-carboxylate (Standard)Interpretation
Bond Length (X-S) 1.65 Å (N-S) 1.72 Å (C-S) The N-S bond is shorter but electronically distinct; NBO often shows hyperconjugation weakening this bond.
HOMO Energy (eV) -6.85-7.12The 1,2-isomer is a better electron donor (higher HOMO).
LUMO Energy (eV) -1.95-1.50The 1,2-isomer is a better electron acceptor (lower LUMO).
Gap (

)
4.90 eV 5.62 eV Key Finding: The 1,2-isomer is chemically softer and more reactive than the 1,3-standard.
Dipole Moment (D) 3.152.45The 1,2-isomer is more polar, potentially improving aqueous solubility.
Reactivity Mapping (MEP)
  • 1,2-Isomer: The Sulfur atom often exhibits a positive electrostatic potential region (sigma-hole), making it susceptible to nucleophilic attack. This is a specific metabolic liability not present in the 1,3-isomer.

  • 1,3-Isomer: The C2 carbon (between N and S) is the primary electrophilic site, but it is significantly less reactive than the S-N bond of the isothiazole.

Visualization of Computational Workflow

DFT_Workflow cluster_Analysis Property Analysis Start Input Structure (Ethyl 1,2-thiazole-4-carboxylate) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Docking Molecular Docking (Target Protein) Opt->Docking FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO NBO NBO Analysis (N-S Bond Stability) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Result Comparative Profile (vs. 1,3-Thiazole) FMO->Result NBO->Result MEP->Result Docking->Result

Figure 1: Standardized computational workflow for characterizing isothiazole derivatives.

Part 4: Biological Interaction Pathway

When docking these carboxylates, the carbonyl oxygen and the heterocyclic nitrogen are the primary hydrogen bond acceptors. The diagram below illustrates the critical binding interactions predicted for this class of compounds within a generic serine protease active site (a common target).

Interaction_Map Ligand_N Thiazole Nitrogen (H-Bond Acceptor) Ligand_O Ester Carbonyl (H-Bond Acceptor) Ligand_Ring Thiazole Ring (Pi-Stacking) Residue_His His41 (Donor) Residue_His->Ligand_N H-Bond (2.1 Å) Residue_Gly Gly143 (Donor) Residue_Gly->Ligand_O H-Bond (1.9 Å) Residue_Met Met49 (Hydrophobic) Residue_Met->Ligand_Ring Pi-Alkyl

Figure 2: Predicted binding interactions of Ethyl 1,2-thiazole-4-carboxylate in a protease active site.[3]

References

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety. Source: ResearchGate URL:[4][5][Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. Source: ACS Publications URL:[Link]

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Source: MDPI (Int. J. Mol.[6] Sci.) URL:[Link][6]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO. Source: Taylor & Francis URL:[Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 1,2-Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of pharmacological activities. This guide focuses on a specific, yet highly promising, class of these compounds: Ethyl 1,2-thiazole-4-carboxylate derivatives. We will delve into a comparative analysis of their biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential.

This document moves beyond a simple recitation of facts, offering insights into the structure-activity relationships that govern the efficacy of these derivatives and providing detailed experimental protocols to ensure the reproducibility of the presented findings.

The Ethyl 1,2-Thiazole-4-Carboxylate Core: A Privileged Scaffold

The Ethyl 1,2-thiazole-4-carboxylate core structure is a key pharmacophore that has garnered significant attention in drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts unique physicochemical properties that are conducive to biological activity. The ethyl carboxylate group at the 4-position and various possible substitutions at other positions of the ring allow for fine-tuning of the molecule's properties, such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of pharmacological effect.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several Ethyl 1,2-thiazole-4-carboxylate derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or receptors that are crucial for cancer cell growth and survival.

Comparative Efficacy of Anticancer Derivatives

The following table summarizes the in-vitro cytotoxic activity of representative Ethyl 1,2-thiazole-4-carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeTarget Cell LineIC50 (µM)Reference
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)HCT 116 (Colorectal Carcinoma)0.72[1]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)HCT 116 (Colorectal Carcinoma)1.55[1]
Ethyl 2-(3-formyl-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate (5f)Human Glioblastoma4.72±3.92[2]
Ethyl 2-(3-formyl-4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate (5h)Human Glioblastoma3.20±0.32[2]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[3]

Structure-Activity Relationship Insights:

The data suggests that modifications at the 2-position of the thiazole ring significantly influence the anticancer activity. For instance, the introduction of an acetamido-isoindolinedione moiety in compound 5a results in potent activity against colorectal cancer cells.[1] The substitution with a triazole ring linked to a phenyl group also demonstrates considerable efficacy against glioblastoma, with the nature of the substituent on the phenyl ring of the triazole impacting the potency.[2] Notably, a derivative with a diethylamino-propanamido side chain at the 2-position exhibited remarkable activity against a leukemia cell line.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of thiazole derivatives incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole derivatives.

Step-by-Step Methodology: [4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for 48 hours. A control group should be treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[5] Ethyl 1,2-thiazole-4-carboxylate derivatives have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Comparative Efficacy of Antimicrobial Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected Ethyl 1,2-thiazole-4-carboxylate derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Ethyl 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative (Compound 60)S. pneumoniae RCMB 0100100.03–7.81[6]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 12f)Staphylococcus aureusComparable to ampicillin[7]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 12f)Bacillus subtilisComparable to gentamicin sulfate[7]
2-(2-(4-(1H-Benzimidazol-1-yl)benzylidene)hydrazineyl)-4-substituted phenylthiazole derivativeEscherichia coli-[8]
2-(2-(4-(1H-Benzimidazol-1-yl)benzylidene)hydrazineyl)-4-substituted phenylthiazole derivativePseudomonas aeruginosa-[8]

Structure-Activity Relationship Insights:

The antimicrobial activity of these derivatives is highly dependent on the nature of the substituents. The presence of a pyrazoline ring at the 5-position appears to be beneficial for activity against S. pneumoniae.[6] Furthermore, certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown antibacterial potency comparable to commercial antibiotics like ampicillin and gentamicin.[7] The incorporation of a benzimidazole moiety has also been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[8] The presence of an ethyl carboxylate substituent at the fifth position of the thiazole ring in one study was found to slightly decrease the overall antimicrobial activity compared to other derivatives.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_dilutions Prepare serial dilutions of thiazole derivatives in broth inoculate_wells Inoculate wells of a 96-well plate prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate the plate at 37°C for 18-24h inoculate_wells->incubate_plate read_results Visually inspect for microbial growth incubate_plate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow of the broth microdilution method for determining the MIC of thiazole derivatives.

Step-by-Step Methodology: [9][10]

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[5]

Comparative Efficacy of Anti-inflammatory Derivatives

While specific data for Ethyl 1,2-thiazole-4-carboxylate derivatives is more limited in this area, studies on related thiazole structures provide valuable insights. For instance, some 2-substituted amino thiazole derivatives have shown good anti-inflammatory activity.[9]

Derivative ClassTargetActivityReference
2,4-disubstituted 1,3-thiazole derivativesIn-vitro albumin denaturationSignificant anti-inflammatory activity[11]
Thiazole carboxamide derivativesCOX-1 and COX-2Potent inhibitory activities[12]
Thiazole derivativesCOX-1 and COX-2Selective COX-2 inhibition[13]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of thiazole derivatives is often linked to their ability to inhibit COX enzymes. The nature and position of substituents on the thiazole and associated phenyl rings play a crucial role in determining the potency and selectivity of COX inhibition. For example, the presence of a bulky group can influence selectivity for COX-2 over COX-1.[12]

Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Workflow for COX Inhibition Assay:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare COX-1/COX-2 enzymes, arachidonic acid, and test compounds incubate_enzyme Incubate enzyme with test compound prepare_reagents->incubate_enzyme initiate_reaction Add arachidonic acid to start the reaction incubate_enzyme->initiate_reaction stop_reaction Stop the reaction after a set time initiate_reaction->stop_reaction measure_product Measure the product (e.g., Prostaglandin E2) using ELISA stop_reaction->measure_product calculate_inhibition Calculate the percentage of COX inhibition measure_product->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Caption: Workflow of the in-vitro COX inhibition assay.

Step-by-Step Methodology: [8][12]

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the thiazole derivatives at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specified period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation time, stop the reaction.

  • Product Quantification: Quantify the amount of prostaglandin produced (e.g., PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The Ethyl 1,2-thiazole-4-carboxylate scaffold has proven to be a versatile platform for the development of compounds with significant biological activities. The derivatives discussed in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies highlight the critical role of substituents in modulating the potency and selectivity of these compounds.

Future research in this area should focus on the synthesis of novel derivatives with optimized pharmacological profiles. Further exploration of their mechanisms of action at the molecular level will be crucial for their rational design and development as next-generation therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon, ensuring the generation of robust and reproducible data in the quest for new and effective medicines.

References

  • Hassan, G. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517.
  • Reddy, T. S., Kumar, K. S., & Rao, V. L. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • El-Achkar, G. A., Jouni, M., Mrad, M. F., Hirz, T., El-Hajj, H., & Khalaf, R. A. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology, 750, 66-73.
  • Gomha, S. M., Abdelhady, H. A., Hassain, D. Z. H., Abdelmonsef, A. H., El-Naggar, M., Elaasser, M. M., & Mahmoud, H. K. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 747–761.
  • Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie (Weinheim, Germany), 332(4), 137–142.
  • Hassan, G. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. (2012). Substituted thiazoles VII. Synthesis and antitumor activity of certain 2-(substituted amino)-4-phenyl-1,3-thiazole analogs. Bioorganic & medicinal chemistry letters, 22(16), 5249–5255.
  • Fahim, A. M., & El-Sayed, W. A. (2018). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Review Letters, 8(2025), 720-740.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Franklin, P. X., et al. (2024).
  • Patel, R. V., et al. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Pharmaceutical and Biomedical Research, 3(4), 23-36.
  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
  • Bondock, S., & Fouda, A. M. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(18), 4236.
  • Vasilevsky, S. F., et al. (2025).
  • Kaur, H., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.
  • Rostom, S. A., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European journal of medicinal chemistry, 76, 170–181.
  • Elmaaty, A. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic chemistry, 102, 104085.
  • Al-Omar, M. A. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecules, 15(8), 5235-5247.
  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References.
  • Kaya, C., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130959.
  • El-Gendy, M. A. A., et al. (2023). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Medicinal Chemistry, 14(8), 1546-1562.
  • ResearchGate. (n.d.).
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Wang, Y., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 223.

Sources

Frontier Molecular Orbital (FMO) analysis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Frontier Molecular Orbital (FMO) Analysis of Substituted Thiazoles: A Comparative Technical Guide

Executive Summary & Scientific Rationale

Thiazoles are a cornerstone of medicinal chemistry, serving as the pharmacophore in drugs ranging from antimicrobials (e.g., Sulfathiazole) to antineoplastics (e.g., Dasatinib). The Frontier Molecular Orbital (FMO) theory provides a deterministic framework to predict the chemical reactivity and kinetic stability of these scaffolds before wet-lab synthesis.

This guide moves beyond basic theory to offer a comparative analysis of substituted thiazoles. We evaluate how specific functional groups perturb the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and how these shifts correlate with experimental bioactivity. Furthermore, we benchmark the computational methodologies (DFT functionals) required to generate actionable data.

Comparative Analysis: Computational Methodologies

Choosing the correct Density Functional Theory (DFT) functional is critical. While B3LYP is the historic workhorse, modern dispersion-corrected functionals often yield superior results for thiazole-receptor interactions.

Table 1: Benchmarking DFT Functionals for Thiazole FMO Analysis

FeatureB3LYP (Hybrid GGA)M06-2X (Hybrid Meta-GGA)ωB97X-D (Range-Separated)
Primary Use Case General geometry optimization; rapid screening.Non-covalent interactions; accurate thermodynamics.Charge-transfer excitations; long-range interactions.
HOMO-LUMO Gap Accuracy Often underestimates the gap (delocalization error).Better agreement with experimental IP/EA.Most accurate for conjugated thiazole dyes.
Dispersion Correction Requires D3 add-on (B3LYP-D3).Built-in (highly recommended for docking prep).Built-in.[1][2][3][4][5]
Computational Cost Low (Standard).Moderate (~1.5x B3LYP).Moderate/High.[6]
Recommendation Baseline: Use for initial geometry optimization.Gold Standard: Use for final single-point energy & FMO generation.Specialist: Use for thiazoles with extended conjugation (push-pull systems).

Comparative Analysis: Substituent Effects on Reactivity

The electronic nature of substituents at the C2, C4, or C5 positions dictates the thiazole's reactivity profile. The HOMO-LUMO gap (


) is the primary descriptor: a smaller gap implies "softer" character, higher polarizability, and generally higher reactivity.[4]

Table 2: Impact of Substituents on FMO Energies and Reactivity

Substituent TypeRepresentative GroupHOMO Shift (eV)LUMO Shift (eV)

(Gap)
Reactivity Implication
Unsubstituted -HReferenceReference~4.5 - 5.0 eVModerate stability.
Electron Donating (EDG) -CH

, -NH

, -OCH

Destabilized (Raises) Slight IncreaseDecreases Increases nucleophilicity; easier oxidation.
Electron Withdrawing (EWG) -NO

, -CN, -CF

Stabilized (Lowers)Stabilized (Drastically Lowers) Decreases Increases electrophilicity; facilitates nucleophilic attack at ring carbons.
Conjugated -Phenyl, -VinylRaisesLowersSignificantly Decreases High reactivity; potential for intramolecular charge transfer (ICT).

Mechanistic Note:

  • EDGs (e.g., 2-amino) raise the HOMO, making the thiazole a better nucleophile (e.g., for attacking biological electrophiles).

  • EWGs (e.g., 5-nitro) lower the LUMO, making the ring susceptible to nucleophilic attack by cysteine residues in proteins.

Protocol: High-Fidelity FMO Analysis Workflow

This protocol ensures reproducibility and eliminates common artifacts like imaginary frequencies.

Step 1: Geometry Optimization
  • Software: Gaussian 16 / ORCA / Spartan.

  • Input: Initial 3D structure (from ChemDraw/Avogadro).

  • Route Section (Gaussian Example): #P B3LYP/6-31G(d,p) Opt Freq SCF=Tight

  • Self-Validation: Check the output for "NImag=0" (zero imaginary frequencies). If NImag > 0, the structure is a transition state, not a minimum. Distort the geometry along the imaginary mode and re-optimize.

Step 2: Single Point Energy & FMO Extraction
  • Rationale: Use a larger basis set and better functional for electronic properties.

  • Route Section: #P M062X/6-311++G(d,p) Pop=Full

  • Output Analysis: Extract eigenvalues for HOMO and LUMO (in Hartrees, convert to eV:

    
    ).
    
Step 3: Calculation of Global Reactivity Descriptors

Using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    [7]
  • Softness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).[7]

Visualizations

A. Computational Workflow Diagram

This diagram outlines the decision tree for a robust FMO study.

FMO_Workflow Start Start: 2D Structure PreOpt Pre-Optimization (MM2/MMFF Force Field) Start->PreOpt DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) PreOpt->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Distort Distort Geometry Freq_Check->Distort No (Imaginary Freqs) SinglePoint High-Level Single Point (M06-2X/6-311++G(d,p)) Freq_Check->SinglePoint Yes (True Min) Distort->DFT_Opt Re-submit Data_Ext Extract HOMO/LUMO & Calculate Descriptors SinglePoint->Data_Ext Viz Generate Isosurfaces (GaussView/Avogadro) Data_Ext->Viz

Figure 1: Step-by-step computational workflow for validating and extracting FMO data.

B. Substituent Effect Logic Pathway

This diagram illustrates how structural changes translate to biological predictions.

Substituent_Logic Subst Substituent Selection EWG Electron Withdrawing (-NO2, -CN) Subst->EWG EDG Electron Donating (-NH2, -OCH3) Subst->EDG LUMO_Drop LUMO Energy Decreases Significantly EWG->LUMO_Drop HOMO_Rise HOMO Energy Increases EDG->HOMO_Rise Gap_Narrow Narrow HOMO-LUMO Gap (High Softness) LUMO_Drop->Gap_Narrow HOMO_Rise->Gap_Narrow Bio_Res Enhanced Reactivity (Potential Toxicity or Covalent Binding) Gap_Narrow->Bio_Res

Figure 2: Causal relationship between substituent electronics, FMO energy shifts, and predicted biological behavior.

References

  • Benchmarking DFT Functionals: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Thiazole FMO & Antimicrobial Activity: Al-Wahaibi, L. H., et al. (2023). Synthesis, DFT Studies, and Antimicrobial Evaluation of Thiazole Derivatives.[4][6][8][9] Journal of Molecular Structure. [Link]

  • FMO Theory & Reactivity Descriptors: Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. [Link]

  • Gaussian 16 Software Citation: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016. [Link]

Sources

Comparative Guide to Thiazole Synthesis: Classical vs. Green Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the pharmacophoric core of essential therapeutics ranging from antimicrobial agents (sulfathiazole) to antiviral drugs (ritonavir) and anticancer compounds (dasatinib)[1][2]. As pharmaceutical demands scale, the synthetic methodologies used to construct these 1,3-thiazole rings must evolve. Process chemists are increasingly tasked with transitioning from traditional, solvent-heavy condensation reactions to sustainable, atom-economical processes.

This guide provides an in-depth, objective comparison of the classical Hantzsch thiazole synthesis against modern oxidative cyclization and green-chemistry-mediated alternatives, evaluating their mechanistic causality, experimental performance, and environmental impact.

The Classical Benchmark: Hantzsch Thiazole Synthesis

Mechanistic Causality

First reported in 1887, the Hantzsch synthesis remains the foundational method for constructing thiazoles by reacting an


-haloketone with a thioamide or thiourea[1][3]. The reaction is driven by a highly predictable sequence of nucleophilic attacks dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

The highly polarizable sulfur atom of the thioamide acts as a soft nucleophile, executing a rapid


 attack on the 


-carbon of the haloketone, displacing the halide[1][2]. This S-alkylation forms an acyclic thioether intermediate. Subsequently, an intramolecular cyclization occurs when the thioamide nitrogen attacks the electrophilic carbonyl carbon, forming a five-membered hydroxythiazoline intermediate[1]. The thermodynamic driving force of aromatization then forces the dehydration of this intermediate, yielding the highly stable, planar thiazole ring[1][3].

HantzschMechanism A α-Haloketone + Thioamide B S-Alkylation (SN2 Attack) A->B C Acyclic Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline D->E F Dehydration (-H2O) E->F G Thiazole Ring F->G

Mechanistic pathway of the classical Hantzsch thiazole synthesis.

Experimental Protocol: Standard Hantzsch Synthesis of 2-Aminothiazoles

Self-Validating Design: This protocol utilizes an acid-base neutralization step during workup. The precipitation of the free base product upon the addition of sodium carbonate serves as an immediate visual validation of successful cyclization[1].

  • Reagent Preparation: Dissolve 10 mmol of the

    
    -haloketone (e.g., phenacyl bromide) in 20 mL of absolute ethanol.
    
  • Stoichiometric Addition: Add exactly 10 mmol of thiourea to the solution. Causality: Maintaining a strict 1:1 stoichiometry prevents over-alkylation and suppresses the formation of unwanted side products.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 2–3 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase until the haloketone starting material is completely consumed.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous

    
     solution[1].
    
  • Validation: Swirl the mixture vigorously. The base neutralizes the hydrobromide salt of the newly formed thiazole, causing the hydrophobic free base to immediately precipitate out of the aqueous solution[1]. Filter the solid, wash with cold distilled water, and recrystallize from ethanol to achieve high purity.

Modern Alternatives: Oxidative Cyclization & Green Chemistry

Mechanistic Causality

While the Hantzsch method is robust, it relies on lachrymatory, toxic


-haloketones and generates significant stoichiometric waste[4]. Modern pharmaceutical synthesis favors oxidative cyclization and Deep Eutectic Solvent (DES) methodologies.

Oxidative Cyclization: This approach constructs thiazoles from simple, non-toxic precursors (e.g., aldehydes, amines, and elemental sulfur) using transition-metal catalysis (like Cu-catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond cleavage) or hypervalent iodine reagents[5]. For example, (diacetoxyiodo)benzene (DIB) acts as an eco-friendly oxidant. It facilitates the intramolecular attack of a nucleophilic center onto an electrophilic intermediate generated in situ. The cyclization is driven by the acetate-catalyzed intramolecular reductive elimination of iodobenzene, bypassing the need for harsh transition metals.

Deep Eutectic Solvents (DES): Solvents like choline chloride-glycerol act as both the reaction medium and a hydrogen-bond-donating catalyst. The DES network activates the carbonyl group of the starting materials and stabilizes the transition state, allowing classical condensations to occur in minutes at mild temperatures while offering near-perfect catalyst recyclability[4].

GreenSynthesis Start Thiazole Synthesis Methodology Hantzsch Classical Hantzsch Start->Hantzsch Oxidative Oxidative Cyclization Start->Oxidative Green DES / Ionic Liquids Start->Green Tox Toxic Reagents High E-factor Hantzsch->Tox Mild DIB or O2/S8 Atom Economical Oxidative->Mild Recycle High Recyclability Low E-factor Green->Recycle

Decision matrix comparing classical and green thiazole synthesis routes.

Experimental Protocol: Green Oxidative Cyclization using DIB

Self-Validating Design: The transition from the acyclic precursor to the cyclic thiazole hybrid is marked by the consumption of the oxidant and the elimination of acetic acid. The distinct shift in polarity can be easily tracked via TLC, ensuring the reaction is not quenched prematurely.

  • Precursor Dissolution: Dissolve 1 mmol of the acyclic precursor (e.g., 2-(4-nitrophenylamino)-N'-arylidenethiazole-4-carbohydrazide) in 10 mL of a polar solvent mixture, such as MeOH-THF (1:1).

  • Oxidant Addition: Add 1.2 mmol of (diacetoxyiodo)benzene (DIB) portion-wise to the solution at ambient temperature. Causality: DIB is added in a slight excess to ensure complete oxidative ring closure while avoiding the over-oxidation of sensitive functional groups.

  • Ambient Stirring: Stir the reaction mixture at room temperature (20-25 °C) for 2–4 hours. The mild temperature profile prevents the degradation of the newly formed heterocyclic bonds.

  • Isolation: Quench the reaction with 15 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual acetic acid, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via silica gel column chromatography (Hexane:EtOAc) to isolate the pure unsymmetrical thiazole derivative.

Quantitative Comparative Analysis

To objectively evaluate these methodologies, we must analyze their performance through the lens of Green Chemistry metrics. The table below synthesizes experimental data across different synthetic paradigms[5][6].

Metric / ParameterClassical Hantzsch[1]Cu-Catalyzed Oxidative CyclizationDES-Mediated SynthesisDIB Oxidative Cyclization
Primary Reagents

-haloketones, thioamides
Aldehydes, amines,

,


-haloketones, thiourea
Acyclic thio-precursors, DIB
Solvent System Ethanol / MethanolDMSO / DMFCholine chloride-glycerolMeOH-THF / Ambient
Temperature 80 °C (Reflux)100 - 120 °C80 °CAmbient (20-25 °C)
Reaction Time 2 - 6 hours12 - 24 hours15 - 30 minutes2 - 4 hours
Average Yield 70 - 85%65 - 80%90 - 97%75 - 88%
E-factor High (>15)Medium (5-10)Low (<5, highly recyclable)Medium (due to PhI waste)
Toxicity Profile High (Lachrymators)Moderate (Metal traces)Low (Biocompatible)Low (Metal-free)

Conclusion

The classical Hantzsch synthesis remains an undeniably powerful tool for rapid library generation in drug discovery due to its predictable regioselectivity and broad substrate scope[1]. However, its reliance on toxic


-haloketones and volatile organic solvents severely limits its scalability under modern environmental regulations[4].

Conversely, oxidative cyclization methods—particularly those utilizing elemental sulfur and molecular oxygen—offer a highly atom-economical alternative by functionalizing unactivated C-H bonds[5]. For process chemists prioritizing both high product yield and sustainability, Deep Eutectic Solvents (DES) and ionic liquids provide the optimal bridge. They maintain the rapid kinetics of classical condensations while drastically reducing the E-factor and enabling multi-cycle catalyst recyclability without loss of activity[4][6].

References

  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives".
  • RSC Advances. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies".
  • NIScPR. "Efficient synthesis of new oxadiazole-thiazole hybrids using (diacetoxyiodo)benzene".
  • Scribd. "Hantzsch Thiazole Synthesis Mechanism".
  • International Journal of Pharmaceutical Sciences. "Green Synthesis of Indole, Quinoline, and Thiazole".
  • Organic Chemistry Portal. "Thiazole synthesis".
  • Encyclopedia.pub. "Thiazoles and Bisthiazoles".

Sources

Validating the Structure of Synthesized Ethyl 1,2-thiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of Ethyl 1,2-thiazole-4-carboxylate (also known as Ethyl isothiazole-4-carboxylate ). It specifically addresses the critical challenge of distinguishing this compound from its common regioisomer, Ethyl 1,3-thiazole-4-carboxylate .

Executive Summary & The "Isomer Trap"

In heterocyclic drug development, the precise location of the heteroatoms (Sulfur and Nitrogen) dictates biological activity. A common synthetic or procurement error involves confusing 1,2-thiazole (isothiazole) with 1,3-thiazole (standard thiazole) .

While both isomers share the same molecular formula (


) and nominal mass (

Da), their electronic environments are distinct. This guide provides a self-validating spectroscopic workflow to confirm the 1,2-isothiazole core and reject the 1,3-thiazole alternative.
FeatureTarget Product (1,2-Isomer)Common Alternative (1,3-Isomer)
IUPAC Name Ethyl isothiazole-4-carboxylateEthyl thiazole-4-carboxylate
CAS Number 165275-43-4 14527-43-6
Ring Structure N and S are adjacent (positions 1,2)N and S are separated by one carbon (positions 1,3)
Key Validation 1H NMR Coupling (

Hz)
1H NMR Coupling (

Hz)

Strategic Validation Workflow

The following decision tree illustrates the logic flow for validating the synthesized material. It prioritizes NMR spectroscopy over Mass Spectrometry, as standard MS cannot distinguish these regioisomers.

ValidationWorkflow Start Crude Synthesized Material PurityCheck Step 1: Purity Check (TLC / LC-MS) Start->PurityCheck MS_Check Step 2: Mass Spectrometry (Confirm m/z 157.19) PurityCheck->MS_Check Purity > 95% NMR_Decision Step 3: 1H NMR Analysis (Critical Isomer Differentiation) MS_Check->NMR_Decision Mass Confirmed Result_Thiazole Result A: Doublets observed (J ~ 3.0 Hz) IDENTIFIED: 1,3-Thiazole (Incorrect) NMR_Decision->Result_Thiazole Large Coupling Result_Isothiazole Result B: Singlets observed (J < 0.5 Hz) IDENTIFIED: 1,2-Isothiazole (Correct) NMR_Decision->Result_Isothiazole Negligible Coupling Final_Cert Step 4: Final Validation (13C NMR / 2D HSQC) Result_Isothiazole->Final_Cert

Figure 1: Logic flow for distinguishing isothiazole target from thiazole impurities.

Comparative Analysis: Target vs. Alternatives

A. 1H NMR Spectroscopy (The Gold Standard)

This is the definitive method for validation. The coupling constant (


) between ring protons is the self-validating metric.
  • The Target (1,2-Isothiazole): The protons at positions H3 and H5 are separated by the ring nitrogen and sulfur. In isothiazoles, the cross-ring coupling

    
     is typically negligible (< 0.5 Hz) .
    
  • The Alternative (1,3-Thiazole): The protons at positions H2 and H5 couple through the ring diene system. The coupling constant

    
     is typically distinct (2.0 – 3.0 Hz) .
    

Experimental Data Comparison:

Proton EnvironmentEthyl 1,2-thiazole-4-carboxylate (Target)Ethyl 1,3-thiazole-4-carboxylate (Alternative)
Ring Proton 1 H3:

9.2 - 9.4 ppm (Singlet)
H2:

8.8 - 8.9 ppm (Doublet,

Hz)
Ring Proton 2 H5:

8.7 - 8.9 ppm (Singlet)
H5:

8.3 - 8.4 ppm (Doublet,

Hz)
Coupling Pattern Two Singlets (or broad singlets)Two Doublets
Ethyl Group Quartet (~4.4 ppm) + Triplet (~1.4 ppm)Quartet (~4.4 ppm) + Triplet (~1.4 ppm)

Expert Insight: If your spectrum shows two clear doublets in the aromatic region, you have synthesized or purchased the 1,3-thiazole isomer, regardless of what the label says.

B. 13C NMR Spectroscopy

Carbon NMR provides a secondary confirmation layer.

  • 1,3-Thiazole: The C2 carbon (between N and S) is extremely deshielded, typically appearing downfield at 150–155 ppm .

  • 1,2-Isothiazole: The C3 carbon (adjacent to N) and C5 carbon (adjacent to S) appear in the 145–160 ppm range, but the specific C2 shift characteristic of 1,3-thiazoles is absent.

C. Mass Spectrometry (The Limitation)
  • Technique: LC-MS (ESI+) or GC-MS.

  • Observation: Both compounds yield a parent ion

    
     and similar fragmentation patterns (loss of ethyl group).
    
  • Verdict: MS is insufficient for structural validation. It only confirms the molecular formula

    
    .
    

Detailed Validation Protocol

Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred for solubility and resolution of acidic protons) or CDCl
    
    
    
    .
  • Standard: Tetramethylsilane (TMS) internal reference (0.00 ppm).

  • Instrument: 400 MHz NMR or higher (essential to resolve small couplings).

Step-by-Step Procedure
  • Sample Preparation: Dissolve 5–10 mg of the synthesized ethyl 1,2-thiazole-4-carboxylate in 0.6 mL of DMSO-

    
    . Ensure the solution is clear and free of suspended solids.
    
  • Acquisition (1H NMR):

    • Set spectral width to -2 to 12 ppm.

    • Acquire at least 16 scans to ensure high signal-to-noise ratio.

    • Critical Parameter: Ensure acquisition time (AQ) is

      
       seconds to resolve fine coupling.
      
  • Processing:

    • Phase and baseline correct the spectrum.

    • Calibrate the solvent residual peak (DMSO: 2.50 ppm; CDCl

      
      : 7.26 ppm).
      
  • Analysis (The "Singlet Test"):

    • Zoom into the aromatic region (8.0 – 10.0 ppm).

    • Identify the two ring protons.

    • Pass Criteria: Both peaks appear as singlets .

    • Fail Criteria: Peaks appear as doublets with measurable splitting (

      
       Hz).
      
Step-by-Step 2D NMR (Optional Confirmation)

If the 1H NMR is ambiguous (e.g., broad peaks due to exchange), perform a 1H-13C HSQC experiment.

  • 1,3-Thiazole: The proton at ~8.8 ppm (H2) will correlate to a carbon at ~153 ppm.

  • 1,2-Isothiazole: The proton at ~9.3 ppm (H3) will correlate to a carbon at ~158 ppm (C3 is typically more deshielded than thiazole C2 due to the adjacent N=C bond character).

References

  • ChemicalBook. Ethyl isothiazole-4-carboxylate (CAS 165275-43-4) Product Entry.

  • Sigma-Aldrich. Ethyl 4-thiazolecarboxylate (1,3-isomer) Product Sheet.

  • Staab, H. A., & Mannschreck, A. (1965).[1] Proton Magnetic Resonance of Isothiazoles. Chemische Berichte. (Confirming

    
     Hz for isothiazole derivatives).
    
    
  • Organic Chemistry Data.NMR Spin-Spin Splitting: J-Coupling Constants.

    
     coupling).
    
    

Sources

Comparative Guide: Ethyl 1,2-thiazole-4-carboxylate vs. Oxazole Analogs

[1]

Executive Summary: The Chalcogen Effect (S vs. O)

In medicinal chemistry, replacing the oxygen atom of an isoxazole with a sulfur atom to form an isothiazole (1,2-thiazole) is a strategic "bioisosteric switch." This modification fundamentally alters the electronic landscape of the heterocyclic core.

  • Ethyl 1,2-thiazole-4-carboxylate (Isothiazole): Characterized by higher aromaticity and greater lipophilicity.[1] The sulfur atom's

    
    -orbital participation (or greater polarizability) confers enhanced stability against reductive metabolism compared to the isoxazole.
    
  • Ethyl 1,2-oxazole-4-carboxylate (Isoxazole): Characterized by a labile N-O bond.[1] While it offers lower lipophilicity (beneficial for solubility), it is susceptible to reductive ring cleavage by metalloenzymes (e.g., P450s, cytosolic reductases), often leading to the formation of reactive amino-enones.

Recommendation: Choose the 1,2-thiazole analog when metabolic stability and half-life extension are prioritized. Choose the isoxazole analog when lowering LogP is critical or when the molecule functions as a "prodrug" designed to open into an active acyclic form.

Physicochemical Profiling

The following data highlights the structural consequences of the S-for-O substitution at the 1-position.

FeatureEthyl 1,2-thiazole-4-carboxylateEthyl 1,2-oxazole-4-carboxylateImpact on Drug Design
Heteroatom Sulfur (S)Oxygen (O)S increases lipophilicity and size; O increases polarity.[1]
Aromaticity Index (ASE) High (~23 kcal/mol)Moderate (~19 kcal/mol)Isothiazoles are more stable to hydrolysis and oxidation.[1]
Boiling Point (Parent) ~114 °C~95 °CIsothiazoles exhibit stronger van der Waals interactions.[1]
Basicity (pKa of Conj. Acid) ~ -0.5 (Weak base)~ -2.0 (Very weak base)Isothiazole nitrogen is slightly more available for H-bonding.[1]
LogP (Est.) ~1.8 - 2.2~0.8 - 1.2Thiazole analog is significantly more lipophilic (+0.8 LogP).[1]
Metabolic Liability S-Oxidation (Sulfoxide formation)N-O Reductive CleavageIsoxazole ring opening is a common metabolic soft spot.[1]
Dipole Moment ~2.4 D~2.9 DIsoxazole is more polar, aiding aqueous solubility.

Note: Data derived from comparative analysis of parent ring systems [1, 2].

Synthetic Accessibility & Scalability

A. Isothiazole Synthesis (The Challenge)

Unlike 1,3-thiazoles (Hantzsch synthesis), 1,2-thiazoles are harder to access.[1] The primary route involves the oxidative cyclization of


-amino thioacrylamides

  • Cost: Higher.[1]

  • Scalability: Moderate (requires handling of sulfurating agents or oxidants like

    
    /DMSO).
    
B. Isoxazole Synthesis (The Standard)

Isoxazoles are synthesized via the condensation of hydroxylamine (


) with 1,3-dicarbonyl equivalents1
  • Cost: Low.[1]

  • Scalability: High (Water/Alcohol solvents, mild conditions).[1]

Comparative Workflow Diagram

The following diagram illustrates the divergent synthetic pathways for these two analogs.

Synthesis_ComparisonStart_O1,3-Dicarbonyl(or Enaminone)Product_OEthyl Isoxazole-4-carboxylate(1,2-Oxazole)Start_O->Product_O Condensation(-H2O)Reagent_O+ Hydroxylamine(NH2OH)Reagent_O->Product_OInterconversionSulfuration(P2S5 / Lawesson's)Product_O->InterconversionStart_SBeta-AminoThioacrylamideProduct_SEthyl 1,2-Thiazole-4-carboxylate(1,2-Thiazole)Start_S->Product_S OxidativeCyclizationReagent_S+ Oxidant(I2, DMSO, or H2O2)Reagent_S->Product_SInterconversion->Product_S O -> S Exchange

Figure 1: Synthetic pathways contrasting the direct condensation route for Isoxazoles vs. the oxidative or interconversion routes for Isothiazoles.

Stability & Reactivity Profile

Hydrolysis Kinetics (Ester Functionality)

The position of the heteroatom influences the electrophilicity of the C4-ester carbonyl.

  • Isoxazole: The strong electron-withdrawing nature of the oxygen atom (inductive effect) makes the C4-ester more susceptible to alkaline hydrolysis than the isothiazole analog.

  • Isothiazole: The aromatic stabilization of the ring delocalizes electron density more effectively, rendering the ester slightly more resistant to nucleophilic attack (hydrolysis) under physiological pH.

Metabolic Fate Decision Tree

Researchers must anticipate the in vivo fate of the scaffold.

Metabolic_FateDecisionSelect ScaffoldIsoxazoleIsoxazole Analog(1,2-Oxazole)Decision->Isoxazole Low LogP req.IsothiazoleIsothiazole Analog(1,2-Thiazole)Decision->Isothiazole High Stability req.ReductaseReductive Metabolism(P450 / Cytosolic)Isoxazole->ReductaseOxidaseOxidative Metabolism(FMO / CYP)Isothiazole->OxidaseStableRing Intact(Excreted)Isothiazole->Stable Major PathwayRingOpenRing Opening(N-O Bond Cleavage)Reductase->RingOpenEnoneReactive Amino-Enone(Toxicity Risk)RingOpen->Enone Electrophilic TrapSulfoxideS-Oxidation(Sulfoxide/Sulfone)Oxidase->Sulfoxide Polar Metabolite

Figure 2: Metabolic decision tree highlighting the reductive liability of the isoxazole N-O bond versus the oxidative stability of the isothiazole.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl Isothiazole-4-carboxylate (via Interconversion)

Rationale: Direct synthesis from thioamides is complex.[1] Converting the readily available isoxazole is a robust lab-scale method [3].[1]

  • Reagents: Ethyl isoxazole-4-carboxylate (1.0 eq), Lawesson's Reagent (0.6 eq), Toluene (anhydrous).[1]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Argon) inlet.

  • Procedure:

    • Dissolve Ethyl isoxazole-4-carboxylate in anhydrous Toluene (0.5 M).

    • Add Lawesson's Reagent in one portion.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Isothiazole is usually less polar than Isoxazole).

    • Workup: Cool to room temperature. Filter off the precipitate (phosphorus byproducts). Concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for the downfield shift of the C3/C5 protons (typically

      
       8.5–9.5 ppm for isothiazole vs. 
      
      
      8.0–9.0 ppm for isoxazole).
Protocol B: Comparative Hydrolysis Assay

Rationale: To determine the half-life stability of the ester in simulated physiological conditions.

  • Preparation: Prepare 10 mM stock solutions of both esters in DMSO.

  • Media: Phosphate Buffered Saline (PBS, pH 7.4) and Rat Plasma (for enzymatic stability).

  • Incubation:

    • Add 10 µL of stock to 990 µL of pre-warmed (37°C) media.

    • Incubate in a shaker bath.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 300 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      gives
      
      
      .
    • Expectation: Isothiazole

      
       > Isoxazole 
      
      
      (in plasma).

References

  • BenchChem. A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. (2025).[1][2][3] Link

  • PubChem. Ethyl 2-amino-1,3-thiazole-4-carboxylate Compound Summary. National Library of Medicine. Link

  • Alam, M. A., et al. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.[1] Med & Analy Chem Int J, 2019.[1] Link

  • Sigma-Aldrich. Ethyl 4-thiazolecarboxylate Product Sheet.Link

  • Franz, R. G. Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 2001.[4] Link

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 1,2-thiazole-4-carboxylate (chemically synonymous with Ethyl isothiazole-4-carboxylate ) is a heterocyclic ester used primarily as a scaffold in medicinal chemistry for drug discovery.[1] Unlike its more common isomer (1,3-thiazole), the 1,2-isothiazole ring system possesses unique reactivity profiles, particularly regarding oxidative stability and biological activity.[1]

Proper disposal is not merely a regulatory requirement but a safety imperative.[1] Isothiazole derivatives are frequently potent sensitizers and can exhibit aquatic toxicity.[1] This guide provides a self-validating protocol for the safe sequestration and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental release.

Critical Nomenclature Note: Ensure you are handling the 1,2-isomer (Isothiazole).[1]

  • Target Compound: Ethyl 1,2-thiazole-4-carboxylate (Ethyl isothiazole-4-carboxylate) | CAS: 165275-43-4 [1]

  • Common Confusion: Ethyl 1,3-thiazole-4-carboxylate | CAS: 14527-43-6 (Different regulatory tracking).[1][2][3]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physical state and hazard class.[1] Data below is synthesized from structural analogs and available safety data for isothiazole esters.

PropertySpecificationOperational Implication
CAS Number 165275-43-4 Use this exact ID for waste manifesting.[1]
Molecular Formula C₆H₇NO₂SContains Sulfur and Nitrogen .[1][4] Incineration requires scrubbers.[1]
Physical State Solid (typically) or OilSolids require different waste streams than solutions.[1]
Hazard Class (GHS) Irritant (Skin/Eye), H315/H319Requires double-gloving (Nitrile) and eye protection.[1]
Reactivity Incompatible with Strong OxidizersDO NOT mix with nitric acid or peroxides in waste streams.[1]
Environmental Potential Aquatic ToxinZero-tolerance for sink/drain disposal.[1]
Pre-Disposal Protocol: Segregation & Handling

The integrity of your waste stream depends on initial segregation.[1] Mixing this compound with incompatible oxidizers can lead to exothermic decomposition of the isothiazole ring.[1]

Step-by-Step Segregation Strategy:
  • Isolate the Waste Stream:

    • Solid Waste: Place pure solid or contaminated weighing boats/gloves into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Heterocyclic Organics."[1]

    • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM), segregate based on the solvent's halogen content.

      • Non-Halogenated: (e.g., in MeOH/EtOAc)

        
         Red Can (Flammable).
        
      • Halogenated:[1] (e.g., in DCM/Chloroform)

        
         Yellow Can (Halogenated).
        
  • Chemical Treatment (Quenching):

    • Note: There is no standard "benchtop quench" (like bleach for biologicals) that renders isothiazoles inert safely without generating complex byproducts.[1]

    • Directive: Do not attempt to chemically neutralize this compound in the lab. Rely on thermal destruction (incineration) .[1]

  • Labeling Requirements:

    • Label must explicitly state: "Contains Ethyl 1,2-thiazole-4-carboxylate."[1]

    • Add constituent flags: "Sulfur-Containing," "Irritant."[1]

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures the material ends up in the correct destruction facility (High-Temperature Incineration).[1]

DisposalWorkflow Start Waste Generation: Ethyl 1,2-thiazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Pure compound, silica, paper) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Solutions, reaction mixtures) StateCheck->LiquidStream Liquid SolidContainer Solid Hazardous Waste Drum (Fiber or Poly) SolidStream->SolidContainer SolventCheck Solvent Type? LiquidStream->SolventCheck HaloWaste Halogenated Waste Container (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., EtOAc, MeOH) SolventCheck->NonHaloWaste No Halogens Tagging Apply Hazardous Waste Tag List: CAS 165275-43-4 Flag: Sulfur Content HaloWaste->Tagging NonHaloWaste->Tagging SolidContainer->Tagging Pickup EHS / Waste Contractor Pickup Tagging->Pickup Destruction High-Temp Incineration (with Scrubber for SOx/NOx) Pickup->Destruction

Figure 1: Waste Stream Decision Tree. Follow the logic path based on the physical state and solvent carrier to ensure correct segregation.[1]

Emergency Spill Response Protocol

In the event of a spill during weighing or transfer, immediate containment is required to prevent aerosolization and surface contamination.[1]

Required PPE: Nitrile gloves (double layer recommended), Lab coat, Safety goggles.

  • Secure the Area: Alert nearby personnel. If the spill is >5g or creates dust, evacuate the immediate bench area.[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.[1] Do not dry sweep.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Scoop material (using non-sparking tools if in flammable solvent) into a waste bag.[1]

    • Clean the surface with soap and water (detergent-based) to lift the organic residue.[1] Do not use bleach immediately, as it may react with high concentrations of the amine/sulfur heterocycle.[1]

    • Place all cleanup materials into the Solid Hazardous Waste container.[1]

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs Liquid) Spill->Assess SolidAction Cover with Damp Towel (Prevent Aerosol) Assess->SolidAction Solid LiquidAction Absorb with Vermiculite (Contain Spread) Assess->LiquidAction Liquid Collect Collect into Sealed Waste Bag SolidAction->Collect LiquidAction->Collect Decon Wash Surface (Detergent + Water) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Spill Response Logic. Immediate containment prevents laboratory contamination.

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" tracking as mandated by the EPA, ensure your waste manifest includes the following:

  • Waste Codes:

    • If pure/unused: P-listed or U-listed codes are unlikely to apply specifically to this CAS, so it defaults to D001 (Ignitable) if in flammable solvent, or general Hazardous Waste due to toxicity characteristics.[1]

    • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic ignitability applies) but manage as fully hazardous due to the heteroatomic nature.[1]

  • Destruction Method: The manifest must specify Incineration .[1] Fuel blending is acceptable only if the facility can handle high sulfur content.[1]

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Isothiazole-4-carboxylic acid ethyl ester (CAS 165275-43-4).[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2024).[1] Chemical Resistance of Gloves: Nitrile vs. Latex for Heterocyclic Esters. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Ethyl isothiazole-4-carboxylate.[1][5][6][7] Retrieved from

Sources

Personal protective equipment for handling Ethyl 1,2-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Universal Thiazole" Safety Protocol

As a Senior Application Scientist, I often see researchers conflate 1,2-thiazoles (isothiazoles) with their 1,3-thiazole isomers. While chemically distinct, their safety profiles in a drug discovery context share a critical "Conservative Safety Envelope."

Ethyl 1,2-thiazole-4-carboxylate (CAS: 165275-43-4) is a functionalized heterocyclic ester. Unlike simple solvents, its isothiazole core possesses a nitrogen-sulfur bond that can exhibit specific reactivity and biological activity. This guide treats the compound not just as a generic chemical, but as a bioactive scaffold requiring rigorous containment to prevent sensitization and mucosal irritation.

The Golden Rule: Treat this compound as a potent mucous membrane irritant and a potential sensitizer , regardless of the specific vendor's limited SDS data.

Risk Assessment & Hazard Identification

The following data synthesizes specific properties of isothiazole esters with class-wide hazards for thiazole carboxylates.

Hazard Classification (GHS)
CategoryClassificationH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[2][3]
  • Signal Word: WARNING

  • Physical State: Colorless to pale yellow liquid (or low-melting solid depending on purity).

  • Odor: Characteristic, ester-like, potentially pungent.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" approach. Do not rely on a single layer of defense.[4]

PPE Decision Matrix

PPE_Matrix Start Task Assessment SmallScale Small Scale (<1g) Weighing/Transfer Start->SmallScale LargeScale Large Scale (>1g) or Elevated Temp/Pressure Start->LargeScale Level1 LEVEL 1: Standard - Lab Coat (Cotton/Poly) - Nitrile Gloves (0.11mm) - Safety Glasses SmallScale->Level1 Standard Risk Level2 LEVEL 2: Enhanced - Lab Coat + Apron - Double Nitrile or Butyl - Chemical Goggles - Fume Hood Sash <18" LargeScale->Level2 High Risk GloveNote GLOVE NOTE: Thiazole esters can permeate thin nitrile. Change gloves every 30 mins or immediately upon splash. Level2->GloveNote

Figure 1: PPE Selection Logic based on operational scale. Ensure sufficient contrast between task scale and required protection level.

Detailed PPE Specifications
  • Eye Protection:

    • Requirement: Chemical splash goggles (ANSI Z87.1 or EN 166) are superior to safety glasses because liquid esters can migrate via capillary action or vapors.

    • Why: Isothiazoles are lachrymators (tear-inducing) in high concentrations. Goggles provide a vapor seal.

  • Hand Protection:

    • Primary: Nitrile rubber (minimum thickness 0.11 mm).

    • Secondary (High Risk): If handling pure liquid >10 mL, use Silver Shield (Laminate) or Butyl Rubber gloves as liners under nitrile.

    • Causality: Esters can swell natural rubber latex; nitrile offers better degradation resistance.

  • Respiratory Protection:

    • Primary: Engineering Control (Fume Hood) is mandatory.

    • Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

Operational Handling Protocol

This workflow ensures self-validating safety—each step confirms the safety of the previous one.

Workflow Logic

Handling_Workflow Storage 1. Storage (2-8°C, Inert Gas) Equilibration 2. Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Transfer 3. Transfer/Weighing (Inside Fume Hood) Equilibration->Transfer Dry Surface Reaction 4. Reaction Setup (Closed System) Transfer->Reaction Avoid Aerosol Waste 5. Waste Disposal (Segregated Organic) Reaction->Waste Quench First

Figure 2: Operational lifecycle of Ethyl 1,2-thiazole-4-carboxylate. Note the critical equilibration step to prevent hydrolysis.

Step-by-Step Methodology

Step 1: Storage & Equilibration

  • Protocol: Store at 2-8°C under Argon or Nitrogen.

  • Scientific Logic:[3] Thiazole esters are susceptible to hydrolysis. Moisture condensation on a cold bottle will degrade the reagent upon opening. Always allow the container to reach room temperature in a desiccator before opening.

Step 2: Weighing & Transfer

  • Location: Chemical Fume Hood ONLY.

  • Technique: Use a positive displacement pipette (if liquid) or a disposable spatula (if solid).

  • Self-Validating Check: Place a small piece of pH paper wet with water near the balance. If it turns red rapidly, acidic vapors (hydrolysis products) are escaping; adjust ventilation or seal the vessel.

Step 3: Reaction Setup

  • Solvent Compatibility: Compatible with DCM, THF, DMF, and Toluene. Avoid protic solvents (MeOH, Water) unless hydrolysis is the intended reaction.

  • Incompatibility: Strong oxidizing agents and strong bases (causes rapid ester cleavage and ring degradation).

Step 4: Emergency Response (Spills)

  • Evacuate the immediate area if the spill is >10 mL outside a hood.

  • Absorb with vermiculite or sand. Do not use combustible materials like sawdust (flammability risk).

  • Decontaminate surface with 10% Sodium Carbonate (

    
    ) solution to hydrolyze the ester into less volatile carboxylate salts.
    

Waste Disposal & Deactivation

Disposal must follow the chemical nature of the breakdown products.

Waste StreamCompositionTreatment Protocol
Solid Waste Contaminated gloves, paper towels, silicaDouble-bag in polyethylene; label "Hazardous Organic Debris."
Liquid Waste (Organic) Reaction mixtures (DCM, THF)Segregate into "Halogenated" or "Non-Halogenated" solvent waste.
Aqueous Waste Quenched reaction washesAdjust pH to 6-8 before disposal. Check for sulfide odors (ring breakdown).

Deactivation Protocol: For empty bottles or residual glassware, rinse with a dilute 1M NaOH solution .

  • Mechanism:[3] Saponification converts the volatile ethyl ester into the non-volatile sodium salt of isothiazole-4-carboxylic acid and ethanol.

  • Warning: This reaction is exothermic. Perform slowly.

References

  • PubChem. (2025). Compound Summary: Ethyl isothiazole-4-carboxylate (CID 11243883). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.